3-Bromo-5-isopropoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWENJXZPFXNURB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Selective Monosubstitution of 3,5-Dibromobenzaldehyde: Synthesis of 3-Bromo-5-isopropoxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-Bromo-5-isopropoxybenzaldehyde from 3,5-dibromobenzaldehyde. The core of this transformation is a selective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic organic chemistry for the formation of aryl ethers. This document elucidates the mechanistic underpinnings of the reaction, focusing on the factors that govern regioselectivity and prevent undesired disubstitution. We present a field-proven, step-by-step protocol, including the in situ generation of the isopropoxide nucleophile, reaction monitoring, product purification, and characterization. The guide is intended to serve as a practical resource for chemists engaged in the synthesis of complex organic molecules and pharmaceutical intermediates.
Introduction
This compound is a valuable synthetic intermediate, leveraging its distinct functional handles—an aldehyde, a bromo group, and an ether—for further elaboration into more complex molecular architectures. The strategic placement of these groups makes it a desirable building block in the development of novel pharmaceutical agents and other high-value chemical entities.
The synthesis commences from the readily available 3,5-dibromobenzaldehyde, a symmetrical molecule that presents a distinct chemical challenge: how to achieve selective monosubstitution at one of the two equivalent C-Br bonds.[1][2] A robust and high-yielding protocol requires precise control over reaction conditions to favor the desired mono-ether product and suppress the formation of the disubstituted byproduct, 3,5-diisopropoxybenzaldehyde. This guide addresses this challenge by detailing a methodology grounded in a firm understanding of the reaction mechanism.
Mechanistic Rationale and Synthetic Strategy
The conversion of 3,5-dibromobenzaldehyde to this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is distinct from the more familiar SN1 and SN2 reactions encountered in aliphatic chemistry.
The Nucleophilic Aromatic Substitution (SNAr) Pathway
Aryl halides are generally resistant to nucleophilic substitution due to the high energy required to break the C(sp²)-X bond and the steric hindrance of the benzene ring, which prevents the backside attack necessary for an SN2 mechanism.[3][4][5] Furthermore, the formation of a highly unstable aryl cation makes an SN1 pathway unfavorable.[4]
However, the SNAr mechanism becomes viable when the aromatic ring is substituted with one or more strong electron-withdrawing groups (EWGs).[4][6] The reaction proceeds through a two-step addition-elimination mechanism.
Role of the Aldehyde Group
In the case of 3,5-dibromobenzaldehyde, the aldehyde (-CHO) group serves as the essential EWG. Although it is positioned meta to the bromine atoms, its strong inductive electron-withdrawing effect (-I effect) sufficiently reduces the electron density of the aromatic ring, making it susceptible to attack by a strong nucleophile like sodium isopropoxide. This activation is crucial for the reaction to proceed under practical laboratory conditions.
The Meisenheimer Complex Intermediate
The SNAr mechanism is characterized by the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][7] The nucleophile (isopropoxide) attacks one of the bromine-bearing carbons, forming a new C-O bond and temporarily disrupting the ring's aromaticity. The negative charge is delocalized across the aromatic system and, importantly, onto the electron-withdrawing aldehyde group, which stabilizes the intermediate. The subsequent loss of a bromide ion restores the aromaticity and yields the final product.
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An In-depth Technical Guide to 3-Bromo-5-isopropoxybenzaldehyde for Chemical Researchers
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-5-isopropoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Molecular Characteristics and Physical Properties
This compound (CAS No. 1112210-83-9) is a trifunctional aromatic compound featuring a bromine atom, an isopropoxy group, and a formyl group attached to a benzene ring.[1] The interplay of these functional groups dictates its unique chemical behavior and potential applications.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Bromo-5-hydroxybenzaldehyde[2] | 3-Bromo-5-methoxybenzaldehyde[3] |
| Molecular Formula | C₁₀H₁₁BrO₂[1] | C₇H₅BrO₂ | C₈H₇BrO₂ |
| Molecular Weight | 243.10 g/mol | 201.02 g/mol | 215.04 g/mol |
| CAS Number | 1112210-83-9[1] | 199177-26-9 | 262450-65-7 |
| Predicted Physical State | Solid or liquid | Solid | Solid |
| Predicted Boiling Point | > 250 °C (decomposes) | Not available | Not available |
| Predicted Melting Point | Not available | Not available | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) | Soluble in polar organic solvents | Soluble in common organic solvents |
Note: Experimental physical properties for this compound are not widely reported in the literature. The predicted values are based on the properties of structurally similar compounds and general chemical principles.
Spectroscopic Profile (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the isopropoxy group. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The aldehyde proton will be a singlet at a downfield chemical shift (δ 9.5-10.5 ppm). The isopropoxy group will exhibit a septet for the CH proton (δ 4.5-5.0 ppm) and a doublet for the two methyl groups (δ 1.2-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (δ 185-195 ppm), the aromatic carbons (δ 110-160 ppm), and the carbons of the isopropoxy group (δ ~70 ppm for the CH and ~22 ppm for the CH₃).
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, C-H stretching vibrations of the aldehyde and aromatic ring, and C-O stretching of the ether linkage.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Synthesis of this compound
A robust and efficient synthesis of this compound can be achieved via a Williamson ether synthesis, starting from the commercially available 3-bromo-5-hydroxybenzaldehyde. This method offers high yields and straightforward purification.
Proposed Synthetic Protocol: Williamson Ether Synthesis
This protocol is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary or secondary alkyl halide.
Diagram 1: Synthetic Pathway to this compound
Caption: Williamson ether synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a weak base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Addition of Alkyl Halide: To the stirred suspension, add 2-bromopropane (1.2-1.5 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (50-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pure compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide, yet it is mild enough to avoid side reactions.
-
Temperature: Moderate heating increases the reaction rate without promoting decomposition or side reactions.
Chemical Reactivity
The reactivity of this compound is governed by the three key functional groups: the aldehyde, the aromatic ring with its substituents, and the isopropoxy group.
Reactions of the Aldehyde Group
The carbonyl group of the aldehyde is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic.[8] This makes it susceptible to nucleophilic attack.
Diagram 2: Reactivity of the Aldehyde Functional Group
Caption: Key reactions involving the aldehyde group.
-
Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition reactions with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and ylides (Wittig reaction), to form secondary alcohols or alkenes, respectively.[9]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-bromo-5-isopropoxybenzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[8]
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-bromo-5-isopropoxyphenyl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9]
-
Reductive Amination: In the presence of an amine and a reducing agent, the aldehyde can undergo reductive amination to form the corresponding secondary or tertiary amine. This reaction is highly valuable in the synthesis of pharmaceutical compounds.
Reactions of the Aromatic Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution. The directing effects of the existing substituents must be considered to predict the regioselectivity of these reactions.
-
Directing Effects:
-
Isopropoxy Group (-O-iPr): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance.
-
Bromo Group (-Br): This is a deactivating, ortho, para-directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions due to resonance.
-
Aldehyde Group (-CHO): This is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.
-
-
Overall Reactivity: The combined effect of a strongly activating group (isopropoxy) and two deactivating groups (bromo and aldehyde) makes the aromatic ring less reactive towards electrophilic substitution than benzene, but substitution is still possible under appropriate conditions. The isopropoxy group will be the dominant directing group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the isopropoxy group (positions 2, 4, and 6). However, positions 2 and 6 are sterically hindered. Thus, the most likely position for electrophilic attack is position 4.
Diagram 3: Electrophilic Aromatic Substitution Directing Effects
Caption: Directing effects of substituents on the aromatic ring.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Brominated aromatic compounds are known to exhibit a range of pharmacological activities, and the benzaldehyde moiety is a common scaffold in medicinal chemistry. For instance, the related compound 3,4,5-trimethoxybenzaldehyde is an important intermediate in the synthesis of the antibacterial drug Trimethoprim.[10] The presence of the bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Based on the safety data for structurally related compounds like 3-bromo-5-hydroxybenzaldehyde and 3-bromo-5-methoxybenzaldehyde, it is likely to be harmful if swallowed, and cause skin and eye irritation.[2][3]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable building block for organic synthesis with significant potential in the development of novel pharmaceuticals and other functional materials. Its trifunctional nature allows for a wide range of chemical transformations, making it a versatile tool for the synthetic chemist. This guide has provided a detailed overview of its properties, a practical synthetic route, and a predictive analysis of its reactivity, offering a solid foundation for its application in research and development.
References
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PubChem. (n.d.). 3-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3-bromo-. Retrieved from [Link]
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MD Topology. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
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NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
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spectroscopic data of 3-Bromo-5-isopropoxybenzaldehyde (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-isopropoxybenzaldehyde
This guide provides a detailed exploration of the spectroscopic properties of this compound, a key intermediate in various synthetic applications. As researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document offers a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and supported by authoritative references.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable set of spectroscopic data. The presence of an aldehyde, a bromine atom, and an isopropoxy group dictates the chemical environment of each atom and bond, which is reflected in the corresponding spectra.
Caption: Molecular Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum reveals the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.89 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a characteristic downfield shift.[1][2] |
| ~7.50 | Triplet (t) | 1H | Aromatic (H-4) | This proton is situated between the bromine and isopropoxy groups and will likely appear as a triplet due to coupling with H-2 and H-6. |
| ~7.30 | Triplet (t) | 1H | Aromatic (H-2) | This proton is adjacent to the aldehyde group and coupled to H-4 and H-6. |
| ~7.10 | Triplet (t) | 1H | Aromatic (H-6) | This proton is also coupled to H-2 and H-4. |
| ~4.65 | Septet (sept) | 1H | Isopropoxy (-OCH(CH₃)₂) | The methine proton of the isopropoxy group is split into a septet by the six equivalent methyl protons. |
| ~1.35 | Doublet (d) | 6H | Isopropoxy (-OCH(CH₃)₂) | The six methyl protons are equivalent and are split into a doublet by the single methine proton. |
Experimental Protocol for ¹H NMR Acquisition A standard protocol for obtaining a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[3]
-
Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.[3]
-
Data Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ at 7.26 ppm.[3]
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191 | Aldehyde (C=O) | The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very low field.[2] |
| ~160 | Aromatic (C-5) | The carbon atom attached to the electronegative oxygen of the isopropoxy group is deshielded. |
| ~138 | Aromatic (C-1) | The carbon atom bearing the aldehyde group. |
| ~130 | Aromatic (C-3) | The carbon atom attached to the bromine atom. |
| ~125 | Aromatic (C-4) | Aromatic CH carbon. |
| ~118 | Aromatic (C-2) | Aromatic CH carbon. |
| ~115 | Aromatic (C-6) | Aromatic CH carbon. |
| ~71 | Isopropoxy (-OCH(CH₃)₂) | The methine carbon of the isopropoxy group. |
| ~22 | Isopropoxy (-OCH(CH₃)₂) | The equivalent methyl carbons of the isopropoxy group. |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A 300 or 400 MHz NMR spectrometer is suitable, corresponding to a ¹³C frequency of 75 or 100 MHz, respectively.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.
-
Use a sufficient number of scans (often several hundred to a few thousand) due to the low natural abundance of ¹³C.
-
Set a spectral width of approximately 0-220 ppm.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.2 ppm.[3]
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| ~2840 and ~2740 | Medium | C-H Stretch | Aldehyde (-CHO) | The aldehydic C-H stretch often appears as a characteristic pair of bands due to Fermi resonance.[4][5] |
| ~1700 | Strong | C=O Stretch | Aldehyde (-CHO) | The strong absorption is due to the stretching vibration of the carbonyl group, a hallmark of aldehydes and ketones.[2][6] |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic | These absorptions correspond to the stretching vibrations of the C-H bonds on the benzene ring. |
| ~1600, ~1580 | Medium | C=C Stretch | Aromatic | These bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. |
| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether | The stretching vibration of the C-O bond of the isopropoxy group attached to the aromatic ring. |
| ~1100 | Strong | C-O Stretch | Alkyl Ether | The C-O stretch within the isopropoxy group. |
| ~880 | Strong | C-H Bend | Aromatic (1,3,5-trisubstituted) | The out-of-plane C-H bending vibration is indicative of the substitution pattern on the benzene ring. |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal (e.g., ZnSe or diamond).[3]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Rationale |
| 242/244 | Molecular Ion [M]⁺ | The presence of two peaks with approximately equal intensity is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The calculated monoisotopic mass is ~242.00 g/mol for C₁₀H₁₁⁷⁹BrO₂. |
| 241/243 | [M-H]⁺ | Loss of a hydrogen atom, likely the aldehydic proton. |
| 213/215 | [M-CHO]⁺ | Loss of the formyl radical is a common fragmentation pathway for benzaldehydes. |
| 199/201 | [M-C₃H₇]⁺ | Loss of the isopropyl group. |
| 171/173 | [M-C₃H₇O]⁺ | Loss of the isopropoxy radical. |
| 120 | [M-Br-CHO]⁺ | Loss of both the bromine atom and the formyl group. |
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the separated ions, generating the mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. The predicted data, based on established principles and data from related compounds, serves as a robust guide for researchers in interpreting experimental results. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
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Nyquist, R. A., et al. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]
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Mphahlele, M. J., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Crystals, 10(5), 358. [Link]
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Singh, R. D., & Singh, R. S. (1986). Overtone spectroscopy of some benzaldehyde derivatives. Pramana, 26(3), 237-245. [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles)
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles)
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NIST Chemistry WebBook. (n.d.). Benzaldehyde, 3-bromo-. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
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Astuti, W., et al. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 35(1), 388-393. [Link]
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- 3. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
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- 6. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
starting materials for 3-Bromo-5-isopropoxybenzaldehyde synthesis
An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-isopropoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key building block in medicinal chemistry and organic synthesis, finding application as an intermediate in the development of various pharmaceutical compounds.[1] Its substituted benzaldehyde structure, featuring a bromine atom and an isopropoxy group at the meta positions, offers versatile handles for further chemical modifications. This guide provides a detailed exploration of the synthetic strategies for preparing this valuable compound, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound can be approached from two primary retrosynthetic pathways, each with its own set of advantages and considerations. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
The core transformations involve two key reactions: electrophilic bromination of the aromatic ring and Williamson ether synthesis to introduce the isopropoxy group. The sequence of these reactions dictates the overall synthetic route.
Pathway A: Bromination followed by Isopropylation
This is often the more common and direct approach, starting from a commercially available hydroxybenzaldehyde derivative. The hydroxyl group is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution.
Scheme 1: Synthesis of this compound starting from 3-Hydroxybenzaldehyde
Caption: Pathway A: Bromination followed by isopropylation.
Step 1: Bromination of 3-Hydroxybenzaldehyde
The initial step involves the selective bromination of 3-hydroxybenzaldehyde. The hydroxyl group at position 3 directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the para position (position 5) is sterically more accessible and electronically favored, leading to the formation of 3-Bromo-5-hydroxybenzaldehyde.
Common brominating agents for this transformation include molecular bromine (Br₂) in a suitable solvent like dichloromethane or acetic acid, or N-bromosuccinimide (NBS) in the presence of a catalyst.[2][3] The reaction is typically carried out at controlled temperatures to minimize the formation of side products.[2]
Step 2: Isopropylation of 3-Bromo-5-hydroxybenzaldehyde
The second step is a classic Williamson ether synthesis.[4] The phenolic hydroxyl group of 3-Bromo-5-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an isopropyl electrophile, typically 2-bromopropane or 2-iodopropane.
Common bases used for this reaction include potassium carbonate, sodium hydride, or potassium tert-butoxide. The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetone.
Pathway B: Isopropylation followed by Bromination
An alternative strategy involves first introducing the isopropoxy group, followed by bromination of the resulting 3-isopropoxybenzaldehyde.
Scheme 2: Synthesis of this compound starting from 3-Hydroxybenzaldehyde
Caption: Pathway B: Isopropylation followed by bromination.
Step 1: Isopropylation of 3-Hydroxybenzaldehyde
Similar to the second step of Pathway A, this step involves the Williamson ether synthesis to convert 3-hydroxybenzaldehyde to 3-isopropoxybenzaldehyde.[4]
Step 2: Bromination of 3-Isopropoxybenzaldehyde
The isopropoxy group is also an activating and ortho-, para-directing group. Therefore, the bromination of 3-isopropoxybenzaldehyde will yield a mixture of products, with the bromine adding to the positions ortho and para to the isopropoxy group. The desired this compound would be one of the products, but regioselectivity can be a challenge. This may necessitate chromatographic purification to isolate the desired isomer, potentially lowering the overall yield compared to Pathway A.
Starting Material Consideration: 3,5-Dihydroxybenzaldehyde
A more convergent approach utilizes 3,5-dihydroxybenzaldehyde as the starting material.[5] This symmetrical molecule offers a distinct advantage in the initial bromination step.
Scheme 3: Synthesis from 3,5-Dihydroxybenzaldehyde
Caption: Synthesis from 3,5-Dihydroxybenzaldehyde.
In this pathway, the selective monobromination of 3,5-dihydroxybenzaldehyde is the critical first step. The two hydroxyl groups strongly activate the ring, making it highly susceptible to electrophilic substitution. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the monobrominated product, 3-bromo-5-hydroxybenzaldehyde, over the dibrominated species. The subsequent isopropylation of the remaining hydroxyl group proceeds as described previously.
Alternative Starting Material: 3,5-Dihydroxybenzoic Acid
For reasons of cost and availability, 3,5-dihydroxybenzoic acid can also serve as a precursor.[6] This route requires an additional reduction step to convert the carboxylic acid to an aldehyde.
Scheme 4: Synthesis from 3,5-Dihydroxybenzoic Acid
Caption: Synthesis from 3,5-Dihydroxybenzoic Acid.
This multi-step synthesis involves:
-
Esterification: Protection of the carboxylic acid, typically as a methyl ester.
-
Monobromination: Selective bromination of the aromatic ring.
-
Isopropylation: Introduction of the isopropoxy group.
-
Reduction: Reduction of the ester to a primary alcohol.
-
Oxidation: Oxidation of the alcohol to the desired aldehyde.
While longer, this route offers good control over the introduction of functional groups.
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.
Protocol 1: Synthesis of 3-Bromo-5-hydroxybenzaldehyde from 3-Hydroxybenzaldehyde (Pathway A, Step 1)
Materials:
-
3-Hydroxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
Dissolve 3-hydroxybenzaldehyde in concentrated sulfuric acid at room temperature.
-
Cool the mixture in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C.[3]
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure completion.[7]
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.[7]
Protocol 2: Synthesis of this compound from 3-Bromo-5-hydroxybenzaldehyde (Pathway A, Step 2)
Materials:
-
3-Bromo-5-hydroxybenzaldehyde[8]
-
2-Bromopropane
-
Potassium Carbonate
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 3-Bromo-5-hydroxybenzaldehyde in DMF, add potassium carbonate.
-
Add 2-bromopropane to the mixture.
-
Heat the reaction mixture with stirring for several hours.[9]
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Data Summary
| Starting Material | Key Intermediates | Reagents & Conditions | Typical Yield |
| 3-Hydroxybenzaldehyde | 3-Bromo-5-hydroxybenzaldehyde | 1. NBS, H₂SO₄2. 2-Bromopropane, K₂CO₃, DMF | Good to Excellent |
| 3,5-Dihydroxybenzaldehyde | 3-Bromo-5-hydroxybenzaldehyde | 1. NBS (1 eq.)2. 2-Bromopropane, K₂CO₃, DMF | Good |
| 3,5-Dihydroxybenzoic Acid | Methyl 3-bromo-5-isopropoxybenzoate, (3-Bromo-5-isopropoxyphenyl)methanol | Multi-step | Moderate |
Conclusion
The synthesis of this compound can be achieved through several viable routes. The choice of the most appropriate pathway depends on factors such as the availability of starting materials, cost, and the desired scale of production. The bromination of a hydroxybenzaldehyde precursor followed by isopropylation (Pathway A) generally represents the most straightforward and efficient approach. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the final product. This guide provides a comprehensive overview to aid researchers in the successful synthesis of this important chemical intermediate.
References
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(PDF) 3,5-Dibromo-2-hydroxybenzaldehyde. ResearchGate. [Link]
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Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Bromo-5-hydroxybenzaldehyde. PubChem. [Link]
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Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. PrepChem.com. [Link]
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Synthesis of 3-isopropoxybenzaldehyde. PrepChem.com. [Link]
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(PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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Vilsmeier-Haack Reaction. NROChemistry. [Link]
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Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
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Vilsmeier-Haack Reaction. YouTube. [Link]
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3-bromophthalide. Organic Syntheses Procedure. [Link]
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3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. [Link]
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Making Bromovanillin: A Precursor To Substituted Benzaldehydes. YouTube. [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
-
Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions. ResearchGate. [Link]
-
Bromination of 2,5-Dimethoxybenzaldehyde. Erowid. [Link]
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electrophilic aromatic substitution reactions of 3-Bromo-5-isopropoxybenzaldehyde
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Bromo-5-isopropoxybenzaldehyde
Executive Summary
This compound is a polysubstituted aromatic compound whose reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic and steric effects. This guide provides a comprehensive analysis of the directing influences of the bromo, isopropoxy, and aldehyde substituents. The strongly activating, ortho, para-directing isopropoxy group is identified as the dominant controlling factor, overcoming the deactivating nature of the bromo and aldehyde groups. Consequently, electrophilic attack is predicted to occur primarily at the C2 and C6 positions, which are ortho and para to the isopropoxy and bromo groups, respectively. This document offers detailed theoretical explanations, predictive models for various EAS reactions, and robust experimental protocols for nitration and halogenation, while also critically evaluating the feasibility of Friedel-Crafts reactions on this deactivated nucleus.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry and materials science, the precise functionalization of aromatic scaffolds is paramount. This compound serves as a valuable and versatile intermediate, offering multiple points for synthetic modification. The aldehyde functionality can be readily transformed into a variety of other groups, while the bromine atom provides a handle for cross-coupling reactions. Understanding the regiochemical outcomes of electrophilic aromatic substitution on this substrate is crucial for designing efficient and selective synthetic routes.
This guide delves into the core principles of EAS as they apply to this specific molecule, providing researchers with the predictive power to anticipate reaction outcomes and the practical knowledge to execute key transformations.
Foundational Principles: Analysis of Individual Substituent Effects
The regioselectivity of an EAS reaction is dictated by the electronic properties of the substituents already present on the aromatic ring.[1][2] These groups influence the nucleophilicity of the ring and stabilize or destabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. In this compound, we have three distinct substituents whose effects must be individually assessed.
The Isopropoxy Group (-OCH(CH₃)₂): A Powerful Activator
The isopropoxy group, an alkoxy substituent, is a strong activating group and an ortho, para-director.[1][3] This is due to the potent electron-donating resonance effect (+M) of the oxygen's lone pairs, which significantly outweighs its electron-withdrawing inductive effect (-I). This donation of electron density enriches the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.[3][4][5]
The Bromo Group (-Br): A Deactivating Ortho, Para-Director
Halogens like bromine present a unique case. They are deactivating groups overall because their strong inductive electron-withdrawing effect (-I) reduces the ring's overall nucleophilicity compared to benzene.[1][6] However, they are ortho, para-directors because the lone pairs on the bromine atom can participate in resonance (+M), which helps to stabilize the cationic charge in the arenium ion intermediate when the attack occurs at the ortho or para positions.[1][6]
The Aldehyde Group (-CHO): A Strong Deactivator
The aldehyde group is a strongly deactivating, meta-directing substituent.[7][8][9] It withdraws electron density from the aromatic ring through both a powerful inductive effect (-I) and a resonance effect (-M).[1][7] This withdrawal significantly reduces the ring's reactivity towards electrophiles and directs incoming groups to the meta position, as this is the location that best avoids placing the destabilizing positive charge of the arenium ion adjacent to the already electron-deficient carbonyl carbon.[4]
Caption: Consolidated directing effects on this compound.
Representative EAS Reactions and Protocols
While the ring is activated by the isopropoxy group, the presence of two deactivating groups necessitates carefully chosen reaction conditions.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. A key consideration is the potential for the strong oxidizing conditions to affect the aldehyde group. [10][11]Using a standard mixture of concentrated nitric and sulfuric acid at low temperatures should favor aromatic substitution over side-chain oxidation.
Predicted Products:
-
3-Bromo-5-isopropoxy-2-nitrobenzaldehyde
-
3-Bromo-5-isopropoxy-6-nitrobenzaldehyde
Experimental Protocol: Nitration
-
Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an internal thermometer, cool concentrated sulfuric acid (H₂SO₄, 3.0 eq.) to 0 °C in an ice-salt bath.
-
Nitrating Mixture: Add concentrated nitric acid (HNO₃, 1.1 eq.) dropwise to the sulfuric acid, ensuring the temperature does not exceed 10 °C. [12]3. Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of cold concentrated H₂SO₄ and add this solution dropwise to the nitrating mixture, maintaining the internal temperature between 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: The precipitated solid product is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral.
-
Purification: The crude product is dried and can be purified by recrystallization (e.g., from ethanol/water) or column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to separate the C2 and C6 isomers.
Halogenation (Bromination)
Introducing another halogen, such as bromine, requires a Lewis acid catalyst (e.g., FeBr₃ or anhydrous AlCl₃) to polarize the Br-Br bond and generate a sufficiently strong electrophile.
Predicted Products:
-
2,3-Dibromo-5-isopropoxybenzaldehyde
-
3,6-Dibromo-5-isopropoxybenzaldehyde
Experimental Protocol: Bromination
-
Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron filings or anhydrous aluminum chloride (AlCl₃, 0.1 eq.).
-
Reagent Addition: Add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by column chromatography to separate the isomers.
Feasibility of Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally incompatible with aromatic rings bearing moderate to strong deactivating groups. [13][14][15][16]
-
Friedel-Crafts Acylation: This reaction is highly unlikely to proceed. The aldehyde group will complex with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the ring. [17]* Friedel-Crafts Alkylation: While slightly more feasible than acylation, this reaction is also severely hampered by the deactivating substituents. [15]Furthermore, the activating nature of the newly introduced alkyl group could lead to polyalkylation, and the use of primary alkyl halides is prone to carbocation rearrangements. [15][16] Given these limitations, Friedel-Crafts reactions are not recommended for the direct functionalization of this substrate. Alternative synthetic strategies, such as Suzuki or Heck coupling using the existing bromine atom, would be more viable for introducing carbon-based substituents.
Summary of Predicted Regioselectivity
| Reaction Type | Electrophile | Predicted Major Substitution Site(s) | Rationale |
| Nitration | NO₂⁺ | C2, C6 | Dominated by the strong o,p-directing isopropoxy group. |
| Halogenation | Br⁺ / Cl⁺ | C2, C6 | Reinforcing o,p-directing effects of isopropoxy and bromo groups. |
| Sulfonation | SO₃ | C2, C6 | Similar electronic demand to nitration and halogenation. |
| Friedel-Crafts | R⁺ / RCO⁺ | No Reaction / Very Low Yield | Severe deactivation by -CHO and -Br groups; catalyst complexation. |
General Experimental Workflow
The execution of an EAS reaction on this substrate follows a standard sequence of operations, which can be visualized as a logical flow.
Caption: General experimental workflow for EAS reactions.
Conclusion for the Practicing Scientist
The electrophilic aromatic substitution of this compound is a predictable process governed by the hierarchy of substituent directing effects. The isopropoxy group serves as the primary director, channeling incoming electrophiles to the C2 and C6 positions. While the aldehyde and bromo groups deactivate the ring, standard EAS reactions such as nitration and halogenation can be successfully performed under controlled conditions. Conversely, Friedel-Crafts reactions are largely unviable. This guide provides a robust framework for researchers to confidently design synthetic pathways that leverage this versatile intermediate for applications in drug development and materials science.
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Moodie, R. B., & Willmer, R. (1992). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Journal of the Chemical Society, Perkin Transactions 2, (2), 229-235. [Link]
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LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Anonymous. (2023). Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12. YouTube. [Link]
- Anonymous. (2025). Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12. Filo.
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JoVE. (2025). Video: Directing Effect of Substituents: ortho–para-Directing Groups. [Link]
- Anonymous. (n.d.). 12.
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Anonymous. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]
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Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
ron. (2014). The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange. [Link]
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nucleophilic addition to the aldehyde group of 3-Bromo-5-isopropoxybenzaldehyde
An In-Depth Technical Guide to Nucleophilic Addition Reactions with 3-Bromo-5-isopropoxybenzaldehyde
Abstract
This technical guide offers a comprehensive examination of nucleophilic addition to the aldehyde functionality of this compound. This substrate presents a unique electronic landscape, with a moderately electron-withdrawing bromo substituent and an electron-donating isopropoxy group positioned meta to the aldehyde. This document provides researchers, scientists, and drug development professionals with a detailed analysis of the substrate's reactivity, step-by-step protocols for key synthetic transformations, and methods for product purification and characterization. The interplay of electronic and steric effects is discussed to provide a causal understanding of experimental design and outcomes.
Introduction: The Aldehyde Carbonyl as an Electrophilic Target
The carbonyl group (C=O) is a cornerstone of organic chemistry, characterized by a significant polarization of the carbon-oxygen double bond due to oxygen's higher electronegativity. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In aldehydes and ketones, the primary reaction pathway is nucleophilic addition.[1] The mechanism begins with the nucleophile attacking the electrophilic carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom.[2] This forms a tetrahedral alkoxide intermediate, which is subsequently protonated, typically during an acidic workup, to yield an alcohol product.[2][3]
The reactivity of the carbonyl group is highly sensitive to its electronic and steric environment. Aldehydes are generally more reactive than ketones for two main reasons:
-
Electronic Effects : Aldehydes have only one alkyl group, which is less electron-donating than the two alkyl groups in ketones. This results in a more electron-deficient (more electrophilic) carbonyl carbon in aldehydes.[4][5]
-
Steric Hindrance : The single substituent and a small hydrogen atom on the aldehyde's carbonyl carbon present less steric bulk than the two larger substituents on a ketone, allowing for easier access by the nucleophile.[2][5][6]
Analysis of the Substrate: this compound
The reactivity of the aldehyde group in this compound is modulated by the substituents on the aromatic ring. Understanding their individual and collective influence is critical for predicting reaction outcomes and optimizing conditions.
Electronic Effects of Substituents
The rate and success of nucleophilic addition are heavily influenced by the electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance electrophilicity and accelerate the reaction, while electron-donating groups (EDGs) decrease electrophilicity and slow it down.[7][8]
-
Bromo Group (-Br) at C3 : The bromine atom exerts a dual electronic influence. It has a strong, electron-withdrawing inductive effect (-I) due to its electronegativity, which increases the electrophilicity of the carbonyl carbon.[9][10] It also has a weaker, electron-donating resonance effect (+R) via its lone pairs, but for halogens, the inductive effect typically dominates.
-
Isopropoxy Group (-O-iPr) at C5 : The oxygen atom of the isopropoxy group is strongly electron-donating through resonance (+R), delocalizing its lone pair electrons into the aromatic ring.[11] It also has a weaker electron-withdrawing inductive effect (-I). The resonance effect is dominant, leading to an overall increase in electron density in the ring, which deactivates the carbonyl group toward nucleophilic attack compared to unsubstituted benzaldehyde.
The net effect is a complex balance. The bromo group's -I effect pulls electron density away, making the carbonyl carbon more reactive. Conversely, the isopropoxy group's +R effect pushes electron density in, making it less reactive. Since these groups are meta to the aldehyde, their resonance effects on the carbonyl carbon are less pronounced than if they were in ortho or para positions. However, their inductive effects remain significant. The overall reactivity will be a nuanced outcome of these competing influences.
Caption: Electronic effects of substituents on the aldehyde.
Steric Considerations
Neither the bromo nor the isopropoxy group is in the ortho position relative to the aldehyde. Therefore, direct steric hindrance to the nucleophile's approach to the carbonyl carbon is expected to be minimal.[6] This contrasts significantly with ortho-substituted benzaldehydes, where bulky groups can dramatically reduce reaction rates.[9]
Key Nucleophilic Addition Reactions and Protocols
This section details several high-utility nucleophilic addition reactions, providing both mechanistic context and practical, step-by-step laboratory protocols tailored for this compound.
Grignard Reaction: Formation of Secondary Alcohols
The Grignard reaction is a powerful method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to an aldehyde, yielding a secondary alcohol after acidic workup.[12][13][14] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[14][15]
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.[16] This forms a magnesium alkoxide intermediate, which is then protonated in a separate workup step to give the final alcohol product.[12]
Expected Product Analysis:
| Analysis Method | Starting Aldehyde (C₁₀H₁₁BrO₂) | Secondary Alcohol Product (e.g., with MeMgBr) |
| IR (cm⁻¹) | ~1700 (C=O stretch), ~2720, ~2820 (Aldehyde C-H)[17][18] | ~3200-3600 (broad O-H stretch), C=O peak absent[19] |
| ¹H NMR (δ, ppm) | ~9.9 (s, 1H, -CHO) | ~4.5-5.5 (q, 1H, -CH(OH)-), ~1.5-2.5 (d, 1H, -OH) |
| ¹³C NMR (δ, ppm) | ~190 (-CHO) | ~65-75 (-CH(OH)-) |
Experimental Protocol: Synthesis of 1-(3-Bromo-5-isopropoxyphenyl)ethanol
-
Objective: To synthesize a secondary alcohol via the addition of methylmagnesium bromide to this compound.
-
Safety: Grignard reagents are highly reactive and pyrophoric. Diethyl ether is extremely flammable. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
-
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Assemble an oven-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Dissolve this compound in anhydrous diethyl ether and add it to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude alcohol using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[20][21]
-
Wittig Reaction: Alkene Synthesis
The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[22][23] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). A key advantage is that the position of the new double bond is unambiguously defined.[24]
Mechanism: The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[25][26] This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[24][26]
Caption: General workflow for the Wittig reaction.
Experimental Protocol: Synthesis of 1-Bromo-3-isopropoxy-5-vinylbenzene
-
Objective: To synthesize an alkene from this compound using methylenetriphenylphosphorane.
-
Safety: n-Butyllithium is pyrophoric and reacts violently with water. Tetrahydrofuran (THF) can form explosive peroxides. Use anhydrous solvents and perform the reaction under an inert atmosphere.
-
Materials:
-
Methyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.05 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Ylide Generation: Add methyltriphenylphosphonium bromide and anhydrous THF to a dry, nitrogen-flushed flask with a magnetic stirrer.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.
-
Reaction: In a separate flask, dissolve this compound in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography (typically with a hexane-based eluent) to separate the nonpolar alkene from the highly polar byproduct.
-
Cyanohydrin Formation
The addition of hydrogen cyanide (HCN) across the carbonyl double bond forms a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.[27][28] This reaction is synthetically valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction is typically base-catalyzed, using a cyanide salt like KCN or NaCN to generate the nucleophilic cyanide ion (CN⁻).[29][30][31]
Mechanism: The cyanide anion, a potent nucleophile, attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate.[27][29] This intermediate is then protonated by HCN (which is regenerated in the catalytic cycle) or during workup to yield the final cyanohydrin product.[30]
Experimental Protocol: Synthesis of 2-(3-Bromo-5-isopropoxyphenyl)-2-hydroxyacetonitrile
-
Objective: To form a cyanohydrin from this compound.
-
Safety: EXTREME CAUTION. Cyanide salts and hydrogen cyanide gas are highly toxic. This procedure must be performed in a well-ventilated fume hood. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal to oxidize it to the less toxic cyanate.
-
Materials:
-
This compound (1.0 eq)
-
Potassium cyanide (KCN, 1.1 eq)
-
Acetic acid
-
Water, Diethyl ether
-
Sodium bisulfite solution (for workup)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or THF.
-
In a separate beaker, prepare a solution of potassium cyanide in water.
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Slowly add the KCN solution to the aldehyde solution with vigorous stirring.
-
While maintaining the temperature at 0 °C, add acetic acid dropwise over 30-60 minutes to generate HCN in situ. The pH should be kept weakly acidic (around 4-5) for optimal reaction rates.[27]
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with water, then with a sodium bisulfite solution (to remove any unreacted aldehyde), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.
-
Purification: The product can often be purified by recrystallization or, if necessary, by careful column chromatography on silica gel.
-
Reductive Amination
Reductive amination is a versatile method for converting aldehydes into primary, secondary, or tertiary amines.[32][33] The process involves the initial formation of an imine (or iminium ion) by reacting the aldehyde with an amine, followed by the in-situ reduction of this intermediate to the final amine product.[34][35] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they selectively reduce the iminium ion much faster than the starting aldehyde.[32][36]
Purification and Characterization
Purification of the reaction products is essential to remove unreacted starting materials, reagents, and byproducts.
-
Column Chromatography: This is the most common and versatile technique for purifying organic compounds.[21][37][38] By selecting an appropriate stationary phase (e.g., silica gel) and mobile phase (eluent), components of the crude mixture can be separated based on their differing polarities.
-
High-Performance Liquid Chromatography (HPLC): For higher purity requirements or for separating challenging mixtures (e.g., stereoisomers), preparative HPLC can be employed.[39]
-
Crystallization: If the desired product is a solid with suitable solubility properties, crystallization can be a highly effective method for obtaining material of very high purity.
Once purified, the identity and purity of the products must be confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as outlined in the data table above.[17][18][19][40][41]
Conclusion
The nucleophilic addition to this compound is a foundational transformation for accessing a diverse range of functionalized aromatic compounds. The reactivity of the aldehyde is subtly controlled by the competing electronic effects of the bromo and isopropoxy substituents. While direct steric hindrance is negligible, careful selection of the nucleophile and reaction conditions is paramount for achieving high yields and purity. The protocols provided in this guide for Grignard, Wittig, and cyanohydrin reactions serve as robust starting points for the synthesis of valuable secondary alcohols, alkenes, and hydroxy-nitriles, which are versatile intermediates in drug discovery and materials science.
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19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
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Aldehydes, Ketones and Carboxylic Acids - NCERT. National Council of Educational Research and Training. [Link]
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Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
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19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Reductive amination - Wikipedia. Wikipedia. [Link]
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Wittig reaction - Wikipedia. Wikipedia. [Link]
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Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. (2025). JoVE. [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). ACS Publications. [Link]
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Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. (2025). JoVE. [Link]
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Reactions with Grignard Reagents - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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The Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]
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The Grignard Reaction Mechanism - Chemistry Steps. Chemistry Steps. [Link]
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Aldehydes and Ketones to Amines - Chemistry Steps. Chemistry Steps. [Link]
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Reductive Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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Aldehydes and Ketones: Nucleophilic Addition to C=O. University of Calgary. [Link]
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Grignard reaction - Wikipedia. Wikipedia. [Link]
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Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. Chemistry Steps. [Link]
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Cyanohydrin - Wikipedia. Wikipedia. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. (2025). Chemistry Stack Exchange. [Link]
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Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]
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Why do Carbonyl Compounds Undergo Nucleophilic Addition? (2020). BYJU'S. [Link]
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19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. MDPI. [Link]
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Can we use HPLC to purify an organic reaction product? (2019). Chemistry Stack Exchange. [Link]
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The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Organic Reactions. [Link]
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4.6: Nucleophilic Addition Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
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How does base catalyst increase nucleophilic character of reagent in aldehydes and ketones, and how does a acid catalyst promote the nucleophilic attack? (2017). Quora. [Link]
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How To Run A Reaction: Purification. University of Rochester. [Link]
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The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. (2025). Organic Reactions. [Link]
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How Is Chromatography Used for Purification? Moravek. [Link]
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Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). PubMed. [Link]
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How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024). Reddit. [Link]
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The Strategic Value of 3-Bromo-5-isopropoxybenzaldehyde in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic design and utilization of novel molecular scaffolds are paramount to accessing new biological targets and overcoming existing therapeutic challenges. 3-Bromo-5-isopropoxybenzaldehyde emerges as a molecule of significant interest, embodying a unique convergence of chemical functionalities that position it as a versatile building block for medicinal chemistry campaigns. This technical guide provides an in-depth exploration of this compound, from its rational synthesis to its potential applications as a core structure in the development of new therapeutic agents. We will delve into the mechanistic underpinnings of its synthesis, extrapolate its potential biological activities based on robust structure-activity relationship (SAR) data from analogous compounds, and provide detailed experimental protocols for its preparation and derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.
Introduction: The Architectural Logic of this compound
The therapeutic potential of a synthetic building block is encoded in its molecular architecture. This compound is a case study in strategic functionalization, presenting three key features that are highly valued in medicinal chemistry:
-
The Benzaldehyde Moiety: The aldehyde group is a cornerstone of organic synthesis, offering a reactive handle for a multitude of transformations. It can be readily converted into a wide array of functional groups and serves as a key component in the formation of various heterocyclic systems, which are prevalent in approved drugs.[1]
-
The Bromine Substituent: The presence of a bromine atom at the meta-position significantly enhances the synthetic utility of the scaffold. It serves as a versatile point for diversification through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of molecular fragments to probe the chemical space around the core. Furthermore, halogen atoms are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
The Isopropoxy Group: The isopropoxy group, another meta-substituent, imparts several desirable characteristics. It increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. The branched nature of the isopropyl group can also provide steric hindrance that may improve metabolic stability by shielding adjacent positions from enzymatic degradation. Aromatic compounds containing alkoxy groups are common features in many drug molecules and can play a crucial role in their pharmacological activity.
This strategic combination of a reactive aldehyde, a versatile bromine handle, and a property-modulating isopropoxy group makes this compound a highly attractive starting point for the development of novel small molecule therapeutics.
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 3-hydroxybenzaldehyde. The synthetic strategy hinges on the initial bromination of the aromatic ring followed by a Williamson ether synthesis to introduce the isopropoxy group.
Synthetic Pathway
The overall synthetic workflow is depicted below:
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-hydroxybenzaldehyde
This procedure is adapted from established methods for the bromination of substituted phenols. The hydroxyl group is an ortho-, para-director; however, with one meta-position blocked, bromination is directed to the other position ortho to the hydroxyl group.
-
Materials:
-
3-Hydroxybenzaldehyde
-
Bromine (Br₂)
-
Dichloromethane (CH₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise via the addition funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3-bromo-5-hydroxybenzaldehyde by column chromatography on silica gel or recrystallization.
-
-
Causality: The use of a non-polar solvent like dichloromethane and low temperature helps to control the reactivity of bromine and minimize the formation of di-brominated byproducts. The sodium bicarbonate wash is crucial to neutralize any remaining acidic byproducts.
Step 2: Synthesis of this compound
This step utilizes the classic Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.
-
Materials:
-
3-Bromo-5-hydroxybenzaldehyde
-
Isopropyl bromide (2-bromopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in DMF or acetone, add potassium carbonate (2.0 eq) (or portion-wise addition of NaH (1.2 eq) at 0 °C if using).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add isopropyl bromide (1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude this compound by flash column chromatography.
-
-
Trustworthiness: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving a more nucleophilic "naked" phenoxide. Potassium carbonate is a milder base than sodium hydride and is often sufficient for phenol alkylation, making the procedure safer and easier to handle.
Characterization Data
| Property | 3-Bromo-5-hydroxybenzaldehyde | This compound |
| Molecular Formula | C₇H₅BrO₂ | C₁₀H₁₁BrO₂ |
| Molecular Weight | 201.02 g/mol [2] | 243.09 g/mol |
| Appearance | White to light yellow solid | Colorless to pale yellow oil/solid |
| CAS Number | 199177-26-9[2] | 1112210-83-9[3] |
Potential Applications in Medicinal Chemistry
While direct biological studies on this compound are limited in publicly available literature, a strong case for its potential can be built upon the well-documented activities of structurally analogous compounds.
As a Scaffold for Anti-inflammatory Agents
Numerous studies have highlighted the anti-inflammatory potential of substituted benzaldehydes. The underlying mechanism often involves the modulation of key inflammatory signaling pathways.
-
Inference from Analogs:
-
Brominated Benzaldehydes: Compounds like 5-bromo-2-hydroxy-4-methyl-benzaldehyde have been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the phosphorylation of ERK and p38, and inhibiting the activation of the NF-κB pathway.[4] Similarly, 4-bromobenzaldehyde has demonstrated anti-inflammatory activity in various models.[5][6][7]
-
3-Bromo-4,5-dihydroxybenzaldehyde (BDB): This closely related natural product, isolated from marine algae, exhibits significant antioxidant and anti-inflammatory properties.[8] It has been shown to protect skin cells from oxidative damage by activating the Nrf2/HO-1 pathway.[9]
-
Natural Benzaldehydes: Benzaldehydes isolated from marine fungi have been shown to reduce levels of inflammatory biomarkers such as NO, ROS, IL-6, iNOS, and COX-2 by suppressing the MAPK signaling pathway.[10]
-
Caption: Potential inhibition of pro-inflammatory pathways by this compound.
-
Hypothesis for this compound: The 3-bromo-5-alkoxy substitution pattern present in our target molecule is a key feature in many bioactive compounds. It is plausible that this scaffold could serve as a starting point for the development of novel anti-inflammatory agents that act by inhibiting kinases in the MAPK pathway or by interfering with the NF-κB signaling cascade.
As a Core for Anticancer Drug Discovery
The benzaldehyde scaffold is a recurring motif in compounds designed for anticancer activity. The ability to induce apoptosis and cell cycle arrest is a common mechanistic theme.
-
Inference from Analogs:
-
Benzyloxybenzaldehyde Derivatives: A series of benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity against the HL-60 human leukemia cell line.[11] The most potent compounds induced apoptosis and caused cell cycle arrest at the G2/M phase.[11]
-
General Substituted Benzaldehydes: A broad screening of fifty-four commercially available substituted benzaldehydes revealed potent cytotoxicity against several human cancer cell lines.[12] The structure-activity relationship (SAR) analysis from this study indicated that the number, position, and type of substituents on the aromatic ring are critical for biological activity.[12]
-
Hydrazone Derivatives: Arylsulfonylhydrazones derived from substituted benzaldehydes have been investigated as potential antineoplastic agents.[13]
-
-
Hypothesis for this compound: The aldehyde functionality of this compound can be readily derivatized to form Schiff bases, hydrazones, and other functionalities that have shown promise in anticancer research. The 3-bromo-5-isopropoxy substitution pattern provides a unique electronic and steric environment that could be optimized for selective cytotoxicity against cancer cells.
As a Precursor for Bioactive Heterocycles
The synthesis of heterocyclic compounds is a major focus of medicinal chemistry, as these structures are found in a large percentage of FDA-approved drugs.[1] The aldehyde group is a powerful tool for constructing these rings.
-
Synthetic Potential:
-
1,2,4-Triazoles: Aldehydes can be used in "one-flask" syntheses of 3,5-disubstituted 1,2,4-triazoles via 1,3-dipolar cycloaddition reactions.[14] Triazoles are known to possess a wide range of biological activities, including antifungal, antimicrobial, and anti-inflammatory properties.[14]
-
Pyrazoles and Isoxazoles: One-pot preparations of 3,5-disubstituted pyrazoles and isoxazoles can be achieved from aldehydes, terminal alkynes, and hydrazines or hydroxylamine.[15] These heterocyclic systems are also important pharmacophores.
-
Other Heterocycles: The aldehyde can participate in a variety of cyclization and condensation reactions to form quinolines, benzofurans, and other biologically relevant heterocyclic systems.
-
Caption: Versatility of this compound in heterocyclic synthesis.
As a Candidate for Enzyme Inhibition
The aldehyde functional group, being an electrophilic center, can interact with nucleophilic residues in enzyme active sites.
-
Inference from Analogs:
-
Xanthine Oxidase: Various aldehydes have been shown to be effective inhibitors of bovine milk xanthine oxidase.[16]
-
Aldehyde Oxidase: Given its structure, it is also a candidate for interaction with human aldehyde oxidase, an enzyme of growing importance in drug metabolism.[17]
-
Angiotensin-Converting Enzyme (ACE): Aldehyde and ketone substrate analogs have been tested as inhibitors of ACE.[18]
-
-
Hypothesis for this compound: The unique electronic properties conferred by the bromo and isopropoxy substituents could modulate the reactivity of the aldehyde group, potentially leading to selective inhibition of certain enzymes. This opens an avenue for its exploration in metabolic diseases or hypertension.
Conclusion and Future Directions
This compound represents a strategically designed molecular scaffold with significant untapped potential in medicinal chemistry. Its efficient two-step synthesis makes it readily accessible for research and development. Based on extensive structure-activity relationship data from analogous compounds, this molecule is a promising starting point for the development of novel anti-inflammatory and anticancer agents. Furthermore, its inherent chemical functionalities make it an ideal building block for the synthesis of complex heterocyclic systems and for exploration as an enzyme inhibitor.
Future work should focus on the systematic biological evaluation of this compound and its derivatives. The creation of a focused library of compounds, leveraging the reactivity of both the aldehyde and the bromine atom, will be crucial in elucidating its full therapeutic potential and in identifying lead candidates for further preclinical development.
References
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Deliolanis, N., et al. (Year not available). New arylsulfonylhydrazones of substituted benzaldehydes as anticancer agents. PubMed. Available at: [Link]
-
Rádai, Z., et al. (2019). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry, 43, 14028-14035. Available at: [Link]
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Prokopchuk, E., et al. (2018). Anti-inflammatory activity of new complex compounds SnCl4 with salicyloyl hydrazones benzaldehyde and 4-bromobenzaldehyde on different models of inflammation. Sciforum. Available at: [Link]
-
Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537-44. Available at: [Link]
-
(2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. Available at: [Link]
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Prokopchuk, E., et al. (2018). Anti-inflammatory activity of new complexes of SnCl4 with salicyloyl hydrazones of benzaldehyde and 4- bromobenzaldehyde on different models of inflammation. Sciforum. Available at: [Link]
-
(n.d.). (A) Synthesis of brominated benzaldehydes 1 and 2. (B) Synthesis of.... ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Available at: [Link]
-
(n.d.). Effect of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on (A) cell viability.... ResearchGate. Available at: [Link]
-
Prokopchuk, E., et al. (2018). Anti-inflammatory activity of new complex compounds SnCl4 with salicyloyl hydrazones benzaldehyde and 4-bromobenzaldehyde on different models of inflammation. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Available at: [Link]
-
Ma, Q., et al. (n.d.). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PubMed Central. Available at: [Link]
-
Ryu, Y. S., et al. (n.d.). Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. NIH. Available at: [Link]
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3-Bromo-5-isopropoxybenzaldehyde: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Entities
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is paramount to the successful discovery and development of novel therapeutic agents. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, offering a diverse three-dimensional chemical space and the capacity for precise interactions with biological targets.[1][2] This guide introduces 3-Bromo-5-isopropoxybenzaldehyde, a trifunctional building block uniquely poised for the efficient construction of a wide array of complex heterocyclic systems. We will explore its synthesis, inherent reactivity, and application in key synthetic transformations, providing field-proven protocols and mechanistic insights for researchers in drug discovery.
Introduction: The Strategic Value of this compound
The molecular architecture of this compound presents three distinct and orthogonally reactive functional groups: an aldehyde, an aryl bromide, and an isopropoxy ether. This strategic arrangement provides medicinal chemists with a powerful platform for sequential or convergent synthetic strategies.
-
The Aldehyde: Serves as a classical electrophilic handle for condensation reactions, reductive aminations, and olefination, enabling the formation of foundational C=N and C=C bonds critical for building heterocyclic rings.
-
The Aryl Bromide: An ideal substrate for modern palladium-catalyzed cross-coupling reactions, allowing for the facile installation of carbon-carbon (e.g., Suzuki-Miyaura) and carbon-nitrogen (e.g., Buchwald-Hartwig) bonds.[3][4]
-
The Isopropoxy Group: A bulky, lipophilic group that modulates the electronic properties of the benzene ring and can improve the pharmacokinetic profile (e.g., solubility, metabolic stability) of derivative compounds.
This guide will demonstrate how these features can be harnessed to construct diverse and medicinally relevant heterocyclic cores.
Physicochemical Properties and Synthesis
A thorough understanding of the starting material is critical. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [5] |
| Molecular Weight | 243.10 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Off-white to light yellow solid | |
| Storage | 2-8°C, under inert atmosphere |
Diagram: Strategic Reactive Sites
Caption: Key reactive centers of this compound.
Recommended Synthesis Protocol: Williamson Ether Synthesis
The most direct and scalable synthesis of this compound involves the alkylation of the commercially available 3-Bromo-5-hydroxybenzaldehyde.
-
Setup: To a stirred solution of 3-Bromo-5-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Alkylation: Add 2-bromopropane (isopropyl bromide, 1.5 eq) to the suspension.
-
Reaction: Heat the mixture to 70-80°C and stir for 12-18 hours, monitoring by TLC until consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour into ice-water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the title compound.
Expertise Insight: The choice of K₂CO₃ as the base is crucial; it is strong enough to deprotonate the phenol but mild enough to avoid side reactions with the aldehyde. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, promoting a favorable reaction rate.
Key Transformations for Heterocycle Construction
The true synthetic power of this compound is realized through its application in robust, high-yield chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a prime handle for palladium-catalyzed reactions, which have revolutionized C-C and C-N bond formation.[4]
This reaction is unparalleled for creating biaryl structures or attaching alkyl/vinyl groups, which are common motifs in kinase inhibitors and other targeted therapies. The reaction proceeds via a well-established catalytic cycle.[3][6]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Trustworthy Protocol: Suzuki-Miyaura Coupling
-
Setup: In a microwave vial, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture to 100-120°C for 1-4 hours (or use microwave irradiation at 120°C for 10-30 minutes).[7] Monitor by LC-MS.
-
Workup: After cooling, dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
This reaction is essential for synthesizing anilines and N-aryl heterocycles, which are privileged structures in medicinal chemistry.[1] The choice of ligand is critical for success and depends on the amine coupling partner.[8][9]
Trustworthy Protocol: Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOᵗBu, 1.4 eq).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Reagents: Add the amine (1.2 eq) followed by an anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the mixture to 90-110°C for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Expertise Insight: For the Buchwald-Hartwig amination, sterically hindered biarylphosphine ligands like XPhos or SPhos are often superior as they promote the rate-limiting reductive elimination step and stabilize the active monoligated palladium species.[8]
Aldehyde-Mediated Condensation Reactions
The aldehyde group is a gateway to a multitude of classical heterocyclic syntheses through the formation of an imine or an enolate intermediate.
A powerful reaction for constructing the tetrahydroisoquinoline core. First, a C-C coupled product from a Suzuki reaction (e.g., with 2-aminoethylphenylboronic acid) can undergo acid-catalyzed cyclization.
Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides highly functionalized alkenes, which are versatile intermediates for subsequent cyclization into pyridinones, dihydropyrans, and other heterocycles.[10]
Trustworthy Protocol: Knoevenagel Condensation
-
Setup: Dissolve this compound (1.0 eq) and an active methylene compound like malononitrile (1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
-
Reaction: Stir the mixture at room temperature. A precipitate often forms within minutes to hours.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.
Workflow and Application in Drug Discovery
The strategic combination of these reactions allows for a divergent approach to building libraries of complex molecules from a single, advanced intermediate.
Diagram: Synthetic Workflow from Core Building Block
Caption: Divergent synthetic pathways to novel heterocycles.
The resulting heterocyclic scaffolds—such as quinolines, benzodiazepines, pyridinones, and indoles—are frequently found in approved drugs and clinical candidates, targeting a wide range of diseases from cancer to infectious and neurological disorders.[11][12] The strategic use of this compound enables the rapid generation of analogs with diverse substitutions, facilitating robust Structure-Activity Relationship (SAR) studies.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that offers synthetic flexibility, efficiency, and access to medicinally relevant chemical space. Its trifunctional nature allows for the application of both classical and modern synthetic methodologies to construct novel and diverse heterocyclic libraries. By mastering the reactions outlined in this guide, drug discovery professionals can significantly accelerate their research programs and enhance their ability to identify the next generation of therapeutic agents.
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A Theoretical Investigation of the Molecular Orbitals of 3-Bromo-5-isopropoxybenzaldehyde: A Guide for Drug Development Professionals
Abstract
The electronic structure of a molecule is a primary determinant of its chemical reactivity, stability, and intermolecular interactions. For drug development professionals, a deep understanding of a candidate molecule's electronic properties can provide invaluable insights into its potential efficacy, metabolic stability, and binding mechanisms. This in-depth technical guide outlines a robust computational workflow for the theoretical calculation and analysis of the molecular orbitals of 3-Bromo-5-isopropoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), justify the selection of a specific computational methodology, provide a detailed, step-by-step protocol for the calculations, and discuss the interpretation of the resulting molecular orbital data in the context of drug design.
Introduction: The Significance of Molecular Orbitals in Drug Design
At the heart of modern medicinal chemistry lies the principle that a drug's biological activity is intrinsically linked to its three-dimensional structure and electronic properties. Molecular Orbital (MO) theory, a cornerstone of quantum chemistry, provides a powerful framework for understanding the distribution and energy of electrons within a molecule.[1] The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.[2]
For a molecule like this compound, understanding its molecular orbitals can help predict its reactivity towards biological nucleophiles and electrophiles, its potential for undergoing metabolic transformations, and its ability to participate in crucial intermolecular interactions, such as π-π stacking or hydrogen bonding, within a receptor's active site. This guide will provide the theoretical and practical knowledge for researchers to perform these calculations and leverage the results in their drug discovery pipelines.
Foundational Theory: A Primer on Density Functional Theory (DFT)
To calculate the molecular orbitals of this compound, we will employ Density Functional Theory (DFT), a widely used computational method in quantum chemistry.[3] Unlike the Hartree-Fock (HF) method, which approximates the many-electron wavefunction, DFT calculates the total energy of a system based on its electron density.[4] This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of pharmaceutical interest.
The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional and the basis set.[5] The exchange-correlation functional approximates the complex effects of electron exchange and correlation. For this guide, we will utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates a portion of the exact exchange from Hartree-Fock theory and has demonstrated high accuracy for a wide range of organic molecules.[6][7][8]
The basis set is a set of mathematical functions used to construct the molecular orbitals. We will use the 6-31G(d,p) basis set, a split-valence basis set that provides a good description of the electron distribution in organic molecules.[1][6] The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding.
Computational Workflow: From Molecular Structure to Orbital Analysis
The theoretical calculation of molecular orbitals involves a series of well-defined steps. This section provides a detailed protocol that can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.[4][9]
Step 1: Molecular Structure Generation
The first step is to generate a three-dimensional structure of this compound. This can be accomplished using molecular building software like Avogadro or GaussView.[10][11] It is crucial to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.
Step 2: Geometry Optimization
The initial molecular structure is not necessarily at its lowest energy state. Therefore, a geometry optimization must be performed to find the most stable conformation of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.
Protocol for Geometry Optimization:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Task: Geometry Optimization
Step 3: Frequency Calculation
To ensure that the optimized structure corresponds to a true energy minimum and not a saddle point (a transition state), a frequency calculation must be performed. A true minimum will have no imaginary frequencies. The frequency calculation also provides valuable information about the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) spectra.
Protocol for Frequency Calculation:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Task: Frequency Analysis
Step 4: Molecular Orbital Calculation
Once the optimized geometry is confirmed, a single-point energy calculation is performed to obtain the molecular orbitals and their corresponding energies.
Protocol for Molecular Orbital Calculation:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-31G(d,p)
-
Task: Single-Point Energy
-
Output: Request population analysis (e.g., Mulliken) and orbital visualization files (e.g., checkpoint file for Gaussian).
The following diagram illustrates the computational workflow:
Caption: Computational workflow for molecular orbital analysis.
Analysis and Interpretation of Results
The output of the molecular orbital calculation provides a wealth of information that can be leveraged in drug design.
Frontier Molecular Orbitals: HOMO and LUMO
The energies of the HOMO and LUMO are key indicators of a molecule's electronic properties.
| Parameter | Description | Relevance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity of the molecule to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity of the molecule to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. This can be correlated with metabolic lability.[2] |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the aldehyde and isopropoxy groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Mulliken Population Analysis
Mulliken population analysis provides a method for assigning partial atomic charges.[12][13] This information can be used to parameterize molecular mechanics force fields for molecular dynamics simulations and to understand the electrostatic interactions between the drug candidate and its target.
Application in Drug Development: A Case Study with this compound
The theoretical data obtained for this compound can be applied to several aspects of drug development:
-
Target Interaction: The MEP and atomic charges can help predict how the molecule will orient itself within a binding pocket. For instance, the electron-rich oxygen atoms could act as hydrogen bond acceptors.
-
Metabolic Stability: The HOMO and LUMO energies can provide an initial assessment of the molecule's susceptibility to oxidative or reductive metabolism. Regions of high electron density identified by the MEP may also be prone to metabolic attack.
-
Structure-Activity Relationship (SAR) Studies: By computationally modifying the substituents on the benzaldehyde ring and recalculating the molecular orbitals, researchers can systematically investigate how changes in electronic structure affect predicted activity. This can guide the synthesis of more potent and selective analogs.
Conclusion
The theoretical calculation of molecular orbitals offers a powerful, cost-effective approach to understanding the electronic properties of drug candidates like this compound. By employing robust computational methods like DFT with the B3LYP functional and the 6-31G(d,p) basis set, researchers can gain deep insights into a molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge, when integrated into a drug discovery program, can significantly accelerate the design and optimization of novel therapeutics.
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Wikipedia. (n.d.). HOMO and LUMO. Retrieved January 20, 2026, from [Link]
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Max-Planck-Institut für Kohlenforschung. (n.d.). Lecture: Introduction to the ORCA Program System. Retrieved January 20, 2026, from [Link]
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ResearchGate. (2020). Software to find occupied/unoccupied orbitals with large contributions from specific atoms? Retrieved January 20, 2026, from [Link]
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ResearchGate. (2016). How do I use Gaussian to figure out which atomic orbitals make up each molecular orbital? Retrieved January 20, 2026, from [Link]
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NIH. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Retrieved January 20, 2026, from [Link]
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Ghent Quantum Chemistry Group. (n.d.). Calculating the Mulliken population. Retrieved January 20, 2026, from [Link]
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Q-Chem. (n.d.). 11.2.1 Population Analysis. Retrieved January 20, 2026, from [Link]
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YouTube. (2021). Visualization of molecular orbitals using Gaussian. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. Retrieved January 20, 2026, from [Link]
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Alchem.Pharmtech. (n.d.). CAS 138505-25-6 | 5-Bromo-2-isopropoxybenzaldehyde. Retrieved January 20, 2026, from [Link]
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TradeIndia. (n.d.). 3 Bromobenzaldehyde at Attractive Prices, High Purity and Reliable Packing. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Note: A Detailed Experimental Protocol for the Suzuki-Miyaura Coupling of 3-Bromo-5-isopropoxybenzaldehyde
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The specific focus is on the coupling of 3-Bromo-5-isopropoxybenzaldehyde with an arylboronic acid. We delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of reagents and conditions, and offer a detailed, step-by-step experimental guide suitable for researchers in synthetic chemistry and drug development.
Introduction and Scientific Context
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[3] The reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[4][5]
The synthesis of biaryl scaffolds is a particularly powerful application of this methodology, as these structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[6] This protocol details the coupling of this compound, an electron-deficient aryl bromide, to form a substituted biaryl benzaldehyde, a versatile intermediate for further chemical elaboration.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The catalytic cycle begins with the insertion of the coordinatively unsaturated 14-electron Pd(0) complex into the carbon-bromine bond of the this compound.[4][5][7] This step forms a square planar 16-electron Pd(II) intermediate. The presence of an electron-withdrawing aldehyde group on the aromatic ring can facilitate this step.[3][8]
-
Transmetalation: The base in the reaction mixture activates the boronic acid to form a more nucleophilic boronate species.[9] This boronate then undergoes transmetalation with the Pd(II) complex, where the aryl group from the boron reagent displaces the bromide on the palladium center.[4][5]
-
Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate.[4][7] This non-reversible step forms the new carbon-carbon bond of the desired biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Design: Rationale and Component Selection
A successful Suzuki-Miyaura coupling relies on the judicious selection of each reaction component. The choices outlined below are based on established principles to maximize yield and minimize side reactions.
-
Aryl Halide (Electrophile): this compound. Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates.[3] They are generally more reactive than aryl chlorides and more cost-effective than aryl iodides.[6]
-
Organoboron Reagent (Nucleophile): Phenylboronic Acid. This is a common, commercially available, and relatively stable coupling partner. A slight excess (1.2 equivalents) is used to ensure complete consumption of the limiting aryl bromide. A potential side reaction is protodeboronation, where the boronic acid is cleaved by a proton source before it can transmetalate.[3][10] Using a suitable base and avoiding prolonged heating minimizes this pathway.
-
Palladium Catalyst: PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct). This is a robust and highly effective air-stable Pd(II) precatalyst. The dppf ligand is a bulky, electron-rich phosphine that promotes both the oxidative addition and reductive elimination steps, leading to high catalytic turnover.[11] Typical catalyst loadings range from 1-5 mol%.
-
Base: Potassium Carbonate (K₂CO₃). The base is crucial for activating the boronic acid.[3][9] Inorganic bases like K₂CO₃ are effective, inexpensive, and easily removed during aqueous work-up.[11][12] It is dissolved in water to facilitate its interaction with the organoboron reagent at the solvent interface.
-
Solvent System: 1,4-Dioxane and Water (4:1 ratio). A biphasic solvent system is highly effective.[10] 1,4-Dioxane is an excellent solvent for the organic substrates and the palladium complex. Water is necessary to dissolve the inorganic base, which is essential for the formation of the active boronate species.[3][13] Crucially, the solvent must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and halting the reaction.[3]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylboronic acid on a 1.0 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Equivalents |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | 243 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 | 1.2 |
| PdCl₂(dppf)·CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂ | 816.64 | 24.5 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 | 2.0 |
| 1,4-Dioxane (degassed) | C₄H₈O₂ | 88.11 | 8.0 mL | - |
| Deionized Water (degassed) | H₂O | 18.02 | 2.0 mL | - |
Equipment
-
50 mL round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Nitrogen or Argon gas inlet with bubbler
-
Heating mantle with temperature controller
-
Schlenk line or standard inert atmosphere setup
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble the round-bottom flask with a stir bar and condenser. Flame-dry the glassware under vacuum and allow it to cool under a positive pressure of nitrogen or argon. Maintain a gentle flow of inert gas throughout the setup.
-
Addition of Solids: To the flask, add this compound (243 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane (8.0 mL) and degassed deionized water (2.0 mL) to the flask via syringe.
-
Final Degassing: With the mixture under stirring, bubble nitrogen or argon gas through the solution for 10-15 minutes to ensure all residual oxygen is removed.
-
Reaction: Heat the reaction mixture to 90 °C using a pre-heated heating mantle. Allow the reaction to stir vigorously at this temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots.
-
Work-up:
-
After 12 hours (or upon completion), cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash them sequentially with water (2 x 20 mL) and brine (1 x 20 mL).[5]
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[7][14]
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to obtain the final product, 3-isopropoxy-5-phenylbenzaldehyde, as a solid or oil.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Safety and Troubleshooting
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care. Organic solvents like 1,4-dioxane and ethyl acetate are flammable.[14]
-
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing (presence of O₂); incorrect base/solvent. | Use fresh, high-quality catalyst. Ensure the system is rigorously deoxygenated. Screen alternative bases or solvents. |
| Protodeboronation | Reaction time is too long; reaction temperature is too high. | Monitor the reaction closely and stop it upon completion. Consider using a more stable boronic ester (e.g., pinacol ester).[3] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).[10] |
| Formation of Palladium Black | Catalyst decomposition due to oxygen or high temperatures. | Ensure a strictly inert atmosphere. Avoid overheating the reaction mixture. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry via YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. (2019). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Cespídes-Guirao, F. J., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
-
ResearchGate. (2013). Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for the Witt-ig Reaction of 3-Bromo-5-isopropoxybenzaldehyde with Phosphorus Ylides
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds.[1] This application note provides a comprehensive guide to the reaction of 3-Bromo-5-isopropoxybenzaldehyde with various phosphorus ylides. The unique substitution pattern of this aromatic aldehyde, featuring a moderately deactivating bromo group and an activating, sterically demanding isopropoxy group, presents specific challenges and opportunities in olefination reactions. This document will delve into the mechanistic considerations, provide detailed experimental protocols for both stabilized and non-stabilized ylides, and offer troubleshooting guidance for researchers in drug development and synthetic chemistry. The inherent regioselectivity of the Wittig reaction ensures the formation of the C=C bond exclusively at the carbonyl position, a feature of paramount importance in multi-step synthesis.[2]
Strategic Considerations: The Influence of Substituents
The reactivity of the aldehyde and the stereochemical outcome of the Wittig reaction are profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring and the phosphorus ylide.[3]
-
Electronic Effects: The this compound presents a nuanced electronic profile. The isopropoxy group at the meta position is an electron-donating group (EDG) through resonance, which activates the aromatic ring but can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the bromo group, also at a meta position, is an electron-withdrawing group (EWG) via induction, which enhances the electrophilicity of the carbonyl carbon. The interplay of these opposing electronic forces will modulate the reaction rate.
-
Steric Hindrance: The isopropoxy group, being bulkier than a methoxy or ethoxy group, can impart steric hindrance around the aldehyde functionality. This steric crowding can impede the approach of the phosphorus ylide, potentially slowing down the reaction rate, particularly with bulky ylides.[4] For significantly hindered substrates, the Horner-Wadsworth-Emmons (HWE) reaction may be a more effective alternative.[5]
-
Ylide Stability and Stereoselectivity: The choice of phosphorus ylide is critical in determining the geometry of the resulting alkene.[6]
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge on the carbanion. They are less reactive and generally yield the thermodynamically more stable (E)-alkene with high selectivity.[3]
-
Non-stabilized Ylides: Typically bearing alkyl or aryl groups, these ylides are more reactive and kinetically favor the formation of the (Z)-alkene.[3]
-
Reaction Schematics and Mechanism
The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and the highly stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[2]
Caption: General workflow of the Wittig reaction.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Anhydrous solvents and inert atmosphere conditions are crucial for the successful generation and reaction of the phosphorus ylides.
Protocol 1: Synthesis of (E)-ethyl 3-(3-bromo-5-isopropoxyphenyl)acrylate using a Stabilized Ylide
This protocol details the reaction with a commercially available stabilized ylide, which is expected to favor the formation of the (E)-alkene.
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate (Stabilized Ylide)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the aldehyde in anhydrous THF (or DCM) to a concentration of approximately 0.2 M.
-
Ylide Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product contains triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure (E)-alkene.
Protocol 2: Synthesis of 1-bromo-3-isopropoxy-5-vinylbenzene using an Unstabilized Ylide
This protocol describes the in-situ generation of an unstabilized ylide for the synthesis of the corresponding (Z)-alkene, although some (E)-isomer may also be formed.
Materials:
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by the appearance of a characteristic orange-red color.
-
-
Aldehyde Addition:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe.
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Data Summary Table
| Parameter | Protocol 1 (Stabilized Ylide) | Protocol 2 (Unstabilized Ylide) |
| Phosphorus Ylide | Ethyl (triphenylphosphoranylidene)acetate | Methyltriphenylphosphonium bromide |
| Base | Not required (ylide is stable) | NaH or KOtBu |
| Solvent | Anhydrous THF or DCM | Anhydrous THF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-4 hours | 12-18 hours |
| Expected Major Product | (E)-ethyl 3-(3-bromo-5-isopropoxyphenyl)acrylate | 1-bromo-3-isopropoxy-5-vinylbenzene |
| Expected Stereoselectivity | High (E)-selectivity | Moderate to high (Z)-selectivity |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete ylide formation (Protocol 2) | Ensure anhydrous conditions and sufficient reaction time for ylide generation. The use of a stronger base like n-butyllithium can be considered. |
| Low reactivity of the aldehyde | Increase reaction temperature or prolong reaction time. The use of a more reactive phosphonate in a Horner-Wadsworth-Emmons reaction could be beneficial.[7] | |
| Poor Stereoselectivity | Reaction conditions favoring equilibration | For (Z)-selectivity with unstabilized ylides, use salt-free conditions and non-polar solvents. For (E)-selectivity, the Schlosser modification can be employed.[3] |
| Difficulty in removing triphenylphosphine oxide (TPPO) | Co-elution during chromatography | TPPO can sometimes be removed by precipitation from a non-polar solvent like hexanes or by forming an insoluble complex with metal salts such as ZnCl₂ or MgBr₂.[8][9] |
Alternative Methodologies: The Horner-Wadsworth-Emmons (HWE) Reaction
For cases where the Wittig reaction provides low yields, particularly with sterically hindered aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative. The HWE reaction utilizes phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. A significant advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification.[10] The HWE reaction typically shows a strong preference for the formation of (E)-alkenes.[7]
Caption: Decision workflow for choosing between Wittig and HWE reactions.
Conclusion
The Wittig reaction of this compound offers a versatile route to a range of substituted styrenes, which are valuable intermediates in medicinal chemistry and materials science. Careful consideration of the ylide stability, reaction conditions, and potential steric and electronic effects of the aldehyde substituents is crucial for achieving high yields and desired stereoselectivity. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement this important transformation.
References
-
Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications. [Link]
-
Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. (2022). Organic Process Research & Development - ACS Publications. [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
- Google Patents. (n.d.).
-
27. A Solvent Free Wittig Reaction. (n.d.). [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
YouTube. (2023). Horner-Wadsworth-Emmons Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]
-
YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]
-
PubMed. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. [Link]
-
YouTube. (2022). The Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
ResearchGate. (2025). Wittig Reaction: Role of Steric Effects in Explaining the Prevalent Formation of Z Olefin from Nonstabilized Ylides. [Link]
-
PMC - NIH. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-isopropoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the application of the Buchwald-Hartwig amination for the synthesis of N-aryl-3-amino-5-isopropoxybenzaldehydes from 3-Bromo-5-isopropoxybenzaldehyde. The presence of a reactive aldehyde functionality on the aryl bromide substrate necessitates careful optimization of reaction parameters to ensure high chemoselectivity and prevent undesirable side reactions. This document provides a detailed experimental protocol, an in-depth discussion of the reaction mechanism, key scientific considerations for catalyst and base selection, and a troubleshooting guide to empower researchers in achieving successful and reproducible outcomes.
Introduction: The Strategic Importance of N-Aryl Benzaldehydes
Substituted N-aryl benzaldehydes are pivotal structural motifs in medicinal chemistry and materials science. The aldehyde group serves as a versatile synthetic handle for a myriad of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the rapid diversification of molecular scaffolds. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1]
This application note specifically addresses the challenges and solutions associated with the Buchwald-Hartwig amination of this compound, a substrate featuring both a C-Br bond amenable to cross-coupling and a potentially sensitive aldehyde group. The successful execution of this transformation hinges on the judicious selection of the catalyst system and, most critically, the base, to favor the desired C-N bond formation while preserving the aldehyde moiety.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a representative primary amine. Researchers are encouraged to adapt and optimize these conditions based on the specific amine coupling partner.
Reagents and Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Suggested Supplier | Notes |
| This compound | 229969-63-9 | 243.09 | Commercially Available | Substrate |
| Primary Amine (e.g., Aniline) | 62-53-3 | 93.13 | Commercially Available | Nucleophile |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | Commercially Available | Palladium Precatalyst |
| BrettPhos | 1028206-56-5 | 536.68 | Commercially Available | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | Commercially Available | Base |
| Toluene | 108-88-3 | 92.14 | Anhydrous, degassed | Solvent |
| Diethyl Ether | 60-29-7 | 74.12 | For workup | - |
| Saturated aq. NH₄Cl | - | - | - | For workup |
| Brine | - | - | - | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |
| Celite® | - | - | - | Filtration aid |
Reaction Setup and Procedure
Reaction Scheme:
Where Ar = 3-isopropoxy-phenylene
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BrettPhos (0.048 mmol, 4.8 mol%).
-
Reagent Addition: In a separate vial, weigh this compound (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), and Cesium Carbonate (1.5 mmol, 1.5 equiv.).
-
Solvent and Degassing: Add the solid reagents to the Schlenk flask. Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-amino-5-isopropoxybenzaldehyde.
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Mechanism & Key Considerations: The Science Behind the Protocol
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting.
The Catalytic Cycle
Sources
Application Notes and Protocols for the Synthesis of Novel Chalcones using 3-Bromo-5-isopropoxybenzaldehyde
For: Researchers, scientists, and drug development professionals
Introduction: The Enduring Potential of Chalcones in Medicinal Chemistry
Chalcones, belonging to the flavonoid family, are characterized by a unique three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structural motif is not only prevalent in numerous naturally occurring compounds but also serves as a privileged scaffold in medicinal chemistry. The inherent reactivity of the enone moiety and the diverse substitution patterns possible on the aromatic rings have enabled the development of chalcone derivatives with a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The facile synthesis of chalcones, most commonly via the Claisen-Schmidt condensation, further enhances their appeal as versatile building blocks for drug discovery and development.[1]
This application note provides a comprehensive guide to the synthesis of novel chalcones utilizing 3-Bromo-5-isopropoxybenzaldehyde as a key starting material. The introduction of the bromo and isopropoxy substituents on one of the aromatic rings offers opportunities for further functionalization and modulation of the resulting chalcone's biological activity. We present a detailed, field-proven protocol for the base-catalyzed Claisen-Schmidt condensation, along with insights into reaction monitoring, product purification, and characterization.
Reaction Scheme and Mechanism
The synthesis of chalcones from this compound and a suitable acetophenone derivative proceeds via the Claisen-Schmidt condensation. This reaction is a base-catalyzed aldol condensation followed by a dehydration step.[2]
Reaction Scheme:
Where Ar is the 3-Bromo-5-isopropoxyphenyl group and Ar' is a substituted or unsubstituted phenyl group from the acetophenone.
Mechanism of the Claisen-Schmidt Condensation:
The reaction mechanism involves the following key steps:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound.
-
Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated by a solvent molecule (e.g., ethanol) to yield a β-hydroxy ketone (an aldol addition product).
-
Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, which is the final chalcone product.
Physicochemical and Safety Data of Key Reagents
A thorough understanding of the properties and hazards of all reagents is paramount for safe and successful experimentation.
| Reagent | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Hazards |
| This compound | C₁₀H₁₁BrO₂ | ~259.10 | N/A | N/A | Irritant; handle with care. |
| 3-Bromobenzaldehyde (Analogue) | C₇H₅BrO | 185.02 | N/A | 229 | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[3][4][5] |
| 3-Bromo-5-hydroxybenzaldehyde (Analogue) | C₇H₅BrO₂ | 201.02 | N/A | N/A | Harmful if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation.[6] |
| 3-Bromo-5-methoxybenzaldehyde (Analogue) | C₈H₇BrO₂ | 215.04 | N/A | N/A | Causes skin and serious eye irritation, may cause respiratory irritation.[7] |
| Acetophenone | C₈H₈O | 120.15 | 20 | 202 | Flammable liquid and vapor, harmful if swallowed. |
| Sodium Hydroxide | NaOH | 40.00 | 318 | 1388 | Corrosive, causes severe skin burns and eye damage. |
| Ethanol | C₂H₆O | 46.07 | -114 | 78 | Highly flammable liquid and vapor. |
Experimental Protocol: Synthesis of (E)-1-(phenyl)-3-(3-bromo-5-isopropoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a representative chalcone from this compound and acetophenone.
Materials and Equipment:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (pellets)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Melting point apparatus
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.59 g, 10 mmol) and acetophenone (e.g., 1.20 g, 10 mmol) in ethanol (20 mL).
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 0.8 g, 20 mmol) in deionized water (10 mL). Cool this solution in an ice bath.
-
Condensation Reaction: While stirring the solution of the aldehyde and ketone at room temperature, add the cold sodium hydroxide solution dropwise over a period of 15-20 minutes. A color change and the formation of a precipitate should be observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The starting materials should be consumed, and a new, less polar spot corresponding to the chalcone product should appear.
-
Work-up and Isolation: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approx. 50 g). Acidify the mixture by slowly adding 1 M hydrochloric acid until it is neutral to litmus paper.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Purification:
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[8][9]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified chalcone to a constant weight.
For less crystalline or more impure products, column chromatography on silica gel may be necessary.[10]
Characterization:
The identity and purity of the synthesized chalcone should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To assess purity and determine the Rf value.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the α,β-unsaturated carbonyl (C=O) stretch (typically around 1650-1680 cm⁻¹) and the C=C double bond stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the chalcone. The vinyl protons of the enone system typically appear as doublets in the ¹H NMR spectrum with a coupling constant (J) of around 15-16 Hz, confirming the trans (E) configuration.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Graphical Representations of Workflow and Mechanism
To visually represent the experimental process and the underlying chemical transformation, the following diagrams are provided.
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of chalcones.
Claisen-Schmidt Condensation Mechanism
Caption: The mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.
Conclusion and Future Perspectives
The protocol described herein provides a robust and reliable method for the synthesis of novel chalcones derived from this compound. The Claisen-Schmidt condensation is a highly efficient and versatile reaction, allowing for the generation of a diverse library of chalcone derivatives by varying the acetophenone component. The presence of the bromo and isopropoxy groups on the benzaldehyde ring system offers valuable handles for further chemical modifications, such as cross-coupling reactions or ether cleavage, thereby expanding the chemical space for drug discovery. Researchers in the field of medicinal chemistry can utilize this application note as a foundational guide for the development of new therapeutic agents based on the chalcone scaffold.
References
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-5-hydroxybenzaldehyde. PubChem. Retrieved January 20, 2026, from [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Retrieved January 20, 2026, from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Claisen-Schmidt condensation of benzaldehyde with acetophenone to yield chalcone, 3.1f. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. (2025). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
SYNTHESIS OF CHALCONES. (2020). Jetir.org. Retrieved January 20, 2026, from [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.). IJARSCT. Retrieved January 20, 2026, from [Link]
-
SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Wjpr.net. Retrieved January 20, 2026, from [Link]
-
material safety data sheet - 3-bromo benzaldehyde 97%. (n.d.). Sciencelab.com. Retrieved January 20, 2026, from [Link]
-
Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. Retrieved January 20, 2026, from [Link]
-
A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methoxybenzaldehyde. PubChem. Retrieved January 20, 2026, from [Link]
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- 7. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Application Note: The Strategic Use of 3-Bromo-5-isopropoxybenzaldehyde in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Substituted Benzaldehydes in Kinase Inhibitor Scaffolding
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][3] Small molecule kinase inhibitors have revolutionized the treatment of many of these conditions, and the development of novel scaffolds with improved potency and selectivity remains a key objective in medicinal chemistry.[2][3]
Substituted benzaldehydes are versatile building blocks in the synthesis of diverse heterocyclic compounds that can effectively target the ATP-binding site of various kinases.[1] The specific substitution pattern on the phenyl ring plays a crucial role in modulating the pharmacological properties of the final inhibitor, such as binding affinity, selectivity, and metabolic stability. This application note focuses on the utility of 3-Bromo-5-isopropoxybenzaldehyde as a key starting material for the generation of kinase inhibitor libraries. While direct literature examples for this specific reagent are limited, its structural motifs are representative of a broader class of substituted benzaldehydes used in the synthesis of potent kinase inhibitors. We will therefore detail a representative synthesis of a pyrazolopyrimidine-based inhibitor, a well-established kinase inhibitor scaffold, to illustrate the synthetic principles and methodologies.[1]
The Versatility of the this compound Scaffold
The chemical features of this compound offer a strategic advantage in the synthesis of kinase inhibitors. The aldehyde functionality provides a reactive handle for the construction of various heterocyclic ring systems. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for extensive diversification of the core scaffold to explore structure-activity relationships (SAR). The isopropoxy group can contribute to favorable hydrophobic interactions within the kinase ATP-binding pocket and can improve metabolic stability.
Synthetic Workflow for a Pyrazolopyrimidine-Based Kinase Inhibitor
The following workflow outlines a representative synthesis of a pyrazolopyrimidine-based kinase inhibitor, a common scaffold in many clinically approved kinase inhibitors. This protocol is adapted from established methodologies for structurally similar substituted benzaldehydes.[1]
Caption: Synthetic workflow for a pyrazolopyrimidine-based kinase inhibitor.
Experimental Protocols
Part 1: Synthesis of the Pyrazolopyrimidine Core
This protocol describes the condensation of this compound with 3-Amino-1H-pyrazole to form the core heterocyclic scaffold.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 243.09 | 1.0 | 1.0 |
| 3-Amino-1H-pyrazole | 83.09 | 1.1 | 1.1 |
| Glacial Acetic Acid | 60.05 | catalytic | 0.1 |
| Anhydrous Ethanol | 46.07 | - | - |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Part 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol outlines the diversification of the pyrazolopyrimidine core through a Suzuki-Miyaura cross-coupling reaction at the bromine position.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Pyrazolopyrimidine Core from Part 1 | - | 1.0 | 1.0 |
| Aryl or Heteroaryl Boronic Acid/Ester | - | 1.2 | 1.2 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1155.56 | 0.05 | 0.05 |
| Base (e.g., Na₂CO₃, Cs₂CO₃) | 105.99 | 2.0 | 2.0 |
| Solvent System (e.g., 1,4-Dioxane/Water) | - | - | - |
Procedure:
-
In a reaction vessel, combine the pyrazolopyrimidine core (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Biological Evaluation and Targeted Signaling Pathway
The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases using in vitro assays. The results are typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.[1]
Many kinase inhibitors derived from pyrazolopyrimidine scaffolds target tyrosine kinases involved in cancer cell proliferation and survival signaling pathways, such as the PI3K/AKT/mTOR pathway.[1]
Caption: Representative signaling pathway targeted by a kinase inhibitor.
Note: The data presented in this application note is representative and for illustrative purposes. Actual experimental conditions and results will vary depending on the specific final compound synthesized and the assay conditions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a general framework for the synthesis of a pyrazolopyrimidine-based inhibitor, a privileged scaffold in medicinal chemistry. The strategic use of this starting material, combined with modern synthetic methodologies, enables the efficient generation of diverse compound libraries for hit-to-lead optimization in drug discovery programs.
References
-
Kossakowski, K., Cherniienko, A., Zaprutko, L., et al. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. 2025. Available from: [Link]
-
Roskoski, R. Jr. Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Journal of Medicinal Chemistry. 2021;64(19):14381-14469. Available from: [Link]
Sources
The Versatile Building Block: Applications of 3-Bromo-5-isopropoxybenzaldehyde in Advanced Materials Synthesis
Introduction: Unveiling the Potential of a Unique Molecular Scaffold
In the dynamic landscape of materials science, the strategic design of molecular precursors is paramount to the development of novel functional materials. 3-Bromo-5-isopropoxybenzaldehyde emerges as a highly promising, yet underexplored, building block for the synthesis of advanced organic materials. Its unique trifunctional substitution pattern on the benzene ring—featuring a reactive aldehyde, a versatile bromine atom, and a bulky, electron-donating isopropoxy group—offers a powerful toolkit for chemists and materials scientists. The aldehyde group serves as a classical anchor for condensation and coupling reactions, the bromine atom is an ideal handle for modern cross-coupling chemistry, and the isopropoxy group provides solubility and influences the electronic properties and molecular packing of the resulting materials. This combination of functionalities makes this compound a compelling candidate for the creation of sophisticated molecular architectures with tailored optoelectronic and physicochemical properties.
This comprehensive guide delves into the prospective applications of this compound in materials science, providing detailed theoretical frameworks and practical, field-proven protocols for its utilization in the synthesis of conjugated polymers for organic electronics, liquid crystals, and nonlinear optical materials.
Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective application.
| Property | Value |
| CAS Number | 1112210-83-9 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, ethyl acetate) |
Core Applications in Materials Science
The unique structural attributes of this compound position it as a versatile precursor for a range of advanced materials. The following sections will explore its potential in several key areas, complete with detailed synthetic protocols adapted from established methodologies for structurally related compounds.
Synthesis of Conjugated Polymers for Organic Electronics
The pursuit of high-performance organic semiconductors is a driving force in materials science, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). Conjugated polymers, with their extended π-systems, are at the heart of these technologies.[1]
This compound is an excellent monomer precursor for the synthesis of novel conjugated polymers. The bromine atom allows for polymerization via various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira coupling, while the aldehyde group can be utilized for post-polymerization modification or to introduce specific functionalities. The isopropoxy group enhances the solubility of the resulting polymer, which is crucial for solution-based processing and device fabrication.
This protocol outlines a proposed synthetic route to a PPV derivative incorporating this compound. The aldehyde functionality can be converted to a vinyl group through a Wittig or Horner-Wadsworth-Emmons reaction, followed by polymerization. Alternatively, a precursor polymer can be synthesized and the aldehyde groups subsequently converted. The following protocol details a Horner-Wadsworth-Emmons approach.
Step 1: Synthesis of the Phosphonate Monomer
-
To a solution of this compound (1.0 eq) in dry toluene, add triethyl phosphite (1.2 eq).
-
Heat the mixture to reflux and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting diethyl (3-bromo-5-isopropoxybenzyl)phosphonate by column chromatography on silica gel.
Step 2: Polycondensation
-
Dissolve the purified phosphonate monomer (1.0 eq) and an equimolar amount of a dialdehyde comonomer (e.g., terephthaldehyde) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as potassium tert-butoxide (2.2 eq), portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol and acetone, and dry under vacuum.
Causality Behind Experimental Choices: The Horner-Wadsworth-Emmons reaction is chosen for its high efficiency and stereoselectivity in forming the trans-vinylene linkages crucial for effective charge transport in the conjugated polymer backbone. The use of an inert atmosphere prevents oxidation of the reactants and intermediates. Potassium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the phosphonate to initiate the condensation.
dot
Caption: Horner-Wadsworth-Emmons polymerization workflow.
Design of Advanced Liquid Crystalline Materials
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies and are being explored for applications in sensors and optical devices.[2] The molecular shape and polarity of a compound are critical factors in determining its liquid crystalline behavior.
This compound can serve as a core structural unit in the synthesis of novel thermotropic liquid crystals. The aldehyde group can be readily converted into a Schiff base or an ester linkage, which are common mesogenic cores. The bromine atom can be used to introduce other functional groups via cross-coupling reactions to elongate the molecular structure, a key requirement for calamitic (rod-shaped) liquid crystals. The isopropoxy group provides a flexible terminal chain that influences the melting point and the type of mesophase formed.
This protocol describes the synthesis of a Schiff base derivative from this compound and an aniline derivative. The resulting imine linkage contributes to the rigidity and linearity of the molecule, which are prerequisites for liquid crystalline behavior.
-
Dissolve this compound (1.0 eq) and a substituted aniline (e.g., 4-octyloxyaniline) (1.0 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, reduce the solvent volume and cool in an ice bath.
-
Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Schiff base.
-
Characterize the thermal behavior of the purified compound using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to identify liquid crystalline phases.
Causality Behind Experimental Choices: The reaction is an acid-catalyzed condensation to form the Schiff base. Absolute ethanol is a good solvent for the reactants and allows for easy removal of the water byproduct. Glacial acetic acid acts as a catalyst to protonate the aldehyde, making it more electrophilic. Recrystallization is crucial for obtaining the high purity required for the formation of well-defined liquid crystalline mesophases.
dot
Caption: Synthesis of a Schiff base liquid crystal.
Precursor for Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency doubling and optical switching.[3] Organic NLO materials often consist of a π-conjugated system with electron-donating and electron-withdrawing groups at opposite ends of the molecule (a "push-pull" system).
This compound can be a key intermediate in the synthesis of third-order NLO materials. The isopropoxy group acts as a moderate electron donor. The aldehyde group can be reacted to introduce a strong electron-accepting group, while the bromine atom can be used in a cross-coupling reaction to extend the conjugation length and introduce another donor or acceptor group, creating a more complex and potentially more active NLO chromophore.
This protocol outlines a two-step synthesis of a push-pull NLO chromophore starting from this compound. A Knoevenagel condensation is used to introduce an electron-accepting group, followed by a Suzuki coupling to introduce an electron-donating group.
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile) (1.1 eq) in ethanol.
-
Add a catalytic amount of a base, such as piperidine (0.1 eq).
-
Stir the mixture at room temperature for 2-4 hours. A precipitate should form.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Step 2: Suzuki Coupling
-
To a mixture of the product from Step 1 (1.0 eq), a boronic acid derivative (e.g., 4-(dimethylamino)phenylboronic acid) (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a base such as sodium carbonate (2.0 eq).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to reflux for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final NLO chromophore.
Causality Behind Experimental Choices: The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds with electron-withdrawing groups. Piperidine is a mild base catalyst suitable for this reaction. The Suzuki coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between aryl halides and boronic acids. The palladium catalyst is essential for the catalytic cycle, and the base is required for the transmetalation step. An inert atmosphere is critical to prevent the degradation of the palladium catalyst.
dot
Caption: Two-step synthesis of a push-pull NLO chromophore.
Conclusion and Future Outlook
This compound stands as a testament to the power of rational molecular design in materials science. Its unique combination of reactive functionalities provides a versatile platform for the synthesis of a wide array of advanced materials. While direct, published applications of this specific molecule are still emerging, the foundational principles of organic chemistry and materials science strongly support its potential as a valuable building block. The protocols detailed in this guide, adapted from established and reliable synthetic methodologies, provide a solid starting point for researchers to explore the full potential of this compound in creating the next generation of organic electronic, liquid crystalline, and nonlinear optical materials. As the demand for high-performance, solution-processable materials continues to grow, the strategic use of such well-designed molecular precursors will undoubtedly play a pivotal role in driving innovation across the field.
References
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Molbase. (n.d.). 3-bromo-5-isopropoxy-benzaldehyde. Retrieved from [Link]
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Substituted Benzaldehyde: Significance and symbolism. (2025). Lingo-data.com. Retrieved from [Link]
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van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]
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AOBChem USA. (n.d.). 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Design of Conjugated Polymers for Organic Electronics. Retrieved from [Link]
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Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Study of Azo based Liquid Crystals: Effect of the lateral bromo and terminal alkoxy side chain on Thermal, Mesomorphic and Optical properties. Retrieved from [Link]
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Semantic Scholar. (2022). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. Retrieved from [Link]
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DTIC. (n.d.). Materials for Nonlinear Optics Chemical Perspectives. Retrieved from [Link]
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National Institutes of Health. (n.d.). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of Fumaramide Derived[4]Rotaxanes as Potential Precursors for Molecular Boxes. Retrieved from [Link]
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National Institutes of Health. (n.d.). Supramolecular Rotaxane‐Based Multi‐Modal Probes for Cancer Biomarker Imaging. Retrieved from [Link]
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ResearchGate. (2009). Heterocyclic benzothiazole-based liquid crystals: Synthesis and mesomorphic properties. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Retrieved from [Link]
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protocol for the reduction of 3-Bromo-5-isopropoxybenzaldehyde to the corresponding alcohol
Abstract
This document provides a comprehensive, field-tested protocol for the chemoselective reduction of 3-Bromo-5-isopropoxybenzaldehyde to its corresponding primary alcohol, (3-bromo-5-isopropoxyphenyl)methanol. This protocol is designed for researchers, medicinal chemists, and process development scientists. We will detail a robust and scalable procedure utilizing sodium borohydride (NaBH₄), a mild and selective reducing agent. The causality behind each experimental step is thoroughly explained, ensuring both reproducibility and a deep understanding of the reaction dynamics. This guide includes a detailed workflow, safety precautions, purification techniques, and methods for characterization of the final product.
Introduction: Rationale and Strategic Considerations
The reduction of aromatic aldehydes to benzyl alcohols is a fundamental transformation in organic synthesis, pivotal in the construction of a wide array of pharmaceutical intermediates and fine chemicals. The target molecule, (3-bromo-5-isopropoxyphenyl)methanol, possesses a unique substitution pattern that requires a careful selection of reagents to avoid unwanted side reactions, such as the reduction of the aryl bromide.
This protocol opts for sodium borohydride (NaBH₄) as the reducing agent of choice. While more potent hydride donors like lithium aluminum hydride (LiAlH₄) are capable of this transformation, NaBH₄ offers several distinct advantages for this specific substrate:
-
Chemoselectivity: NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, and, critically, aryl halides under standard conditions.[1][2][3] This selectivity is paramount to preserving the bromo-substituent on the aromatic ring.
-
Operational Simplicity: Unlike LiAlH₄, which reacts violently with protic solvents and requires strictly anhydrous conditions, NaBH₄ reactions can be conveniently carried out in protic solvents such as methanol or ethanol.[1][4] This simplifies the experimental setup and workup procedure.
-
Safety Profile: NaBH₄ is significantly safer to handle than LiAlH₄, which is pyrophoric upon contact with moisture.[5]
The underlying mechanism of this reduction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[1][6] Subsequent protonation of the resulting alkoxide intermediate by the solvent furnishes the desired primary alcohol.[1]
Experimental Workflow Overview
The overall experimental procedure can be visualized as a three-stage process: reaction setup and execution, reaction workup and quenching, and finally, product purification and characterization.
Caption: A streamlined workflow for the synthesis of (3-bromo-5-isopropoxyphenyl)methanol.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | 5.00 g (20.56 mmol) | >97% |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.93 g (24.67 mmol) | >98% |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 200 mL | ACS Grade |
| Deionized Water | H₂O | 18.02 | 100 mL | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~10 g | - |
| Acetone | C₃H₆O | 58.08 | ~10 mL | ACS Grade |
| Silica Gel | SiO₂ | 60.08 | As needed | 230-400 mesh |
| Hexanes | C₆H₁₄ | 86.18 | As needed | ACS Grade |
3.2. Reaction Setup and Execution
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 20.56 mmol).
-
Add methanol (100 mL) to the flask and stir until the starting material is completely dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.
-
Once the solution has reached 0°C, begin the portion-wise addition of sodium borohydride (0.93 g, 24.67 mmol, 1.2 equivalents) over a period of 10-15 minutes.
-
Expert Insight: Adding the NaBH₄ in portions helps to control the exotherm and the rate of hydrogen gas evolution that occurs as the reagent reacts with the methanol solvent.[1]
-
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.
-
Continue stirring at room temperature for an additional 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting aldehyde spot is no longer visible.
3.3. Reaction Workup and Quenching
-
Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath.
-
Slowly add acetone (~10 mL) to quench any unreacted NaBH₄. You will observe gas evolution.
-
Causality: Acetone is a ketone that will be readily reduced by any excess NaBH₄, effectively neutralizing the reducing agent.
-
-
After the gas evolution has ceased, remove the solvent in vacuo using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (100 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Extract the aqueous layer with an additional portion of ethyl acetate (50 mL).
-
Combine the organic layers and wash with deionized water (50 mL) followed by brine (50 mL).[7]
-
Trustworthiness: The brine wash helps to remove any residual water from the organic layer, facilitating the subsequent drying step.
-
3.4. Product Purification and Characterization
-
Dry the combined organic layers over anhydrous sodium sulfate (~10 g).[8] The drying agent should be free-flowing and not clumped together.
-
Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which should be a colorless oil or a white solid.
-
For further purification, perform column chromatography on silica gel. A gradient elution starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes is recommended.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to afford the purified (3-bromo-5-isopropoxyphenyl)methanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
Safety and Handling Precautions
-
Sodium Borohydride: While safer than LiAlH₄, NaBH₄ is still a reactive chemical. It will react with water and alcohols to produce flammable hydrogen gas.[1] Avoid inhalation of the powder.
-
Solvents: Methanol, ethyl acetate, and hexanes are flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- Google Patents. (n.d.). Process for the purification of benzyl alcohol.
- Google Patents. (n.d.). Method for purifying benzyl alcohol.
-
Reddit. (2018). Help: NaBH4 workup advice. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
- University of Michigan. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
-
Journal of Chemical Education. (n.d.). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzyl alcohol. Retrieved from [Link]
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University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
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University of Calgary. (n.d.). Ch17: Hydride Reduction of Aldehydes and Ketones. Retrieved from [Link]
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Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
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Snowhite Chemical Co.,LTD. (2025). Benzyl alcohol preparation method. Retrieved from [Link]
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Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
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PubMed. (n.d.). Purification and properties of benzyl alcohol dehydrogenase from a denitrifying Thauera sp. Retrieved from [Link]
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PubChemLite. (n.d.). (3-bromo-5-isopropoxyphenyl)methanol (C10H13BrO2). Retrieved from [Link]
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Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]
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PubChem. (n.d.). (5-Bromo-2-isopropoxy-3-methylphenyl)methanol. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-isopropoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Bromo-5-isopropoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis of this valuable building block, providing in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on enhancing yield, improving purity, and ensuring reproducible results by explaining the critical scientific principles behind each experimental step.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice of strategy often depends on the availability and cost of starting materials, as well as the specific capabilities of the laboratory.
-
Route A: Williamson Ether Synthesis. This is arguably the more common and direct route, starting from the commercially available 3-bromo-5-hydroxybenzaldehyde. The key transformation is the etherification of the phenolic hydroxyl group.
-
Route B: Electrophilic Formylation. This pathway begins with 1-bromo-3-isopropoxybenzene. The core step involves introducing a formyl (-CHO) group onto the aromatic ring via an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack reaction.
Caption: Figure 1: Primary Synthetic Routes to this compound.
Section 2: Troubleshooting Guide & FAQs
This section directly addresses common issues encountered in the laboratory.
Route A: Williamson Ether Synthesis Troubleshooting
Question 1: My etherification of 3-bromo-5-hydroxybenzaldehyde is resulting in a low yield. What are the most likely causes?
Answer: Low yield in this Williamson ether synthesis is typically traced back to one of three critical areas: incomplete deprotonation of the phenol, suboptimal reactivity of the electrophile, or poor reaction conditions.
-
Incomplete Deprotonation: The reaction begins with the formation of a phenoxide anion, which is the active nucleophile. If the base is not strong enough or is sterically hindered, a significant portion of the starting phenol remains unreacted. While potassium carbonate (K₂CO₃) is common, its effectiveness is highly dependent on the solvent and temperature.
-
Electrophile Reactivity: The choice of the isopropyl source is critical. The reactivity order is Isopropyl Iodide > Isopropyl Bromide > Isopropyl Chloride. Using 2-chloropropane will result in a significantly slower reaction and may require more forcing conditions, which can lead to side products. Concurrently, the electrophile can undergo a competing elimination reaction (E2) to form propene, especially at higher temperatures with stronger bases.
-
Solvent Choice: The solvent plays a crucial role. Protic solvents (like ethanol or water) will solvate and stabilize the phenoxide nucleophile, drastically reducing its reactivity. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they dissolve the reactants and enhance nucleophilicity.
Question 2: I'm observing a significant amount of unreacted 3-bromo-5-hydroxybenzaldehyde by TLC analysis, even after prolonged reaction times. How can I drive the reaction to completion?
Answer: This is a classic sign of an equilibrium issue or insufficient activation. To drive the reaction forward, consider the following adjustments:
-
Switch to a Stronger Base: If you are using a mild base like K₂CO₃, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) will ensure near-quantitative deprotonation of the phenol to the more reactive phenoxide. This must be done with extreme care in an anhydrous solvent under an inert atmosphere (N₂ or Ar).
-
Increase Electrophile Reactivity: Use 2-iodopropane instead of 2-bromopropane. Iodide is a much better leaving group than bromide, which will accelerate the rate of the Sₙ2 substitution. You can also generate it in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture if you are using 2-bromopropane (Finkelstein reaction).
-
Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C in DMF) can significantly increase the reaction rate. However, be cautious, as excessive heat can promote the E2 elimination side reaction, especially with a sterically hindered base. Monitor the reaction progress by TLC to find the optimal balance.
Caption: Figure 2: Troubleshooting Logic for Williamson Ether Synthesis.
Route B: Vilsmeier-Haack Formylation Troubleshooting
Question 3: My Vilsmeier-Haack formylation of 1-bromo-3-isopropoxybenzene is giving a low yield and multiple spots on TLC. What's going wrong?
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic rings, but its success hinges on strict control of conditions and understanding the directing effects of the substituents.[1]
-
Substrate Reactivity: The aromatic ring is activated by the electron-donating isopropoxy group but deactivated by the electron-withdrawing bromo group. Both are ortho, para-directors. The powerful activating effect of the alkoxy group dominates, directing the electrophilic substitution. You should expect formylation to occur primarily at the positions ortho and para to the isopropoxy group. This can lead to a mixture of 2-bromo-4-isopropoxy- and 4-bromo-2-isopropoxybenzaldehyde isomers, along with your desired this compound (which is formylation at the C4 position relative to the isopropoxy group). Steric hindrance from the bulky isopropoxy group can disfavor substitution at the adjacent positions, but it often still occurs.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, is formed in situ from phosphorus oxychloride (POCl₃) and DMF.[2] This reagent is highly moisture-sensitive. Any water present will rapidly quench the reagent, leading to low conversion. It is imperative that the DMF is anhydrous and the reaction is run under a dry, inert atmosphere.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. POCl₃ should be added slowly to chilled DMF (0-5 °C) to control the exotherm.[3] After formation, the reaction with the aromatic substrate may require gentle heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition and side product formation. The optimal temperature must be determined empirically.
Question 4: Are there alternative formylation methods if the Vilsmeier-Haack reaction proves unselective for my substrate?
Answer: Yes, if regioselectivity is a persistent issue, other formylation methods that offer different selectivity mechanisms should be considered.
-
Ortho-Lithiation (Directed Ortho Metalation): This is a highly regioselective method. The isopropoxy group can direct deprotonation of an adjacent aromatic proton using a strong base like n-butyllithium (n-BuLi) or sec-butyllithium. The resulting aryllithium species can then be quenched with an electrophilic formylating agent like DMF to install the aldehyde group specifically at the C2 position relative to the isopropoxy group. This would lead to 2-bromo-6-isopropoxybenzaldehyde, not the desired isomer, but illustrates the power of the technique. Directing groups determine the site of metalation.
-
Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid like TiCl₄ or SnCl₄.[4] It can sometimes offer different regioselectivity compared to the Vilsmeier-Haack reaction, particularly for sterically hindered positions.
-
Duff Reaction: This method uses hexamethylenetetramine and is effective for highly electron-rich aromatics like phenols.[5] It may not be suitable for the etherified substrate.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point. All procedures should be performed by trained chemists with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. A thorough risk assessment should be conducted before any experiment.
Protocol A: Williamson Ether Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-bromo-5-hydroxybenzaldehyde (1.0 eq).
-
Reagents: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution.
-
Addition: Add 2-iodopropane (1.5 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (gradient elution, e.g., 95:5 to 80:20 Hexanes:Ethyl Acetate) to yield the pure product.
Protocol B: Vilsmeier-Haack Formylation of 1-bromo-3-isopropoxybenzene
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask fitted with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[3] Stir the resulting mixture at room temperature for 30 minutes.
-
Substrate Addition: Cool the Vilsmeier reagent back to 0 °C and add a solution of 1-bromo-3-isopropoxybenzene (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction closely by TLC.
-
Hydrolysis (Workup): Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate or sodium hydroxide to neutralize the acid until the pH is ~7-8. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extraction & Purification: Extract the mixture three times with DCM or ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography to isolate the desired this compound isomer.
Section 4: Data Summary & Strategy Comparison
| Feature | Route A: Williamson Ether Synthesis | Route B: Vilsmeier-Haack Formylation |
| Starting Material | 3-Bromo-5-hydroxybenzaldehyde | 1-Bromo-3-isopropoxybenzene |
| Key Reagents | K₂CO₃ (or NaH), 2-Iodopropane, DMF | POCl₃, DMF |
| Pros | - High regioselectivity (no isomeric byproducts)- Generally simpler workup- Milder conditions possible | - Utilizes a different, potentially cheaper starting material- Well-established formylation method |
| Cons | - Cost/availability of starting material- Potential for elimination side reaction- Requires anhydrous conditions for best results | - Potential for regioisomer formation, complicating purification- Requires strict anhydrous conditions- POCl₃ is highly corrosive and moisture-sensitive |
| Typical Yield | 60-90% (highly dependent on conditions) | 40-70% (for the desired isomer, often lower due to mixtures) |
References
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
-
Wikipedia. (2023). Formylation. Retrieved from [Link]
-
NROChemistry. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (1995). US5457239A - Process for formylation of aromatic compounds.
-
ResearchGate. (n.d.). Different formylation methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Technical Support Center: Purification of 3-Bromo-5-isopropoxybenzaldehyde by Column Chromatography
Welcome to the technical support guide for the purification of 3-Bromo-5-isopropoxybenzaldehyde. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges of purifying this compound using column chromatography. The following sections are designed in a question-and-answer format to directly address common issues and provide in-depth, field-proven insights and protocols.
Section 1: Foundational Knowledge & Initial Setup (FAQs)
This section covers the essential preliminary information required before attempting purification. Understanding the compound's properties and potential contaminants is the first step toward a successful separation.
Q1: What are the key physicochemical properties of this compound that I should consider for purification?
Understanding the molecule's properties is critical for designing an effective purification strategy. This compound is a moderately polar aromatic aldehyde. Its key characteristics are summarized below:
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₀H₁₁BrO₂[1] | --- |
| Molecular Weight | 243.1 g/mol | Influences diffusion rates but is less critical than polarity for column chromatography. |
| Polarity | Moderately Polar | The aldehyde and isopropoxy groups contribute to its polarity, making it suitable for normal-phase chromatography on silica gel. It is less polar than corresponding alcohols but more polar than simple alkylbenzenes.[2] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Chloroform). | Ensures the compound can be easily loaded onto the column and eluted. Poor solubility can cause precipitation and clog the column.[3] |
| Appearance | Varies (White to yellow/brown powder/solid) | Color can indicate the presence of impurities. A pure compound is expected to be a white or off-white solid. |
| Reactivity | The aldehyde group can be sensitive to acidic conditions.[4][5] | Standard silica gel is slightly acidic and can cause streaking or decomposition. This is a critical consideration for choosing the stationary phase and eluent modifiers. |
Q2: What are the common impurities I might encounter during the synthesis of this compound?
Impurities typically arise from unreacted starting materials, by-products from side reactions, or degradation of the product. A common synthesis involves the bromination of 3-isopropoxybenzaldehyde or the isopropylation of 3-bromo-5-hydroxybenzaldehyde.[6]
Potential impurities include:
-
Unreacted Starting Materials: 3-isopropoxybenzaldehyde or 3-bromo-5-hydroxybenzaldehyde.[7]
-
Over-brominated Products: Dibrominated species if the reaction is not carefully controlled.
-
Corresponding Carboxylic Acid: Oxidation of the aldehyde group can form 3-bromo-5-isopropoxybenzoic acid, a highly polar impurity.
-
Corresponding Alcohol: Over-reduction during synthesis can yield (3-bromo-5-isopropoxyphenyl)methanol.
Caption: Potential impurities related to the target compound.
Section 2: Experimental Protocols & Method Development
This section provides step-by-step guidance on developing a robust purification method, starting from small-scale analysis with Thin-Layer Chromatography (TLC) and scaling up to flash column chromatography.
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for quickly determining the optimal solvent system for separation. The goal is to find a mobile phase that gives the target compound a retention factor (Rƒ) of approximately 0.3-0.4, with good separation from all impurities.[8]
Step-by-Step TLC Protocol:
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line about 1 cm from the bottom.[9]
-
Sample Preparation: Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (a 1% solution is often sufficient).[9]
-
Spotting: Use a microcapillary tube to apply a small, concentrated spot of your sample onto the starting line.[9]
-
Developing Chamber Preparation: Pour a prepared solvent system into a developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper to ensure the atmosphere is saturated with solvent vapors.[9]
-
Elution: Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate via capillary action.[9]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or vanillin stain).[10]
-
Rƒ Calculation & Optimization: Calculate the Rƒ value for each spot (Rƒ = distance spot traveled / distance solvent front traveled). Adjust the polarity of your solvent system until the Rƒ of the target compound is ~0.3-0.4 and well-separated from other spots.
-
If Rƒ is too high (compound runs too fast): Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
-
If Rƒ is too low (compound stays at the bottom): Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
Recommended Starting Solvent Systems to Screen:
-
Hexane / Ethyl Acetate mixtures (e.g., 9:1, 4:1, 2:1)
-
Hexane / Dichloromethane mixtures
-
Petroleum Ether / Ethyl Acetate mixtures[11]
Protocol 2: Scaling Up to Flash Column Chromatography
Once an optimal solvent system is identified via TLC, the purification can be scaled up.
Caption: Standard workflow for flash column chromatography.
Step-by-Step Column Protocol:
-
Column Packing:
-
Select a column of appropriate size (a silica-to-crude material ratio of 30:1 to 100:1 by weight is recommended).
-
Prepare a slurry of silica gel in the least polar mobile phase you will use.[12]
-
Pour the slurry into the column and use air pressure to pack it into a stable, uniform bed, ensuring no air bubbles or cracks are present.[12]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of mobile phase (or a slightly more polar solvent) and carefully pipette it onto the top of the silica bed.[13]
-
Dry Loading: If the sample has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.[13]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the top surface.
-
Apply gentle, consistent air pressure to maintain a steady flow rate.
-
Collect the eluent in a series of numbered test tubes or flasks.
-
-
Analysis:
-
Use TLC to analyze the collected fractions to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses the most common problems encountered when purifying aldehydes on silica gel.
Q: My compound is streaking on the TLC plate and eluting as a broad band from the column. What's happening and how do I fix it?
Cause: Streaking is a classic sign of an undesirable interaction between the compound and the stationary phase. Since silica gel is slightly acidic, the lone pair of electrons on the aldehyde's carbonyl oxygen can interact strongly with the acidic silanol (Si-OH) groups on the silica surface.[2][5] This can also lead to decomposition.[3][4]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by adding a small amount of a basic modifier to your mobile phase.[5]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your hexane/ethyl acetate eluent. This is often the most effective solution.[8]
-
Pyridine: Can also be used, but is less common due to its odor and higher boiling point.
-
-
Use a Different Stationary Phase: If base-modified silica does not resolve the issue, consider an alternative, less acidic stationary phase.
Q: My separation is poor. The target compound is co-eluting with an impurity. How can I improve the resolution?
Cause: Poor separation occurs when the mobile phase does not sufficiently differentiate between the polarities of the compounds in the mixture.
Solutions:
-
Fine-Tune the Mobile Phase: A small change in solvent polarity can have a large impact.
-
Decrease Polarity: If spots are too close together at a high Rƒ, slightly decrease the percentage of the polar solvent (e.g., move from 15% ethyl acetate in hexane to 12%).
-
Try Different Solvents: Sometimes, changing the nature of the solvents can improve selectivity. For example, switching from ethyl acetate to dichloromethane might alter the interactions enough to achieve separation.
-
-
Employ Gradient Elution: Start with a low-polarity mobile phase to elute the non-polar impurities. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your target compound, leaving more polar impurities behind on the column.[8]
-
Improve Column Packing: Ensure your column is packed uniformly. Channels or cracks in the silica bed will lead to poor separation regardless of the solvent system.
Q: I'm getting a very low yield. Where did my compound go?
Cause: Low recovery can be due to several factors, from physical loss to on-column decomposition.
Solutions:
-
Check for Irreversible Adsorption: If your compound is strongly interacting with the silica (as discussed under "streaking"), it may not elute from the column at all.
-
Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears at the baseline or the original spot diminishes, it indicates decomposition on silica.[3]
-
Flush the Column: After your expected product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or methanol) to see if any material was irreversibly bound.
-
-
Avoid Decomposition: As aldehydes can be sensitive, minimize their time on the column by using flash chromatography (applying pressure for a faster flow rate) rather than gravity chromatography.[4][8]
-
Ensure Complete Elution: It's possible the compound simply hasn't eluted yet. Continue collecting fractions and monitoring by TLC until you are certain all product has been recovered.
References
-
Taylor & Francis Online. (2006, December 19). The Behaviour of Some Phenolic Acids and Aldehydes on Thin Layers of Silica Gel Impregnated with Fe(III). Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
PubMed. (2012, September 7). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved from [Link]
-
Organic Chemistry Portal. (2012). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
RIT Digital Institutional Repository. The thin layer chromatography of alkyl and halogen substituted benzaldehyde 2, 4-dinitrophenyl hydrazones. Retrieved from [Link]
-
Crysdot LLC. This compound. Retrieved from [Link]
-
PubChem. 3-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
-
Shimadzu Scientific Instruments. Troubleshooting Chromatogram Problems. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]
-
The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
ResearchGate. (2014, August 4). Can anyone help with purifying product from reaction mixture with column chromatography? Retrieved from [Link]
-
AOBChem USA. 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
National Institutes of Health (NIH). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
-
SIELC Technologies. Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PubMed. Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]
Sources
- 1. This compound [1112210-83-9] | King-Pharm [king-pharm.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 16641084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. file.chemscene.com [file.chemscene.com]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Recrystallization of 3-Bromo-5-isopropoxybenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the successful recrystallization of 3-Bromo-5-isopropoxybenzaldehyde (CAS No. 1112210-83-9). This document offers troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the purification of this compound via recrystallization. The troubleshooting guide is presented in a question-and-answer format to directly tackle specific experimental challenges.
Recrystallization Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common recrystallization problems.
Caption: A flowchart to diagnose and resolve common recrystallization issues.
Q: My product is not crystallizing from the solution, even after cooling. What should I do?
A: This is a common issue that can arise from a few factors. The most frequent cause is using an excessive amount of solvent, which keeps the compound fully dissolved even at lower temperatures. To address this, you can try to concentrate the solution by carefully evaporating some of the solvent using a rotary evaporator and then attempting to cool the solution again. If the solution is supersaturated, crystallization can be induced by scratching the inside of the flask with a glass rod at the meniscus, which creates nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound, if available, can initiate crystallization.
Q: The compound separated as an oil instead of crystals. How can I fix this?
A: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This can be caused by cooling the solution too quickly or using an unsuitable solvent system. To remedy this, reheat the solution to re-dissolve the oil, add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to increase the overall solubility, and allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling. If oiling persists, a different solvent or solvent pair should be investigated.
Q: I have a very low yield of crystals after recrystallization. What went wrong?
A: A poor yield can result from several factors. Using too much solvent is a primary cause, as a significant portion of your compound will remain in the mother liquor.[1] It is crucial to use the minimum amount of hot solvent required to just dissolve the solid.[2] Another potential issue is premature crystallization during a hot filtration step, leading to product loss on the filter paper.[3] To prevent this, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated.[3]
Q: My recrystallized product does not have a sharp melting point and shows impurities on a TLC plate. How can I improve the purity?
A: A broad melting point range and multiple spots on a Thin-Layer Chromatography (TLC) plate are indicators of an impure product. This can happen if the crystallization process occurs too rapidly, trapping impurities within the crystal lattice.[1] To obtain purer crystals, re-dissolve the product in the minimum amount of hot solvent and allow it to cool slowly and undisturbed.[1] If insoluble impurities were visible in the hot solution, a hot filtration step should be performed before cooling to remove them.[2] For some aromatic aldehydes, purification via a bisulfite adduct can be an effective alternative if recrystallization proves difficult.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2][4] Given its structure (an aromatic aldehyde with bromo and isopropoxy substituents), a solvent of intermediate polarity is a good starting point. A useful rule of thumb is that solvents with similar functional groups to the compound of interest can be good solubilizers.[5] Due to the lack of specific solubility data for this compound, empirical testing with small quantities is recommended. Potential single solvents to screen include ethanol, isopropanol, and ethyl acetate. Solvent pairs, such as ethyl acetate/hexane or toluene/hexane, are also excellent candidates.[3] In a solvent pair, one solvent should readily dissolve the compound, while the other (the "anti-solvent") should dissolve it poorly.
Q2: What is the expected melting point of pure this compound?
-
3-Bromo-5-hydroxybenzaldehyde: Melting point data is available for this related compound.
-
3-Bromo-5-chlorosalicylaldehyde: Has a reported melting point of 85-88 °C.
-
3-Bromobenzaldehyde: Melts at 18-21 °C.
The isopropoxy group will influence the melting point relative to these analogs. A sharp melting point range of 1-2 °C for the final product is a strong indicator of high purity. It is crucial to experimentally determine the melting point of your recrystallized material and use this as a benchmark for purity in subsequent batches.
Q3: How can I confirm the purity of my recrystallized this compound?
A3: The purity of your final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp and consistent melting point range is a primary indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and the absence of impurities.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, general precautions for substituted aromatic aldehydes should be followed. These compounds can be irritants to the skin, eyes, and respiratory tract. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors.
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the initial purity of the crude material and the specific impurities present.
1. Solvent System Selection (Small-Scale Test): a. Place approximately 20-30 mg of the crude this compound into several small test tubes. b. To each test tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene) or solvent pair (e.g., ethyl acetate/hexane) dropwise at room temperature. c. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery. d. If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. The ideal solvent will dissolve the compound completely upon heating. e. Allow the clear solution to cool to room temperature and then in an ice bath. The solvent system that yields a good quantity of crystalline precipitate is a suitable candidate for scaling up.
2. Recrystallization Procedure (Scale-Up): a. Place the crude this compound in an Erlenmeyer flask of appropriate size. b. Add the chosen solvent or the "good" solvent of a solvent pair in small portions while heating the flask on a hot plate with stirring. c. Continue adding the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent. d. If using a solvent pair, add the "anti-solvent" dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution. e. (Optional Hot Filtration): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. f. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. g. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities. j. Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
3. Purity Assessment: a. Determine the melting point of the dried crystals. A sharp melting point range indicates high purity. b. Perform TLC analysis to confirm the absence of impurities.
Data Summary
Due to the limited availability of specific physical data for this compound, the following table provides data for analogous compounds to guide experimental design.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | Not available |
| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 18-21 |
| 3-Bromo-5-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | Not available |
| 3-Bromo-5-chlorosalicylaldehyde | C₇H₄BrClO₂ | 235.46 | 85-88 |
| 3-Bromo-5-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | Not available |
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link]
-
Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]
-
Chemistry Stack Exchange. Are there any general rules for choosing solvents for recrystallization? Available at: [Link]
-
PubChem. 3-Bromo-5-hydroxybenzaldehyde. Available at: [Link]
-
Reddit. Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]
-
BIOFOUNT. This compound. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. Available at: [Link]
-
University of Massachusetts Boston, Department of Chemistry. recrystallization, filtration and melting point. Available at: [Link]
-
AOBChem USA. 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde. Available at: [Link]
-
NIST. Benzaldehyde, 3-bromo-. Available at: [Link]
-
Crysdot LLC. This compound. Available at: [Link]
-
Molbase. 3-bromo-5-isopropoxy-benzaldehyde. Available at: [Link]
-
PubChem. 3-Bromo-5-methoxybenzaldehyde. Available at: [Link]
-
AMERICAN ELEMENTS. 5-Bromo-2-isopropoxybenzaldehyde. Available at: [Link]
-
PubChem. 3-Bromo-5-ethyl-2-hydroxybenzaldehyde. Available at: [Link]
Sources
- 1. 1781579-84-7|3-Bromo-5-fluoro-2-isopropoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-2-isopropoxy-5-isopropylbenzaldehyde CAS#: 2404734-04-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound [1112210-83-9] | King-Pharm [king-pharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
identifying common impurities in 3-Bromo-5-isopropoxybenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-5-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our focus is on the practical identification and mitigation of common impurities, grounded in mechanistic principles and validated analytical strategies.
Introduction to Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes, each with a unique impurity profile. Understanding these pathways is the first step in effective troubleshooting.
-
Route A: Electrophilic bromination of 3-isopropoxybenzaldehyde.
-
Route B: Williamson ether synthesis on 3-bromo-5-hydroxybenzaldehyde.
-
Route C: Vilsmeier-Haack formylation of 1-bromo-3-isopropoxybenzene.
This guide will dissect the potential pitfalls of each route, offering solutions to ensure the desired purity and yield of your target molecule.
Troubleshooting Common Impurities
Frequently Asked Questions (FAQs)
Q1: My final product shows multiple spots on TLC/peaks in HPLC, all with a similar mass spectral fragmentation pattern to the desired product. What are the likely culprits?
A1: This observation strongly suggests the presence of isomeric impurities. The identity of these isomers is highly dependent on your chosen synthetic route.
-
If you used Route A (Bromination of 3-isopropoxybenzaldehyde): The isopropoxy group is an ortho-, para-director, while the benzaldehyde is a meta-director. This can lead to a mixture of brominated isomers. The most common isomeric impurities are:
-
2-Bromo-5-isopropoxybenzaldehyde
-
4-Bromo-3-isopropoxybenzaldehyde
-
6-Bromo-3-isopropoxybenzaldehyde
-
-
If you used Route C (Vilsmeier-Haack Formylation): The formylation of 1-bromo-3-isopropoxybenzene can also yield isomers, depending on the regioselectivity of the reaction.
Troubleshooting Isomeric Impurities:
-
Reaction Conditions: The choice of brominating agent and solvent can influence regioselectivity. For instance, using N-bromosuccinimide (NBS) in a non-polar solvent may offer different selectivity compared to bromine in acetic acid.
-
Purification: Careful column chromatography is often necessary to separate these isomers. The choice of eluent system is critical and may require optimization.[1][2]
Q2: I'm performing the Williamson ether synthesis (Route B) and my yield is low, with a significant amount of a gaseous byproduct and unreacted 3-bromo-5-hydroxybenzaldehyde. What is happening?
A2: This is a classic issue in Williamson ether synthesis when using a secondary alkyl halide like 2-bromopropane or 2-iodopropane. The primary competing side reaction is E2 elimination, which is promoted by the basicity of the phenoxide.[3] This reaction produces propene gas, consuming your isopropyl halide and base, thus leaving the starting phenol unreacted.
Mitigating E2 Elimination:
-
Temperature Control: Lowering the reaction temperature generally favors the desired SN2 substitution over elimination.[3]
-
Choice of Base: While a strong base is needed to form the phenoxide, using a less hindered base might slightly favor substitution.
-
Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for the SN2 reaction.[3]
Q3: My NMR spectrum shows the expected aromatic signals for the product, but there's a persistent signal in the aliphatic region that doesn't correspond to the isopropoxy group. What could this be?
A3: If you are confident it is not a solvent residue, this could be due to a few possibilities depending on the synthetic route:
-
Unreacted Alkyl Halide (Route B): Residual 2-bromopropane or 2-iodopropane.
-
C-Alkylated Byproduct (Route B): While less common with phenoxides, it's possible for the isopropyl group to attach to the aromatic ring instead of the oxygen atom. Protic solvents can favor C-alkylation.[3]
-
Byproducts from Starting Materials: Impurities present in your starting materials can carry through the synthesis. Always verify the purity of your starting materials.
Q4: After bromination using NBS (Route A), I have a significant amount of a water-soluble impurity that is difficult to remove. What is it?
A4: When using N-bromosuccinimide (NBS) as a brominating agent, a common byproduct is succinimide. This is typically removed by aqueous workup, but if your product has some water solubility, it can be challenging to separate.
Removal of Succinimide:
-
Thorough Aqueous Washes: Multiple extractions with water or a dilute basic solution can help remove succinimide.
-
Recrystallization: If your product is a solid, recrystallization is an effective method for purification.
Q5: My product seems to be degrading over time, showing a yellowish or brownish color. What is causing this?
A5: Aldehydes, in general, are susceptible to oxidation, especially in the presence of air and light. Your this compound can oxidize to the corresponding carboxylic acid, 3-bromo-5-isopropoxybenzoic acid.
Preventing Degradation:
-
Storage: Store the product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is recommended) and protected from light.
-
Purity: Trace impurities can sometimes catalyze degradation. Ensuring high purity can improve stability.
Impurity Profile Summary
The following table summarizes the common impurities, their origins, and recommended analytical techniques for detection.
| Impurity Name | Structure | Probable Origin | Recommended Analytical Technique |
| Unreacted Starting Materials | |||
| 3-Isopropoxybenzaldehyde | C10H12O2 | Route A: Incomplete bromination | GC-MS, HPLC |
| 3-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | Route B: Incomplete etherification | HPLC, LC-MS |
| 1-Bromo-3-isopropoxybenzene | C9H11BrO | Route C: Incomplete formylation | GC-MS, HPLC |
| Isomeric Byproducts | |||
| 2-Bromo-5-isopropoxybenzaldehyde | C10H11BrO2 | Route A: Non-selective bromination | HPLC, GC-MS, NMR |
| 4-Bromo-3-isopropoxybenzaldehyde | C10H11BrO2 | Route A: Non-selective bromination | HPLC, GC-MS, NMR |
| Over-reaction Byproducts | |||
| Dibromo-5-isopropoxybenzaldehyde | C10H10Br2O2 | Route A: Over-bromination | HPLC, LC-MS |
| Side-reaction Byproducts | |||
| Propene | C3H6 | Route B: E2 Elimination of isopropyl halide | Headspace GC-MS |
| 3-Bromo-5-isopropoxybenzoic acid | C10H11BrO3 | Oxidation of the final product | HPLC, LC-MS, IR |
| Succinimide | C4H5NO2 | Route A: Byproduct of NBS bromination | HPLC, NMR |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Isomer Separation
This protocol provides a general starting point for the analysis of this compound and its potential impurities.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: A gradient elution is recommended to separate both polar and non-polar impurities.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Ramp to 95% B
-
25-30 min: Hold at 95% B
-
30-31 min: Return to 50% B
-
31-35 min: Re-equilibration at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or acetonitrile.
Protocol 2: GC-MS Method for Volatile Impurities
This method is particularly useful for detecting unreacted starting materials and low-boiling point byproducts.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally effective.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of 40-500 amu.
Visualizing Impurity Formation
The following diagrams illustrate the formation of key impurities in the two primary synthetic routes.
Caption: Impurity formation pathway in Route A (Bromination).
Caption: Impurity formation pathway in Route B (Williamson Ether Synthesis).
References
-
Wikipedia. (2019). N-Bromosuccinimide. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Gong, P., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5185. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare.... Retrieved from [Link]
-
Chromedia. (n.d.). How to select a technique. Retrieved from [Link]
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Nandiwale, K. Y., & Bokade, V. V. (2014). Alkylation of phenol with isopropanol over SAPO-11 zeolites. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]
- Newton, K. A., et al. (2001). THE SEPARATION OF POSITIONAL ISOMERS BY CAPILLARY ELECTROCHROMATOGRAPHY.
-
PubChem. (n.d.). 3-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with 3-Bromo-5-isopropoxybenzaldehyde
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with 3-Bromo-5-isopropoxybenzaldehyde as a substrate. The unique electronic and steric properties of this compound can present specific hurdles. This resource provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki coupling with this compound is resulting in low to no yield. What are the most likely causes?
Answer:
A low or non-existent yield with this substrate often points to challenges related to its electronic properties and potential side reactions. This compound is considered an electron-rich aryl halide due to the electron-donating nature of the isopropoxy group. This increased electron density can make the crucial oxidative addition step of the catalytic cycle more difficult.[1][2]
Here are the primary factors to investigate:
-
Suboptimal Catalyst System: Standard palladium catalysts, such as Pd(PPh₃)₄, may not be active enough to efficiently facilitate the oxidative addition of this electron-rich substrate.[3]
-
Inefficient Transmetalation: The choice of base is critical for activating the boronic acid partner to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][5][6][7] An inappropriate base can lead to a sluggish or stalled reaction.
-
Competing Side Reactions: The presence of the aldehyde group and the electron-rich nature of the ring can promote undesirable side reactions, such as protodehalogenation (loss of bromine) and protodeboronation (loss of the boronic acid group).[1][8][9][10]
Below is a troubleshooting workflow to systematically address these issues.
Caption: Troubleshooting workflow for failed Suzuki coupling.
Question 2: I am observing a significant amount of a byproduct that appears to be 3-isopropoxybenzaldehyde (protodehalogenation). How can I prevent this?
Answer:
Protodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction, especially with electron-rich aryl halides.[1][11] This occurs when the palladium intermediate, formed after oxidative addition, reacts with a proton source in the reaction mixture before it can undergo transmetalation.
Causes and Mitigation Strategies:
-
Slow Transmetalation: If the transmetalation step is slow, the lifetime of the Ar-Pd(II)-Br intermediate is prolonged, increasing the opportunity for protodehalogenation.[12][13]
-
Proton Sources: Water, alcohols, or even trace acidic impurities can serve as proton sources.
-
Ligand Choice: The ligand on the palladium catalyst can influence the relative rates of the desired coupling and undesired side reactions.
-
Solution: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over competing pathways.[1]
-
Question 3: My starting boronic acid seems to be decomposing, leading to the formation of the corresponding arene (protodeboronation). What can be done?
Answer:
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, and is a well-documented side reaction in Suzuki couplings.[8][9] This is particularly problematic with certain heteroaromatic boronic acids but can occur with various arylboronic acids under specific conditions.
Key Factors and Solutions:
| Factor | Explanation | Recommended Action |
| Base-Catalyzed Decomposition | Many boronic acids are susceptible to decomposition in the presence of a base, especially at elevated temperatures.[15] | Use milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) if compatible with the reaction. Alternatively, consider using boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are more stable and release the boronic acid slowly under the reaction conditions.[6][16] |
| Palladium-Catalyzed Decomposition | In some cases, the palladium catalyst itself can promote protodeboronation.[9] | Optimizing the catalyst loading is crucial; using the lowest effective amount can minimize this side reaction. Changing the palladium precursor (e.g., from Pd(OAc)₂ to Pd₂(dba)₃) has also been shown to reduce protodeboronation in certain systems.[9] |
| Aqueous Conditions | The presence of water and the reaction's pH can significantly influence the rate of protodeboronation.[8] | If possible, minimize the amount of water in the reaction. Using a boronic acid derivative like a MIDA boronate ester can protect the boronic acid until it is needed in the catalytic cycle.[16] |
Question 4: What is a good starting point for an optimized experimental protocol for the Suzuki coupling of this compound?
Answer:
For a challenging, electron-rich substrate like this compound, a robust catalyst system is essential. The following protocol utilizes a Buchwald-type ligand, known for its effectiveness with such substrates.[17][18]
Optimized Protocol:
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely powdered K₃PO₄.
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the degassed, anhydrous solvent to the reaction mixture.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the optimized Suzuki coupling.
Question 5: The aldehyde group in my substrate seems to be causing issues. Are there any specific considerations for this functional group?
Answer:
Yes, the aldehyde functional group can influence the reaction in several ways. While generally well-tolerated in palladium-catalyzed couplings, it's not entirely inert.
-
Coordination to the Catalyst: Aldehydes can coordinate to the palladium center, which may inhibit catalytic activity in some cases.[19][20][21] However, this effect is more pronounced in nickel-catalyzed systems.[19][20][21] For palladium, using bulky ligands can often mitigate this issue by sterically disfavoring coordination of the aldehyde.
-
Base-Mediated Side Reactions: Under strongly basic conditions and at high temperatures, aldehydes can undergo side reactions such as aldol condensation or Cannizzaro reactions, although this is less common under typical Suzuki conditions. If you observe complex byproduct formation, consider using a milder base or slightly lower reaction temperatures.
-
Protection Strategy: If all other troubleshooting steps fail and the aldehyde is suspected to be the primary cause of failure, a protection-deprotection strategy can be employed. The aldehyde can be converted to an acetal (e.g., using ethylene glycol and an acid catalyst), which is robust to the Suzuki coupling conditions. The acetal can then be easily removed post-coupling by treatment with aqueous acid.
References
-
Alacid, E., & Najera, C. The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(35), 11094-11102. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Lima, C. G., Lima, M. F., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(35), 11094-11102. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Wikipedia. (2023). Protodeboronation. [Link]
-
Chan, K. S., & Wang, M. (1995). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 60(16), 5321-5325. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Fairlamb, I. J. S. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Society Reviews, 34(12), 1039-1049. [Link]
-
The Matter Blotter. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
MDPI. (n.d.). Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. [Link]
-
Reddit. (2022). Suzuki proto-dehalogenation problem. r/Chempros. [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
Fu, G. C., & Morken, J. P. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
Cooper, A. K., Leonard, D. K., Bajo, S., Burton, P. M., & Nelson, D. J. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2018). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
ResearchGate. (n.d.). Optimization conditions of Suzuki‐Miyaura reaction between 4‐bromobenzaldehyde and phenylboronic acid catalysed with the NHC–Pd–PEPPSI complexes. [Link]
-
Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. [Link]
-
ResearchGate. (2020). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Chemical Society Reviews. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
ResearchGate. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
Chemical Science. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2020). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Sources
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- 5. semanticscholar.org [semanticscholar.org]
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- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. aspuru.substack.com [aspuru.substack.com]
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- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
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- 19. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
preventing side reactions in the formylation of 3-bromo-5-isopropoxytoluene
Welcome to the technical support center for the formylation of 3-bromo-5-isopropoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we will address common and uncommon side reactions, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your synthesis.
Introduction: The Chemistry of Formylating 3-Bromo-5-isopropoxytoluene
The formylation of 3-bromo-5-isopropoxytoluene introduces a formyl group (-CHO) onto the aromatic ring, a crucial transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the toluene ring: the bromo, isopropoxy, and methyl groups.
The isopropoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2][3][4] The methyl group is a weakly activating ortho, para-director. The bromine atom is a weakly deactivating group but is also an ortho, para-director.[2] In competitive substitution, the strongly activating isopropoxy group will predominantly determine the position of the incoming electrophile.
Based on these directing effects, the primary sites for formylation are the positions ortho to the isopropoxy group (C2 and C6) and para to it (C4). However, the C4 position is already occupied by the methyl group. Therefore, formylation is expected to occur primarily at the C2 and C6 positions. Steric hindrance from the bulky isopropoxy group may influence the ratio of these isomers.
This guide will explore common formylation methods and, more importantly, how to troubleshoot the side reactions that can arise from the specific functionalities of our substrate.
Troubleshooting Guide: Side Reactions
Issue 1: Cleavage of the Isopropoxy Group
Q: I am observing the formation of a phenolic byproduct, 3-bromo-5-hydroxytoluene, and/or subsequent formylation of this phenol. What is causing the cleavage of my isopropoxy group?
A: This is a common side reaction, particularly when using formylation methods that require strong acids.[5][6][7][8] The ether linkage of the isopropoxy group is susceptible to acidic cleavage.[5][6][7][8]
Probable Causes:
-
Excessively Strong Acidic Conditions: Many formylation reactions, such as the Gattermann reaction (HCN/HCl/Lewis acid) and some variations of the Vilsmeier-Haack reaction, utilize strong acids that can protonate the ether oxygen, initiating cleavage.[5][6][7][8][9][10][11]
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of acid-catalyzed ether cleavage.[7]
-
Presence of Protic Acids: Reagents like phosphorus oxychloride (POCl₃) used in the Vilsmeier-Haack reaction can generate acidic byproducts, especially in the presence of moisture, leading to ether cleavage.
Solutions:
-
Method Selection: Opt for formylation methods that proceed under milder, non-acidic, or less acidic conditions.
-
Vilsmeier-Haack Reaction with Careful Control: This is often the method of choice for electron-rich aromatics.[12][13][14][15][16] Ensure anhydrous conditions to prevent the formation of HCl. Use of a non-protic solvent can also be beneficial.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in a less harsh acidic medium like acetic acid or trifluoroacetic acid and is often used for the ortho-formylation of phenols, indicating its compatibility with hydroxyl groups which would be formed from ether cleavage.[17][18][19][20] However, it is generally less efficient.[18]
-
Lithiation followed by Quenching with DMF: This approach involves the deprotonation of the aromatic ring with a strong base (e.g., n-BuLi) followed by the addition of dimethylformamide (DMF). This method avoids acidic conditions altogether.[21][22]
-
-
Optimization of Reaction Conditions:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Reagent Stoichiometry: Use the minimum effective amount of the formylating agent and any acid catalyst.
-
Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents to minimize the formation of protic acids.
-
Issue 2: Dehalogenation of the Aromatic Ring
Q: My analysis shows the presence of 3-isopropoxytoluene or its formylated derivatives, indicating the loss of the bromine atom. Why is dehalogenation occurring?
A: Dehalogenation is the removal of the bromine atom from the aromatic ring.[23] While less common than ether cleavage in formylation reactions, it can occur under certain conditions.
Probable Causes:
-
Reductive Side Reactions: Some reaction conditions can inadvertently lead to the reduction of the C-Br bond. This is more likely if metallic catalysts or reducing agents are present, which is not typical for standard formylation reactions but could be introduced as impurities.
-
Lithium-Halogen Exchange: If you are using an organolithium reagent (e.g., n-BuLi) for formylation via lithiation, a competing lithium-halogen exchange can occur, where the bromine atom is replaced by lithium. Quenching with a proton source (like water during workup) will then lead to the dehalogenated product.[21][22][23]
Solutions:
-
For Organolithium-Mediated Formylation:
-
Temperature Control: Perform the lithium-halogen exchange and the subsequent reaction with DMF at very low temperatures (typically -78 °C) to favor directed ortho-metalation over halogen exchange if possible, although with a bromo-substituent, exchange is often fast.
-
Choice of Organolithium Reagent: The choice of organolithium reagent can influence the rate of halogen exchange versus deprotonation.
-
-
General Precautions:
-
Purity of Reagents: Ensure that your reagents and catalysts are free from metallic impurities that could catalyze dehalogenation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative or reductive side reactions that could be initiated by atmospheric components.
-
Issue 3: Formation of Multiple Isomers and Di-formylated Products
Q: I am obtaining a mixture of mono-formylated isomers and, in some cases, a di-formylated product. How can I improve the regioselectivity?
A: The formation of multiple isomers is expected due to the directing effects of the substituents. Di-formylation can occur if the mono-formylated product is still sufficiently activated to undergo a second formylation.
Probable Causes:
-
Competing Directing Effects: While the isopropoxy group is the dominant director, the methyl and bromo groups also direct ortho and para. This can lead to a mixture of formylation at the C2 and C6 positions.
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can overcome the subtle differences in activation between different positions on the ring, leading to a less selective reaction.
-
Excess Formylating Agent: Using a large excess of the formylating reagent can drive the reaction towards di-formylation, especially in highly activated systems.[17]
Solutions:
-
Control of Stoichiometry: Carefully control the stoichiometry of the formylating agent. Use a molar ratio of 1:1 or slightly more of the formylating agent to the substrate to favor mono-formylation.[17]
-
Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature can enhance the kinetic selectivity for the most activated position.
-
Shorter Reaction Time: Monitor the reaction closely (e.g., by TLC or GC-MS) and quench it as soon as the starting material is consumed to prevent the formation of di-formylated products.
-
-
Choice of Formylation Method:
-
The steric bulk of the formylating agent can influence regioselectivity. The Vilsmeier reagent is relatively bulky and may favor the less sterically hindered position.
-
The Duff reaction is known for its ortho-selectivity to hydroxyl groups, which could be exploited if the isopropoxy group is intentionally cleaved first, though this adds steps to the synthesis.[18]
-
Frequently Asked Questions (FAQs)
Q1: Which formylation method is generally recommended for 3-bromo-5-isopropoxytoluene?
A1: The Vilsmeier-Haack reaction is often the most suitable method for electron-rich aromatic compounds like 3-bromo-5-isopropoxytoluene.[12][13][14][15][16] It is generally high-yielding and proceeds under conditions that can be controlled to minimize ether cleavage if care is taken to maintain an anhydrous environment and moderate temperatures.
Q2: How can I monitor the progress of the formylation reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). TLC is a quick and easy way to visualize the consumption of the starting material and the appearance of the product spot(s). GC-MS provides more detailed information about the relative amounts of starting material, product(s), and any byproducts, which is invaluable for troubleshooting.
Q3: My reaction is very slow or does not proceed to completion. What should I do?
A3:
-
Check Reagent Quality: Ensure that your formylating reagents are fresh and active. For the Vilsmeier-Haack reaction, the Vilsmeier reagent should ideally be prepared in situ.[16][24]
-
Moisture Contamination: For moisture-sensitive reactions like the Vilsmeier-Haack, any water present will quench the active reagent.[24] Ensure all components are rigorously dried.
-
Insufficient Activation: While 3-bromo-5-isopropoxytoluene is an activated substrate, if you are using a very mild formylation method, it may not be reactive enough. You might need to slightly increase the temperature or consider a more potent formylation method.
Q4: Can I use protecting groups to improve the selectivity of the reaction?
A4: The use of protecting groups is a valid strategy in complex organic synthesis.[25][26] However, for a relatively simple substrate like 3-bromo-5-isopropoxytoluene, it is generally more efficient to optimize the reaction conditions and formylation method to achieve the desired regioselectivity. Introducing and removing protecting groups adds steps to the overall synthesis, which can decrease the overall yield.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
This protocol provides a general guideline. Optimization of temperature and reaction time may be necessary.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous dimethylformamide (DMF, 1.2 eq.) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to form the Vilsmeier reagent.[24]
-
Reaction: Dissolve 3-bromo-5-isopropoxytoluene (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane).
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC. Gentle heating (40-60 °C) may be required if the reaction is slow.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding it to a stirred mixture of ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.
-
Stir for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Side Reactions in the Formylation of 3-Bromo-5-isopropoxytoluene
Caption: A decision tree for troubleshooting low reaction yields.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Troubleshooting side reactions during the formylation step of synthesis. (2025). BenchChem.
- Troubleshooting guide for the formylation of aromatic amines. (2025). BenchChem.
- Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
- Reactions of Ethers- Acidic Cleavage. (2024). Chemistry LibreTexts.
- Reactions of Ethers: Acidic Cleavage. (n.d.). Fundamentals of Organic Chemistry - Fiveable.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry.
- Reactions of Ethers: Acidic Cleavage. (n.d.). Organic Chemistry Class Notes - Fiveable.
- Reimer–Tiemann reaction. (n.d.). In Wikipedia.
- Reimer-Tiemann Reaction. (n.d.). Unacademy.
- Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S.
- Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas.
- Directing Effects of the Substituents on EAS. (n.d.). KPU Pressbooks.
- Ether cleavage. (n.d.). In Wikipedia.
- Substituent Effects on the EAS Reaction. (2020). Chemistry LibreTexts.
- Vilsmeier-Haack Reaction. (2021). YouTube.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
- Duff reaction. (n.d.). In Wikipedia.
- Directing Effects in EAS Reactions. (2016). YouTube.
- Amino Acid-Protecting Groups. (2019). Chemical Reviews.
- Formylation - Common Conditions. (n.d.). Organic Chemistry Portal.
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- Protective Groups. (n.d.). Organic Chemistry Portal.
- Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
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- Directing Effects. (n.d.). ChemTalk.
- Aryl formylation strategies ?. (2022). Reddit.
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- Formylation of Amines. (n.d.). National Institutes of Health.
- Process for formylation of aromatic compounds. (1995). U.S. Patent No. 5,457,239.
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- More on Directing Effects of Substituents in EAS. (2020). YouTube.
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- Aromatic formylation reaction. (2023). Purechemistry.
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- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
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Technical Support Center: Optimization of Palladium Catalyst Loading for Cross-Coupling of 3-Bromo-5-isopropoxybenzaldehyde
Welcome to our dedicated technical support center for optimizing palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with challenging substrates such as 3-Bromo-5-isopropoxybenzaldehyde. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and rationally optimize your palladium catalyst loading for efficient, reproducible, and scalable syntheses.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up and optimizing cross-coupling reactions with substrates like this compound.
Q1: What is a typical starting palladium catalyst loading for the cross-coupling of an aryl bromide like this compound?
For aryl bromides, a common starting point for palladium catalyst loading is in the range of 0.5 to 2 mol %.[1] However, for substrates that may be more challenging due to steric hindrance or electronic effects, a slightly higher initial loading of up to 5 mol % can be considered to ensure reaction initiation.[2] It's crucial to view this as a starting point for optimization, as significantly lower loadings, even in the parts-per-million (ppm) range, may be achievable with the right combination of ligand, base, and solvent.[2][3]
Q2: How do I know if my palladium catalyst loading is too high?
Excessively high catalyst loadings can lead to several issues. You might observe the formation of palladium black, a finely divided, catalytically inactive form of palladium metal, which indicates catalyst decomposition.[4][5] High catalyst concentrations can also promote side reactions, such as the homocoupling of your boronic acid partner.[6][7] From a process chemistry perspective, high loadings increase costs and the burden of removing residual palladium from your final product to meet regulatory requirements (often in the low ppm range).[8]
Q3: What are the primary indicators that my catalyst loading is too low?
The most obvious sign of insufficient catalyst loading is a sluggish or incomplete reaction, where you observe significant amounts of unreacted starting material even after extended reaction times.[6] Low yields are a direct consequence of a low turnover number (TON) and turnover frequency (TOF), indicating that the catalyst is not active enough or is deactivating before the reaction reaches completion.[9]
Q4: How does the choice of ligand influence the optimal palladium loading?
The ligand plays a critical role in stabilizing the active palladium(0) species and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[10][11] Electron-rich and sterically bulky phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), can significantly enhance catalyst activity, allowing for lower catalyst loadings.[4][12] The optimal palladium-to-ligand ratio is often 1:1 or 1:2, and using a large excess of ligand can sometimes be detrimental.[10]
Q5: Can the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) affect the required loading?
Yes, the choice of palladium precursor is important. Pd(II) precursors like Pd(OAc)₂ and PdCl₂ require an in situ reduction to the active Pd(0) state.[4] The efficiency of this reduction can be influenced by the solvent, base, and even the reactants themselves.[4] Pd(0) sources like Pd₂(dba)₃ can sometimes provide more consistent results as they do not require a separate reduction step, but they can be less stable.[4] Well-defined palladium(II) precatalysts that readily form the active Pd(0) species are often preferred for their reproducibility and ability to operate at lower loadings.[10][13]
Section 2: Troubleshooting Guide for Catalyst Loading Issues
This guide provides a structured approach to diagnosing and resolving common problems related to palladium catalyst loading in the cross-coupling of this compound.
| Problem | Potential Cause(s) Related to Catalyst Loading | Recommended Solutions & Rationale |
| Low or No Conversion | - Insufficient Catalyst Loading: The catalyst concentration is too low to drive the reaction to completion. - Catalyst Deactivation: The active Pd(0) species is unstable under the reaction conditions. | - Systematically Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol % to 2 mol %, then 3 mol %). - Evaluate Ligand Choice: Switch to a more electron-rich and sterically bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand) to enhance catalyst stability and activity.[4][12] - Check Reagent Purity: Ensure all reagents and solvents are free of catalyst poisons (e.g., trace oxygen, water in anhydrous reactions). |
| Formation of Palladium Black | - High Catalyst Concentration: Leads to aggregation and precipitation of palladium metal. - Ligand Dissociation: The ligand may be dissociating from the palladium center, leading to unstable, ligand-less palladium species that decompose.[4] - Presence of Oxygen: Trace oxygen can oxidize the active Pd(0) catalyst.[5] | - Reduce Catalyst Loading: If the reaction proceeds but palladium black forms, try decreasing the catalyst loading. - Increase Ligand-to-Palladium Ratio: A slight excess of ligand (e.g., 1:1.2 Pd:Ligand) can sometimes prevent dissociation. - Thoroughly Degas Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[5][6] |
| Significant Homocoupling of Boronic Acid/Ester | - High Catalyst Loading: Can favor the undesired homocoupling pathway.[7] - Presence of Oxidants (e.g., O₂): Can promote the oxidative homocoupling of the boronic acid. | - Decrease Catalyst Loading: This is often the first step to reduce this side reaction. - Ensure Anaerobic Conditions: Rigorous exclusion of oxygen is critical. - Add a Mild Reducing Agent: In some cases, a small amount of a reducing agent can suppress homocoupling by minimizing free Pd(II) species.[7] |
| Reaction Stalls After Partial Conversion | - Catalyst Deactivation: The catalyst is active initially but loses its activity over time. - Insufficient Catalyst for Full Conversion: The initial amount of catalyst is consumed before all the starting material has reacted. | - Re-evaluate Ligand and Base Combination: Some combinations can lead to faster catalyst decomposition. - Consider a Second Addition of Catalyst: While not ideal for process chemistry, adding a second small portion of catalyst to a stalled reaction can help diagnose if deactivation is the issue. - Optimize Temperature: Higher temperatures can sometimes lead to faster deactivation. Try running the reaction at a slightly lower temperature for a longer duration. |
Logical Flow for Troubleshooting Catalyst Loading
The following diagram illustrates a decision-making workflow for addressing common issues encountered during the optimization of palladium catalyst loading.
Caption: Troubleshooting workflow for catalyst loading optimization.
Section 3: Experimental Protocol for Optimizing Palladium Catalyst Loading
This section provides a detailed, step-by-step methodology for a systematic study to determine the optimal palladium catalyst loading for the Suzuki-Miyaura coupling of this compound with a representative boronic acid partner (e.g., phenylboronic acid).
Materials and Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
GC or HPLC for analysis
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for catalyst loading screening.
Step-by-Step Procedure:
-
Preparation of Catalyst Stock Solution:
-
In a glovebox or under an inert atmosphere, accurately weigh palladium(II) acetate and SPhos (in a 1:1.1 molar ratio) into a vial.
-
Add anhydrous toluene to achieve a known concentration of palladium (e.g., 0.01 M). This allows for precise and reproducible addition of small amounts of catalyst.
-
-
Reaction Setup (for a single reaction vial):
-
To a 4 mL reaction vial containing a magnetic stir bar, add:
-
This compound (e.g., 0.2 mmol, 1.0 equiv)
-
Phenylboronic acid (e.g., 0.24 mmol, 1.2 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (e.g., 0.4 mmol, 2.0 equiv)
-
Internal standard (e.g., dodecane, 20 µL)
-
-
Prepare a series of vials for different catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol %).
-
-
Solvent Addition and Degassing:
-
Add toluene (1.8 mL) and degassed water (0.2 mL) to each vial.
-
Seal the vials and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
-
Catalyst Addition and Reaction Initiation:
-
Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve the desired catalyst loading.
-
Place the vials in a preheated heating block or oil bath at 100 °C and begin vigorous stirring.
-
-
Reaction Monitoring and Analysis:
-
At specified time points (e.g., 1, 4, and 16 hours), carefully take a small aliquot (approx. 20 µL) from each reaction mixture.
-
Quench the aliquot in a vial containing ethyl acetate (1 mL) and water (0.5 mL).
-
Analyze the organic layer by GC or HPLC to determine the percent conversion of the starting material relative to the internal standard.
-
-
Data Interpretation:
-
Plot percent conversion versus time for each catalyst loading.
-
The optimal catalyst loading is the lowest amount that provides a high conversion (>95%) in a reasonable timeframe.
-
Data Summary Table (Example)
| Catalyst Loading (mol %) | % Conversion at 1h | % Conversion at 4h | % Conversion at 16h | Observations |
| 2.0 | 85% | >99% | >99% | Slight darkening of solution |
| 1.0 | 70% | 98% | >99% | Clear solution |
| 0.5 | 45% | 90% | 97% | Clear solution |
| 0.1 | 15% | 55% | 80% | Incomplete reaction |
| 0.05 | 5% | 25% | 40% | Incomplete reaction |
Based on this example data, a catalyst loading of 1.0 mol % would be considered optimal, providing a balance between reaction efficiency and catalyst cost.
Section 4: The Catalytic Cycle and the Role of Loading
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is key to rational troubleshooting. The catalyst loading directly impacts the concentration of the active Pd(0) species that enters this cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and potential deactivation pathway.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (R¹-X). A higher concentration of Pd(0) can increase the rate of this step.[10]
-
Transmetalation: The organoboron species (R²-B(OR)₂) transfers its organic group to the palladium center. This step is often facilitated by a base.[8]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product and regenerating the Pd(0) catalyst.[10]
A sufficient catalyst loading ensures that the concentration of the active Pd(0) species is maintained throughout the reaction, allowing the cycle to turn over many times. If the loading is too low, or if the catalyst deactivates (falls out of the cycle), the reaction will slow or stop.[4]
References
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
MacFarlane, R. T. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
MacFarlane, R. T. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
-
Ghaffari, B., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Shaaban, M. R., et al. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Dong, V. M., & Cruz, F. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. JoVE. [Link]
-
Walker, S. D., et al. (2004). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Reddit. (2018). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
-
Singh, G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Nguyen, T. T., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PubMed Central. [Link]
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- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 11. nobelprize.org [nobelprize.org]
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- 13. researchgate.net [researchgate.net]
managing the removal of triphenylphosphine oxide from Wittig reactions of 3-Bromo-5-isopropoxybenzaldehyde
Topic: Managing the Removal of Triphenylphosphine Oxide from Wittig Reactions of 3-Bromo-5-isopropoxybenzaldehyde
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] Its utility, however, is frequently shadowed by the formation of the stoichiometric byproduct, triphenylphosphine oxide (TPPO).[3][4] The removal of TPPO presents a significant purification challenge due to its high polarity, crystalline nature, and solubility profile, which can often overlap with that of the desired alkene product.[5] This is a particularly relevant issue in the synthesis of functionalized molecules for pharmaceutical and materials science research, such as the alkene derived from this compound.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions to effectively manage and remove TPPO from their reaction mixtures, ensuring high purity of the final product.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) so challenging?
A: The difficulty in removing TPPO stems from a combination of its physical properties. It is a highly polar, high-melting crystalline solid.[5] This polarity means it often streaks during column chromatography or co-elutes with moderately polar products. Furthermore, its ability to form hydrogen bonds and act as a crystallization aid can lead to co-precipitation with the desired product, complicating purification by simple crystallization.[6] Its removal is a well-documented bottleneck, especially in large-scale syntheses where chromatography is not economically viable.[7][8][9]
Q2: What are the primary strategies for removing TPPO?
A: The main strategies can be broadly classified into three categories, each leveraging different properties of TPPO:
-
Physical Separation (Precipitation & Chromatography): These methods exploit differences in solubility and polarity between TPPO and the target compound. This includes direct precipitation, crystallization, and various forms of chromatography.[5][7]
-
Chemical Conversion (Complexation): This approach involves reacting TPPO with a reagent, typically a metal salt, to form an insoluble complex that can be easily filtered off.[5][10][11]
-
Scavenging: This involves using solid-supported reagents, or scavenger resins, that selectively bind to TPPO, allowing for its removal by simple filtration.[8][12]
Q3: How does the structure of my target molecule (derived from this compound) influence the choice of purification method?
A: Your starting material, this compound, will produce an alkene with moderate polarity due to the presence of the isopropoxy ether group and the bromine atom. This has several implications:
-
The product will likely be soluble in a range of organic solvents, from ethers and dichloromethane to ethyl acetate.
-
Its polarity may be close enough to that of TPPO to cause co-elution issues in standard silica gel chromatography, making this a non-trivial separation.
-
The product is unlikely to be soluble in highly non-polar solvents like hexanes or pentane. This makes direct crystallization of the product from a non-polar solvent challenging but opens the door for selectively precipitating the TPPO from a more polar solution by adding a non-polar anti-solvent.
The decision-making process for selecting the optimal removal technique is outlined in the workflow diagram below.
Caption: Decision workflow for selecting a TPPO purification strategy.
Troubleshooting Guides
This section addresses specific issues encountered during the purification of Wittig reaction products.
Issue 1: My product is co-eluting with TPPO during column chromatography.
This is a common scenario when the product has a polarity similar to TPPO. Before resorting to complex chromatographic techniques, non-chromatographic methods should be attempted first.
Solution A: Precipitation with a Non-Polar Solvent
-
Underlying Principle: This technique leverages the key weakness of TPPO: its very low solubility in non-polar hydrocarbon solvents like hexanes, pentane, and cyclohexane.[3][9][12][13] By dissolving the crude mixture in a minimum amount of a solvent that solubilizes both the product and TPPO (e.g., dichloromethane, ether, toluene) and then adding a non-polar "anti-solvent," the TPPO is forced to selectively precipitate out of the solution.[12]
-
Experimental Protocol:
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.
-
Dissolution: Dissolve the residue in the minimum volume of a moderately polar solvent (e.g., diethyl ether, dichloromethane, or toluene).
-
Precipitation: While stirring vigorously, slowly add a non-polar anti-solvent (e.g., hexanes or pentane) until a precipitate is observed. A common starting ratio is 1 part dissolution solvent to 5-10 parts anti-solvent.
-
Crystallization: To maximize precipitation, cool the mixture in an ice bath or refrigerator for at least 30 minutes.
-
Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
Isolation: The filtrate, now enriched with your product, can be concentrated under reduced pressure. A second iteration of this process may be necessary for optimal purity.
-
Solution B: Precipitation via Metal Salt Complexation
-
Underlying Principle: As a Lewis base, the phosphoryl oxygen of TPPO can coordinate with Lewis acidic metal salts to form stable, insoluble complexes.[10] Salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂) are particularly effective.[11][12][14] The resulting TPPO-metal complex precipitates from solution and can be removed by simple filtration.[11][12] This method is especially powerful as it works well in polar solvents where both the product and TPPO are highly soluble.[11][15]
-
Experimental Protocol (using ZnCl₂):
-
Dissolution: Dissolve the crude reaction mixture in a polar solvent such as ethanol or ethyl acetate.
-
Reagent Preparation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
Complexation: Add the ZnCl₂ solution to the crude product solution at room temperature (a 2:1 molar ratio of ZnCl₂ to theoretical TPPO is often effective).[11] Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[11][12] Scraping the inside of the flask can help induce precipitation.
-
Filtration: Remove the precipitate by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Work-up: Concentrate the filtrate to remove the ethanol. The resulting residue can be redissolved in a solvent like dichloromethane or ethyl acetate and washed with water to remove any excess zinc salts before final drying and concentration.
-
Issue 2: I want to avoid column chromatography entirely.
For large-scale synthesis or for rapid purification of multiple samples, avoiding traditional chromatography is highly desirable.
Solution: Silica Plug Filtration
-
Underlying Principle: This method is a rapid, low-solvent version of chromatography. For products that are significantly less polar than TPPO, a short column ("plug") of silica gel can be used. A non-polar solvent will elute the product quickly while the highly polar TPPO remains strongly adsorbed to the top of the silica.[12][16]
-
Experimental Protocol:
-
Concentration: Concentrate the crude reaction mixture.
-
Suspension: Suspend the residue in a highly non-polar solvent system, such as 100% hexanes or a 95:5 mixture of hexanes/diethyl ether.
-
Plug Preparation: Prepare a short plug of silica gel (approx. 2-3 inches) in a sintered glass funnel or a standard chromatography column.
-
Elution: Load the crude product suspension onto the silica plug. Elute with the same non-polar solvent system, collecting the filtrate. The product should wash through quickly.
-
Monitoring: Monitor the fractions by TLC to ensure all the product has been collected before any TPPO begins to elute.
-
Isolation: Combine the product-containing fractions and concentrate under reduced pressure.
-
Issue 3: The metal salt precipitation is incomplete or affects my product.
-
Troubleshooting:
-
Solvent Choice: The efficiency of precipitation with MgCl₂ and ZnCl₂ is poor in ethereal solvents like THF.[10] If your Wittig reaction is performed in THF, a solvent exchange to ethanol, ethyl acetate, or toluene is necessary before adding the salt.[10] Alternatively, anhydrous calcium bromide (CaBr₂) has been shown to be highly effective for precipitating TPPO directly from THF solutions.[10][14]
-
Product Instability: Some functional groups can chelate with Lewis acidic metal salts, leading to product degradation or difficulty in the work-up. If you suspect this is happening, perform a small-scale test or opt for a different method like solvent precipitation or silica plug filtration.
-
Incomplete Removal: Even with metal salts, trace amounts of TPPO may remain.[17][18] A subsequent silica plug or trituration with a non-polar solvent may be required to achieve high purity.
-
Table 1: Comparison of Common TPPO Removal Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Solvent Precipitation | Differential Solubility | Simple, inexpensive, scalable, avoids chromatography.[7][9] | May require multiple iterations; product may co-precipitate. | Products with good solubility in moderately polar solvents and poor solubility in non-polar solvents. |
| Metal Salt Complexation | Lewis Acid-Base Chemistry | Highly efficient, works in polar solvents, scalable.[11][15] | Requires anhydrous salts; product must be stable to Lewis acids; adds an additional reagent to remove. | Polar products where solvent precipitation is ineffective. |
| Silica Plug Filtration | Differential Adsorption | Fast, uses less solvent than full chromatography.[16] | Only effective if there is a large polarity difference between the product and TPPO. | Non-polar to moderately non-polar products. |
| Column Chromatography | Differential Adsorption | Can achieve very high purity for difficult separations. | Time-consuming, uses large volumes of solvent, not ideal for large scale.[7][9] | Products with polarity very close to TPPO where other methods fail. |
Table 2: Solubility of Triphenylphosphine Oxide (TPPO) in Common Lab Solvents
| Solvent | Solubility | Reference |
| Hexane, Pentane, Cyclohexane | Poorly Soluble / Insoluble | [3][9][13] |
| Diethyl Ether | Poorly Soluble (especially when cold) | [3][13] |
| Toluene | Soluble | [19] |
| Dichloromethane (DCM) | Soluble | [20] |
| Ethyl Acetate (EtOAc) | Soluble | [19] |
| Ethanol (EtOH), Methanol (MeOH) | Soluble | [9][19] |
| Water | Insoluble | [9] |
References
-
Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
- BenchChem. (2025).
-
Kennard, C. H. L., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Removal of Triphenylphosphine Oxide Byproducts. BenchChem.
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Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. Available at: [Link]
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Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]
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Tamboli, Y., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. University of Rochester. Available at: [Link]
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ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. ResearchGate. Available at: [Link]
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Weix Research Group, UW–Madison. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. University of Wisconsin–Madison. Available at: [Link]
- Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Scripps Research.
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Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. Available at: [Link]
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Wikipedia. (n.d.). Triphenylphosphine oxide. Wikipedia. Available at: [Link]
- Google Patents. (n.d.). CN109354595B - Method for recovering triphenylphosphine oxide from Wittig reaction rectification residual liquid. Google Patents.
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Etter, M. C., & Baures, P. W. (1988). Triphenylphosphine oxide as a crystallization aid. Journal of the American Chemical Society. Available at: [Link]
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Semantic Scholar. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Semantic Scholar. Available at: [Link]
- Wintersteen Jr, S., & Venkitachalam, S. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Delaware Valley University.
- ResearchGate. (2025). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- Google Patents. (n.d.). US6011181A - Triphenylphosphine oxide complex process. Google Patents.
- ResearchGate. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- BenchChem. (2025).
- Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry.
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YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. Available at: [Link]
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YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. YouTube. Available at: [Link]
- BenchChem. (2025). Application Note: Wittig Reaction for the Synthesis of 3-Bromo-2,5-dichloro-stilbene. BenchChem.
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Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. Chemistry Stack Exchange. Available at: [Link]
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Technical Support Center: Large-Scale Synthesis of 3-Bromo-5-isopropoxybenzaldehyde
Welcome to the technical support center for the large-scale synthesis of 3-Bromo-5-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges, provide troubleshooting strategies, and offer detailed experimental insights based on established chemical principles and analogous industrial processes.
I. Synthetic Strategy Overview
The most industrially viable and commonly employed route for the synthesis of this compound is a two-step process. This begins with the bromination of 3-hydroxybenzaldehyde to produce the key intermediate, 3-bromo-5-hydroxybenzaldehyde. This is followed by a Williamson ether synthesis to introduce the isopropoxy group.
II. Troubleshooting Guide & FAQs: A Deep Dive into Synthesis Challenges
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the synthesis.
Step 1: Synthesis of 3-Bromo-5-hydroxybenzaldehyde
Q1: During the bromination of 3-hydroxybenzaldehyde, I am observing the formation of a significant amount of a dibrominated byproduct. How can I improve the selectivity for the desired mono-brominated product?
A1: This is a common challenge in the electrophilic aromatic substitution of activated rings like phenols. The hydroxyl group is a strong activating group, making the aromatic ring susceptible to multiple halogenations.
-
Causality: The formation of 3,5-dibromo-2-hydroxybenzaldehyde and other polybrominated species arises from the high reactivity of the starting material and the mono-brominated product towards the brominating agent.[1]
-
Troubleshooting Strategies:
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-bromosuccinimide). Use of a slight excess of the starting material can help to consume the brominating agent before it reacts with the product.
-
Slow Addition & Temperature Control: Add the brominating agent slowly and at a controlled temperature, typically between 0-10 °C.[2] This helps to manage the reaction rate and minimize localized areas of high bromine concentration.
-
Solvent Choice: The choice of solvent can influence selectivity. Less polar solvents like dichloromethane or chloroform are often used.[2]
-
Protecting Group Strategy: For ultimate control, though adding steps, you can protect the aldehyde functionality as an acetal before bromination. This can sometimes modulate the reactivity of the ring and improve selectivity. The acetal is then hydrolyzed post-bromination.
-
Step 2: Williamson Ether Synthesis (Isopropylation)
Q2: My Williamson ether synthesis is suffering from low yield. What are the likely causes and how can I optimize the reaction?
A2: Low yields in a large-scale Williamson ether synthesis can stem from several factors, including incomplete reaction, side reactions, and mechanical losses during work-up.
-
Causality & Troubleshooting:
| Potential Cause | Explanation | Troubleshooting Suggestions |
| Incomplete Deprotonation | The phenoxide is the active nucleophile. Incomplete deprotonation of 3-bromo-5-hydroxybenzaldehyde will result in unreacted starting material. | Use a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and ensure anhydrous conditions. The pKa of the phenolic proton is a key consideration. |
| Side Reaction: E2 Elimination | The alkoxide base can promote the E2 elimination of the isopropylating agent (e.g., 2-bromopropane), forming propene gas. This is a significant competing pathway, especially at higher temperatures. | Maintain a controlled reaction temperature, typically between 60-80 °C. Avoid excessively high temperatures which favor elimination over substitution. |
| Side Reaction: C-Alkylation | The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired). | The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation. |
| Purity of Starting Materials | Impurities in the 3-bromo-5-hydroxybenzaldehyde or the isopropylating agent can interfere with the reaction. | Ensure the starting materials are of high purity. The presence of water is particularly detrimental as it will consume the base. |
Q3: I am observing the formation of an unknown impurity with a similar polarity to my product, making purification difficult. What could it be and how can I avoid it?
A3: A common impurity in this reaction is the C-alkylated product, 2-isopropyl-3-bromo-5-hydroxybenzaldehyde, or other isomers.
-
Impurity Profile: The primary impurities to monitor are unreacted 3-bromo-5-hydroxybenzaldehyde, the C-alkylated byproduct, and potentially products of over-alkylation if reaction conditions are too harsh.
-
Mitigation Strategies:
-
Solvent Selection: As mentioned, polar aprotic solvents are key to favoring O-alkylation.
-
Counter-ion Effects: The choice of the cation in the base (e.g., Na⁺, K⁺) can sometimes influence the O/C alkylation ratio. Empirical screening may be necessary for optimization.
-
Phase-Transfer Catalysis: On a large scale, the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the rate of the desired O-alkylation, particularly when using less expensive inorganic bases like potassium carbonate in a biphasic system.
-
Q4: What are the key considerations for work-up and purification of this compound at a large scale?
A4: Large-scale purification requires robust and scalable methods.
-
Work-up:
-
The reaction mixture is typically quenched with water.
-
Extraction with a suitable organic solvent (e.g., ethyl acetate, toluene) is performed.
-
Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) can remove any unreacted phenolic starting material.
-
A final brine wash is recommended before drying and solvent evaporation.
-
-
Purification:
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a scalable purification method.
-
Crystallization: This is often the most effective and economical method for achieving high purity on a large scale. A systematic solvent screening is crucial to identify a suitable crystallization solvent or solvent system.
-
Column Chromatography: While useful at the lab scale, silica gel chromatography is generally not cost-effective for large-scale production but can be used for very high purity requirements.
-
III. Visualizing the Process: Diagrams and Workflows
Synthetic Pathway
Caption: Overall synthetic route to this compound.
Troubleshooting Williamson Ether Synthesis
Sources
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 3-Bromo-5-isopropoxybenzaldehyde
This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-isopropoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the structural elucidation of this molecule through NMR spectroscopy is paramount for ensuring reaction success, purity, and quality control in research and development settings. This document will compare the expected spectral data with that of analogous structures, offering a comprehensive reference for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Structural Verification
In the synthesis of novel chemical entities, unambiguous structural confirmation is a critical, non-negotiable step. NMR spectroscopy stands as the cornerstone of molecular characterization, providing detailed information about the carbon-hydrogen framework. For a molecule like this compound, with its distinct substitution pattern on the benzene ring, NMR provides a definitive fingerprint, allowing for the precise assignment of each proton and carbon atom. This guide will delve into the theoretical underpinnings of its NMR spectra, offering a predictive analysis that can be readily compared with experimentally acquired data.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
To ensure the acquisition of high-quality, interpretable NMR data for this compound, a standardized experimental protocol is essential. The following methodology is recommended for both 1H and 13C NMR analysis.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl3), which is a common choice for its excellent solubilizing properties and relatively clean spectral window.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce the connectivity of the atoms.
Predicted 1H NMR Spectral Analysis
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons, and the isopropoxy group protons. The predicted chemical shifts (δ) are based on the analysis of similar substituted benzaldehydes and the known effects of electron-withdrawing and electron-donating groups on proton environments.[1][2][3]
Table 1: Predicted 1H NMR Data for this compound (in CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.85 | Singlet (s) | 1H | Aldehyde proton (-CHO) |
| ~7.60 | Triplet (t, J ≈ 1.5 Hz) | 1H | H-4 |
| ~7.45 | Triplet (t, J ≈ 1.5 Hz) | 1H | H-2 |
| ~7.15 | Triplet (t, J ≈ 1.5 Hz) | 1H | H-6 |
| ~4.65 | Septet (sept, J ≈ 6.0 Hz) | 1H | Isopropoxy CH |
| ~1.35 | Doublet (d, J ≈ 6.0 Hz) | 6H | Isopropoxy CH3 |
Causality Behind the Predictions:
-
Aldehyde Proton: The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and its anisotropic effect, resulting in a characteristic downfield chemical shift around 9.8-10.0 ppm.[2][3] It appears as a singlet as it has no adjacent protons to couple with.
-
Aromatic Protons: The three aromatic protons are in different chemical environments. The bromine and isopropoxy groups influence their electronic environment. The protons at positions 2, 4, and 6 will appear as closely spaced multiplets, likely triplets due to meta-coupling with their two neighbors. The exact chemical shifts are influenced by the combined electronic effects of the substituents.
-
Isopropoxy Group: The methine proton of the isopropoxy group is adjacent to six equivalent methyl protons, resulting in a septet according to the n+1 rule. The six methyl protons are adjacent to the single methine proton, leading to a doublet.
Predicted 13C NMR Spectral Analysis
The proton-decoupled 13C NMR spectrum of this compound will show a single peak for each unique carbon atom. The chemical shifts are predicted based on the known values for substituted benzenes and aldehydes.[4][5]
Table 2: Predicted 13C NMR Data for this compound (in CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | C=O (Aldehyde) |
| ~160.0 | C-5 (C-O) |
| ~138.0 | C-1 (C-CHO) |
| ~130.0 | C-2 |
| ~125.0 | C-4 |
| ~123.0 | C-3 (C-Br) |
| ~115.0 | C-6 |
| ~71.0 | Isopropoxy CH |
| ~22.0 | Isopropoxy CH3 |
Rationale for Chemical Shift Assignments:
-
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom, appearing at a very downfield chemical shift.[5]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the electronegative oxygen of the isopropoxy group (C-5) will be significantly downfield. The carbon bearing the bromine (C-3) will also be downfield, though typically less so than an oxygen-bearing carbon. The carbon attached to the aldehyde group (C-1) will also be deshielded. The remaining aromatic carbons will appear in the typical aromatic region.
-
Isopropoxy Carbons: The methine carbon of the isopropoxy group will be further downfield than the methyl carbons due to its direct attachment to the oxygen atom.
Comparative Analysis with Alternative Structures
To provide context, it is useful to compare the predicted spectra of this compound with simpler, related molecules.
-
Benzaldehyde: The parent compound, benzaldehyde, shows a much simpler aromatic region in its 1H NMR spectrum, typically with multiplets between 7.4 and 7.9 ppm.[2] Its 13C NMR spectrum has fewer signals in the aromatic region due to symmetry.[5]
-
3-Bromobenzaldehyde: The introduction of a bromine atom at the meta position will cause a downfield shift of the adjacent aromatic protons and carbons compared to benzaldehyde.
-
3-Isopropoxybenzaldehyde: An isopropoxy group is an electron-donating group, which would cause an upfield shift of the ortho and para protons relative to benzaldehyde.
The unique combination of a bromo and an isopropoxy group at the meta positions in this compound leads to a more complex and distinct pattern in the aromatic region of the NMR spectra, allowing for its unambiguous identification.
Visualization of Molecular Structure and NMR Correlations
To visually represent the relationships between the different parts of the molecule, the following diagrams are provided.
Caption: Molecular structure of this compound.
Sources
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- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. rsc.org [rsc.org]
- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
FT-IR spectrum and functional group analysis of 3-Bromo-5-isopropoxybenzaldehyde
An In-Depth Guide to the FT-IR Functional Group Analysis of 3-Bromo-5-isopropoxybenzaldehyde: A Comparative Spectroscopic Study
Introduction: The Role of FT-IR in Molecular Structure Elucidation
For researchers and professionals in drug development and chemical synthesis, Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique. It provides a rapid, non-destructive, and highly informative molecular "fingerprint," enabling the identification of functional groups within a molecule. The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites vibrations in its covalent bonds. Each type of bond (e.g., C=O, O-H, C-H) vibrates at a characteristic frequency, and by measuring the absorption of IR radiation at these specific frequencies, we can deduce the presence of corresponding functional groups.
This guide provides a comprehensive analysis of the expected FT-IR spectrum of this compound, a polysubstituted aromatic compound. As a Senior Application Scientist, the objective is not merely to present data but to explain the causal relationships between molecular structure and spectral features. By comparing its predicted spectrum with those of structurally related molecules—benzaldehyde, 3-bromobenzaldehyde, and anisole—we will illustrate how subtle changes in molecular architecture manifest as distinct spectral signatures. This self-validating, comparative approach enhances the trustworthiness and educational value of the analysis.
Predicted FT-IR Spectrum of this compound
The structure of this compound incorporates several key functional groups: an aromatic aldehyde, an aryl ether, an alkyl halide (aryl bromide), and a 1,3,5-trisubstituted benzene ring. Each of these contributes characteristic absorption bands to the FT-IR spectrum.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3080-3030 | Weak-Medium | C-H Stretch | Aromatic C-H |
| ~2980-2940 | Medium | Asymmetric C-H Stretch | Isopropyl group (-CH(CH₃)₂) |
| ~2870 | Medium | Symmetric C-H Stretch | Isopropyl group (-CH₃) |
| ~2830 & ~2730 | Weak-Medium | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |
| ~1705 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde (conjugated) |
| ~1580 & ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1450 & ~1380 | Medium | C-H Bend | Isopropyl group (-CH(CH₃)₂) |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |
| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl Alkyl Ether |
| ~870 | Strong | C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Benzene |
| ~680-515 | Medium-Weak | C-Br Stretch | Aryl Bromide |
Causality Behind Peak Assignments:
-
Aldehyde Group (-CHO): The most diagnostic feature of an aldehyde is the carbonyl (C=O) stretch. In aromatic aldehydes, conjugation with the benzene ring delocalizes the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency to around 1705-1685 cm⁻¹ from the typical 1730 cm⁻¹ of saturated aldehydes[1][2]. Furthermore, aldehydes exhibit a unique pair of weak C-H stretching bands, known as a Fermi doublet, around 2830 cm⁻¹ and 2730 cm⁻¹. The presence of the peak near 2730 cm⁻¹ is a particularly reliable indicator for distinguishing aldehydes from ketones[3][4].
-
Isopropoxy Group (-O-CH(CH₃)₂): This group contributes in two ways. First, the sp³ hybridized C-H bonds of the isopropyl methyl and methine groups show stretching vibrations just below 3000 cm⁻¹, typically around 2980-2870 cm⁻¹[5]. Second, the ether linkage (C-O-C) is highly characteristic. Aryl alkyl ethers display two prominent C-O stretching bands: a strong asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹[6][7][8].
-
Aromatic Ring: The sp² C-H stretching vibrations of the benzene ring hydrogens appear at wavenumbers just above 3000 cm⁻¹[1]. The stretching of the C=C bonds within the aromatic ring gives rise to medium-to-strong absorptions in the 1600-1450 cm⁻¹ region[9]. The substitution pattern on the ring is often revealed by strong C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). For a 1,3,5-trisubstituted ring, a strong band is expected around 870 cm⁻¹[10].
-
Bromo Substituent (-Br): The C-Br bond stretch is a low-energy vibration and consequently appears at low wavenumbers, typically in the 690-515 cm⁻¹ range[11][12]. This peak falls deep within the fingerprint region, where it can overlap with other bending vibrations, making it less diagnostically isolated but still a necessary component for a complete spectral assignment.
Comparative FT-IR Analysis
To validate our predicted spectrum, we can compare it to the known spectra of simpler, related molecules. This comparison highlights how the addition of each functional group systematically alters the infrared spectrum.
| Functional Group | This compound (Predicted) | Benzaldehyde (Actual)[9] | 3-Bromobenzaldehyde (Actual)[13] | Anisole (Aryl Ether Example)[6] |
| Aldehyde C-H Stretch | ~2830 & ~2730 cm⁻¹ | ~2820 & ~2720 cm⁻¹ | Present, similar to Benzaldehyde | Absent |
| Aromatic C=O Stretch | ~1705 cm⁻¹ | ~1710 cm⁻¹ | ~1700 cm⁻¹ | Absent |
| Aromatic C=C Stretch | ~1580 & ~1470 cm⁻¹ | ~1600 & ~1580 cm⁻¹ | Present, similar to Benzaldehyde | ~1600 & ~1500 cm⁻¹ |
| Aryl Ether C-O Stretch | ~1250 & ~1040 cm⁻¹ | Absent | Absent | ~1250 & ~1050 cm⁻¹ |
| C-Br Stretch | ~680-515 cm⁻¹ | Absent | Present (~680-550 cm⁻¹) | Absent |
Analysis of Spectral Differences:
-
Benzaldehyde vs. Target Molecule: The spectrum of benzaldehyde provides the foundational peaks for the aromatic aldehyde group[9]. Our target molecule is expected to retain the strong C=O stretch near 1700 cm⁻¹ and the characteristic aldehyde C-H Fermi doublet. The key differences will be the appearance of strong C-O ether stretches and the C-Br stretch, which are absent in benzaldehyde.
-
3-Bromobenzaldehyde vs. Target Molecule: This comparison isolates the effect of the isopropoxy group. The spectrum of 3-bromobenzaldehyde contains both the aldehyde and the C-Br absorptions[13][14]. The addition of the isopropoxy group to this structure to form our target molecule would introduce the prominent asymmetric (~1250 cm⁻¹) and symmetric (~1040 cm⁻¹) C-O stretching bands, as well as the aliphatic C-H stretches below 3000 cm⁻¹.
-
Anisole vs. Target Molecule: Anisole (methoxybenzene) serves as a classic example of an aryl alkyl ether[6][8]. Its spectrum is dominated by the two strong C-O stretches. Comparing it to our target molecule highlights the contributions of the aldehyde and bromo groups: the strong C=O peak at ~1705 cm⁻¹ and the C-Br peak in the low-frequency region, which are absent in anisole.
Experimental Workflow and Data Interpretation
The process of obtaining and interpreting an FT-IR spectrum follows a logical sequence, ensuring data integrity and accurate analysis.
Caption: Workflow for FT-IR analysis of a solid sample.
Protocol: KBr Pellet Method for Solid Samples
This protocol describes a trustworthy and reproducible method for preparing a solid sample for FT-IR analysis. The use of potassium bromide (KBr) is standard because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
Materials:
-
Sample (e.g., this compound): ~1-2 mg
-
FT-IR grade KBr powder: ~100-200 mg (must be thoroughly dry)
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula
-
Infrared lamp (for drying KBr, if necessary)
-
FT-IR Spectrometer
Procedure:
-
Drying: Gently heat the KBr powder under an infrared lamp for 1-2 hours to remove any adsorbed water, which would otherwise cause broad O-H absorption bands around 3400 cm⁻¹. Allow it to cool in a desiccator.
-
Weighing: Accurately weigh approximately 1 mg of the sample and 100 mg of the dry KBr. The 1:100 ratio is crucial; too much sample will result in total absorption (flat-bottomed peaks), while too little will yield a noisy spectrum with weak peaks.
-
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. Proper grinding minimizes scattering of IR radiation by large crystals.
-
Pellet Pressing:
-
Carefully transfer a portion of the powder into the die of the pellet press. Distribute it evenly.
-
Assemble the press and apply pressure (typically 7-10 tons) for about 2 minutes. The applied pressure causes the KBr to flow and form a transparent or translucent disc.
-
-
Sample Loading: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Data Acquisition:
-
First, run a background scan with an empty sample holder. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Place the sample holder with the KBr pellet into the beam path and acquire the sample spectrum.
-
Conclusion
The FT-IR analysis of this compound is a clear demonstration of how multiple functional groups contribute to a complex yet interpretable spectrum. By systematically dissecting the molecule and predicting the absorption bands for its aldehyde, ether, aromatic, and halide components, we can build a reliable spectral profile. The comparative analysis against simpler molecules like benzaldehyde and anisole provides a logical, self-validating framework for these assignments. This guide equips researchers with the foundational knowledge and practical protocols necessary to confidently use FT-IR spectroscopy for the structural elucidation of complex organic molecules, reinforcing the technique's central role in modern chemical and pharmaceutical research.
References
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link][6][8]
-
LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link][15]
-
Oregon State University. (2020, February 7). CH 336: Ether Spectroscopy. [Link][16]
-
All About Chemistry. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link][7]
-
LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link][3]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. [Link][11]
-
LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link][2]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [Link][9]
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University of Colorado Boulder. (n.d.). IR: aldehydes. Organic Chemistry at CU Boulder. [Link][4]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link][12]
-
University of California, Santa Cruz. (n.d.). IR Tables. [Link][10]
-
Wade, L.G. Jr. (2003). The features of IR spectrum. In Organic Chemistry, 5th ed. Pearson Education Inc. [Link][5]
-
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook. [Link][13][14]
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A Comparative Guide to the Reactivity of 3-Bromo-5-isopropoxybenzaldehyde and 3,5-dibromobenzaldehyde for the Modern Organic Chemist
In the landscape of pharmaceutical and materials science, the nuanced reactivity of substituted aromatic aldehydes is a cornerstone of molecular design and synthesis. This guide provides an in-depth, objective comparison of the chemical reactivity of two such building blocks: 3-Bromo-5-isopropoxybenzaldehyde and 3,5-dibromobenzaldehyde. By examining their electronic and steric profiles, we can dissect their behavior in key synthetic transformations, offering predictive insights for researchers, scientists, and drug development professionals.
At a Glance: Structural and Electronic Comparison
The reactivity of an aromatic aldehyde is fundamentally governed by the electronic nature of its substituents and the steric environment they create. Below is a summary of the key physical and electronic properties of our two molecules of interest.
| Property | This compound | 3,5-dibromobenzaldehyde |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₇H₄Br₂O |
| Molecular Weight | 243.10 g/mol | 263.92 g/mol |
| Appearance | Predicted: Colorless to pale yellow solid or oil | White to yellowish powder[1] |
| meta-Substituent Hammett Constant (σm) | Isopropoxy (as -OCH₃): +0.12Bromo: +0.39 | Bromo: +0.39Bromo: +0.39 |
| Predicted ¹³C NMR Carbonyl Shift (δ) | Lower δ (less deshielded) | Higher δ (more deshielded) |
The Hammett constants (σm) provide a quantitative measure of the inductive electronic effect of a substituent at the meta position. A more positive value indicates a stronger electron-withdrawing effect. For the isopropoxy group, we use the methoxy group's value as a close approximation. The data clearly indicates that two bromine atoms exert a significantly stronger cumulative electron-withdrawing effect than one bromine and one isopropoxy group. This will have profound implications for the reactivity of both the aldehyde functional group and the carbon-bromine bonds.
The Tale of Two Reaction Pathways: A Comparative Analysis
We will explore the differential reactivity of these two aldehydes in two ubiquitous and powerful reactions in organic synthesis: the Suzuki-Miyaura cross-coupling and the Wittig reaction.
Palladium's Playground: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a staple for the formation of carbon-carbon bonds. The reactivity of the aryl bromide is a critical factor in the success of this reaction, particularly in the initial oxidative addition step to the palladium(0) catalyst.
Causality Behind the Reactivity Difference:
Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition, the often rate-determining step in the Suzuki-Miyaura catalytic cycle. This is due to the increased polarization of the C-Br bond, making the carbon more electrophilic and susceptible to attack by the electron-rich palladium(0) center.
Given that 3,5-dibromobenzaldehyde possesses two strongly electron-withdrawing bromine atoms, it is predicted to be the more reactive substrate in Suzuki-Miyaura couplings compared to this compound. The latter contains a weakly electron-donating isopropoxy group (by resonance) which partially counteracts the electron-withdrawing effect of the single bromine atom.
Furthermore, in the case of 3,5-dibromobenzaldehyde, the potential for a double Suzuki-Miyaura coupling exists, offering a pathway to highly functionalized tri-aryl systems.
Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling
This protocol is adapted for the selective mono-arylation of 3,5-dibromobenzaldehyde with phenylboronic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the mono- and di-arylated products.
Materials:
-
3,5-dibromobenzaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dibromobenzaldehyde (1.0 eq.), phenylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in 1,4-dioxane.
-
Add the catalyst solution to the reaction flask, followed by degassed water (20% of the total solvent volume).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Suzuki-Miyaura Catalytic Cycle:
Caption: Suzuki-Miyaura Catalytic Cycle
The Carbonyl's Dance: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, relying on the nucleophilic attack of a phosphorus ylide on a carbonyl carbon. The electrophilicity of the carbonyl carbon is paramount to the success and rate of this reaction.
Causality Behind the Reactivity Difference:
Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon by inductively pulling electron density away from it. This creates a more pronounced partial positive charge on the carbonyl carbon, making it a more attractive target for the nucleophilic ylide.
Therefore, 3,5-dibromobenzaldehyde, with its two potent electron-withdrawing bromine atoms, is expected to be significantly more reactive towards Wittig reagents than this compound. The isopropoxy group in the latter, being electron-donating by resonance, will partially mitigate the electron-withdrawing effect of the bromine, thus reducing the electrophilicity of the carbonyl carbon and slowing down the reaction rate.
Experimental Protocol: A Self-Validating System for the Wittig Reaction
This protocol describes the reaction of an aromatic aldehyde with methyltriphenylphosphonium bromide to form a terminal alkene. The disappearance of the aldehyde and the appearance of the alkene product can be readily monitored by TLC.
Materials:
-
Aromatic aldehyde (this compound or 3,5-dibromobenzaldehyde)
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq.) portion-wise, and stir the resulting yellow-orange ylide solution for 30 minutes at 0 °C.
-
Dissolve the aromatic aldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Wittig Reaction Workflow:
Caption: Wittig Reaction Experimental Workflow
Proposed Synthesis of this compound
As this compound is not as readily available as its dibromo counterpart, a plausible synthetic route is proposed via the Williamson ether synthesis, a reliable method for forming ethers.
DOT Script for Synthesis of this compound:
Caption: Proposed Synthesis Route
This synthesis involves the deprotonation of the phenolic hydroxyl group of 3-bromo-5-hydroxybenzaldehyde with a mild base like potassium carbonate, followed by nucleophilic substitution with 2-bromopropane.[2]
Conclusion: A Predictive Framework for Reactivity
This guide has established a clear framework for understanding the comparative reactivity of this compound and 3,5-dibromobenzaldehyde.
-
For Suzuki-Miyaura cross-coupling , 3,5-dibromobenzaldehyde is the more reactive substrate due to the cumulative electron-withdrawing effects of two bromine atoms, which facilitates the oxidative addition step.
-
For the Wittig reaction , 3,5-dibromobenzaldehyde is also the more reactive substrate as the electron-withdrawing nature of the two bromine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
These predictions, grounded in the fundamental principles of organic chemistry, provide a valuable guide for researchers in selecting the appropriate building blocks and reaction conditions to achieve their synthetic goals. The provided experimental protocols offer a starting point for the practical application of these versatile reagents.
References
- Exploring 3,5-Dibromobenzaldehyde: Properties, Applic
-
The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])
Sources
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-Bromo-5-isopropoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The functionalization of aromatic scaffolds is a cornerstone of modern drug discovery and materials science. 3-Bromo-5-isopropoxybenzaldehyde is a valuable building block, offering a handle for carbon-carbon bond formation via cross-coupling reactions, leading to a diverse array of complex molecules. The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[1][2]
However, the success of a Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst system. The interplay between the palladium source and its coordinating ligand dictates the efficiency of the catalytic cycle, influencing reaction rates, yields, and the scope of compatible substrates. This guide provides a comparative analysis of different palladium catalysts for the coupling of this compound, supported by mechanistic insights and established experimental data from analogous systems, to aid researchers in catalyst selection and reaction optimization.
The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[3] The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4] The presence of an electron-withdrawing aldehyde group on the aromatic ring can facilitate this step.[5]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
A Head-to-Head Comparison of Palladium Catalyst Systems
The choice of ligand is crucial as it influences the stability and reactivity of the palladium center. Bulky, electron-rich phosphine ligands are known to promote both the oxidative addition and reductive elimination steps, leading to more efficient catalysis.[6][7]
| Catalyst System | Key Features | Typical Loading | Temperature | Suitability for this compound |
| Pd(PPh₃)₄ | "Classic" air-sensitive Pd(0) catalyst. Inexpensive. | 2-5 mol% | High (80-110 °C) | A viable starting point for simple couplings, but may require longer reaction times and higher temperatures. Prone to decomposition at high temperatures.[8][9] |
| PdCl₂(dppf) | Air-stable Pd(II) precatalyst. The dppf ligand provides good stability and promotes efficient coupling for a range of substrates. | 1-3 mol% | Moderate to High (80-100 °C) | An excellent and reliable choice, often providing good to high yields. It represents a good balance between cost and performance.[10][11] |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Air-stable Pd(II) source with bulky, electron-rich biarylphosphine ligands. Highly active catalyst system. | 0.5-2 mol% | Room Temp to Moderate (25-80 °C) | The most powerful option, especially if high yields and short reaction times are desired. Particularly effective for challenging substrates and can allow for lower catalyst loadings.[6][12] |
Causality Behind Experimental Choices: Why Ligand Selection Matters
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : As a pre-formed 18-electron Pd(0) complex, it must first dissociate one or more triphenylphosphine (PPh₃) ligands to become catalytically active. PPh₃ is a relatively small and not overly electron-rich ligand. For substrates like this compound, which is somewhat electron-deficient due to the aldehyde group, oxidative addition should be reasonably facile. However, the subsequent steps might be slower, and the catalyst can be prone to decomposition, especially at the elevated temperatures often required.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This is a pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is a bidentate ferrocenyl phosphine with a large "bite angle." This geometric constraint, along with its electronic properties, creates a stable and highly active catalyst. It is particularly effective in preventing the formation of palladium black (inactive palladium precipitate) and often gives reproducible results across a wide range of aryl bromides.[10]
-
Buchwald Ligands (e.g., SPhos, XPhos) with a Palladium(II) Precursor (e.g., Pd(OAc)₂) : This combination generates the most active catalysts currently known for Suzuki-Miyaura couplings.[12] The Buchwald-type ligands are extremely bulky and electron-rich. The bulkiness promotes the reductive elimination step, while the strong electron-donating ability accelerates the oxidative addition.[13] This high activity allows for reactions to be run at lower temperatures and with significantly lower catalyst loadings, which is economically and environmentally advantageous, especially on a larger scale.
Experimental Protocols
The following is a generalized, self-validating protocol for the Suzuki-Miyaura coupling of this compound. It is crucial to maintain an inert atmosphere to prevent catalyst deactivation.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup : To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum or connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%) and the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 or 5:1).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of catalyst should be guided by the specific requirements of the synthesis.
-
For initial exploratory work or cost-sensitive applications where moderate yields are acceptable, Pd(PPh₃)₄ can be a suitable starting point.
-
For a reliable, robust, and generally high-yielding procedure, PdCl₂(dppf) is highly recommended. It offers a great balance of reactivity, stability, and cost, making it a workhorse catalyst for a broad range of applications.
-
When maximum efficiency, highest yields, low catalyst loadings, and mild reaction conditions are paramount, particularly in the context of complex molecule synthesis or process development, a Buchwald catalyst system (e.g., Pd(OAc)₂/SPhos) is the superior choice.[12]
Ultimately, screening a small set of conditions, including different catalysts, bases, and solvents, is the most effective strategy to identify the optimal protocol for a specific coupling partner and desired scale.
References
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]
-
Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
-
Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Activation of aryl bromides for the Suzuki-Miyaura cross-coupling... ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro... De Gruyter. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
-
The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones and 3,5-dibromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. National Institutes of Health (NIH). [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. [Link]
-
Efficient photocatalytic Suzuki cross-coupling reactions on Au–Pd alloy nanoparticles under visible light irradiation. Green Chemistry. [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]
-
Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. [Link]
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- 2. tcichemicals.com [tcichemicals.com]
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A Researcher's Comparative Guide to the Biological Activity Screening of 3-Bromo-5-isopropoxybenzaldehyde Derivatives
In the dynamic field of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse derivatives with a wide spectrum of biological activities. This guide focuses on derivatives of 3-Bromo-5-isopropoxybenzaldehyde, a promising starting material for creating compounds with significant pharmacological potential. We will explore key classes of these derivatives, compare their biological activities, and provide detailed, field-proven protocols for their screening. Our objective is to equip researchers with the necessary insights and methodologies to effectively evaluate these compounds and identify promising leads for drug development.
Introduction: The Rationale for Derivatizing this compound
The this compound structure offers a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns. The aldehyde group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries, including Schiff bases, chalcones, and other heterocyclic systems.[1][2] The bromo and isopropoxy substituents on the aromatic ring play a crucial role in modulating the electronic and steric properties of the molecule, which in turn can influence its binding affinity to biological targets and its pharmacokinetic profile.
The strategic placement of the bromine atom can lead to enhanced binding interactions through halogen bonding, while the isopropoxy group can improve lipophilicity, potentially enhancing membrane permeability. This guide will delve into the screening of derivatives for anticancer, antimicrobial, and antioxidant activities, which are among the most promising therapeutic areas for this class of compounds.
Comparative Analysis of Biological Activities
The true potential of this compound is realized through its derivatives. Below, we compare the biological activities of two major classes of derivatives: Chalcones and Schiff bases.
Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are a well-established class of anticancer agents.[3][4] The synthesis of chalcones from this compound involves the Claisen-Schmidt condensation with various acetophenones.[4] This reaction allows for the introduction of a second aromatic or heteroaromatic ring, creating a diverse library of compounds for screening.
Mechanism of Action Insight: Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[3] Some have been shown to target key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways, or to inhibit tubulin polymerization, which is crucial for cell division.[2][5]
Table 1: Comparative Anticancer Activity of Chalcone Derivatives
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Chalcones | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | MCF-7 (Breast) | 3.849 | 5-Fluorouracil | >10 (implied) | [6] |
| Chalcones | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) | HeLa (Cervical) | 3.204 | 5-Fluorouracil | >10 (implied) | [6] |
| Chalcones | Chalcone A7 | MCF-7 (Breast) | 19.07 | 5-Fluorouracil | 168.6 | [4] |
| Chalcones | Chalcone A8 | MCF-7 (Breast) | 16.72 | 5-Fluorouracil | 168.6 | [4] |
Note: Data for direct derivatives of this compound is limited in publicly available literature; the table presents data for structurally related and potent chalcones to illustrate the potential of this class.
Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with significant biological potential.[1][7] The imine or azomethine group (-C=N-) is a key pharmacophore that contributes to their antimicrobial activity. Derivatives of this compound can be synthesized by reacting it with a variety of primary amines, leading to a wide range of structures for screening.
Mechanism of Action Insight: The antimicrobial activity of Schiff bases is often attributed to their ability to chelate metal ions that are essential for microbial growth or to interfere with cell wall synthesis.[8][9] The lipophilicity of the molecule, which can be tuned by the choice of the amine component, is also a critical factor in its ability to penetrate microbial cell membranes.
Table 2: Comparative Antimicrobial Activity of Benzaldehyde-Derived Schiff Bases
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| Schiff Base (PC1) | Escherichia coli | 62.5 | - | - | [7] |
| Schiff Base (PC4) | Escherichia coli | 62.5 | - | - | [7] |
| Schiff Base (PC1, PC2, PC3) | Staphylococcus aureus | 62.5 | - | - | [7] |
| Benzaldehyde | Staphylococcus aureus | ≥1024 | Ciprofloxacin | 64 | [10] |
Note: This table showcases the antimicrobial potential of Schiff bases derived from benzaldehydes. Specific data for derivatives of this compound should be generated using the protocols outlined below.
Many phenolic compounds, including derivatives of benzaldehydes, exhibit antioxidant activity due to their ability to scavenge free radicals.[11][12] This property is crucial for protecting cells from oxidative stress, which is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[11] The antioxidant potential of this compound derivatives can be a valuable secondary property to their primary biological activity. A related compound, 3-bromo-4,5-dihydroxybenzaldehyde, has shown significant antioxidant and cytoprotective effects.[13][14][15]
Mechanism of Action Insight: Antioxidant activity is typically mediated by the donation of a hydrogen atom or an electron to a free radical, thus neutralizing it.[16] The presence of hydroxyl groups on the aromatic ring, which can be introduced during derivatization, often enhances antioxidant capacity. Some compounds may also exert their antioxidant effects by upregulating endogenous antioxidant enzymes through pathways like the Nrf2/HO-1 pathway.[13][14]
Experimental Protocols for Biological Activity Screening
The following protocols are provided as a robust framework for the initial in vitro characterization of this compound derivatives.
The screening process should follow a logical progression from primary assays to more detailed mechanistic studies for the most promising compounds.
Caption: A general workflow for the biological screening of novel compounds.
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[10]
Principle: The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a series of dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that shows no visible turbidity after incubation is the MIC.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well plate using sterile broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the 96-well plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.
The DPPH assay is a rapid and simple method for screening the radical scavenging activity of compounds.[16][17]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[16]
Step-by-Step Protocol:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[11]
-
Sample Preparation: Prepare a stock solution of the test compound and create a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.[11] For the control, add 50 µL of the solvent to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Potential Signaling Pathways in Antioxidant Activity
For compounds that show significant antioxidant and cytoprotective effects, it is valuable to investigate their impact on cellular signaling pathways. The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response.
Caption: The Nrf2/HO-1 signaling pathway for antioxidant response.[13][14]
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising platform for the discovery of new therapeutic agents. Chalcones and Schiff bases derived from this scaffold have demonstrated significant potential as anticancer and antimicrobial agents in related studies. The screening protocols provided in this guide offer a standardized and effective approach to evaluating new derivatives. Future work should focus on synthesizing and screening a broader library of these compounds, optimizing the lead structures to improve potency and selectivity, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. By systematically applying these methods, researchers can unlock the full potential of this valuable chemical scaffold.
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Design and Synthesis of Novel Chalcone Derivatives: Anti-Breast Cancer Activity Evaluation and Docking Study. (2023). MDPI. Retrieved January 20, 2026, from [Link]
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Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. (2019). MDPI. Retrieved January 20, 2026, from [Link]
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3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. (2022). MDPI. Retrieved January 20, 2026, from [Link]
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Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Benzaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds, such as those derived from 3-Bromo-5-isopropoxybenzaldehyde, is a cornerstone of modern drug discovery. However, synthesizing a new chemical entity is only the first step. A critical subsequent stage is the rigorous evaluation of its biological activity, beginning with its effect on cell viability and proliferation. This guide provides an in-depth comparison of common cytotoxicity assays, offering the rationale behind experimental choices to empower researchers to select the most appropriate methods for their novel compounds.
The Foundational Question: Viability, Cytotoxicity, or Mechanism?
Before embarking on any experimental work, it is crucial to define the primary question you seek to answer. The evaluation of a novel compound's effect on cells can be broadly categorized into three hierarchical questions:
-
Does the compound affect cell viability? This is a general question about the overall health of the cell population after treatment.
-
Is the compound cytotoxic? This is a more specific question that asks if the compound is actively killing cells.
-
How are the cells dying? This mechanistic question delves into the specific biochemical pathways of cell death, such as apoptosis or necrosis.
The choice of assay is fundamentally dictated by which of these questions is being asked.[1][2] A primary screen of a new library of compounds might start with a simple viability assay, while a lead candidate would warrant a deeper mechanistic investigation.[3]
Choosing Your Battlefield: The Importance of the Model System
The relevance of any cytotoxicity data is heavily dependent on the cellular model system used.[1][2] The selection of cell lines should be a deliberate choice based on the therapeutic goal. For anticancer drug development, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is often used.[4][5] Crucially, it is also best practice to include a non-cancerous cell line (e.g., HEK293 embryonic kidney cells, or NCM460 normal colon cells) to assess the compound's selectivity.[6] A promising compound should ideally exhibit high toxicity towards cancer cells while sparing normal cells, a concept quantified by the selectivity index. For all experiments, establishing a consistent and reproducible protocol for cell culture, seeding density, and treatment duration is paramount for reliable and comparable results.[1][2]
A Comparative Analysis of Core Cytotoxicity Assays
No single assay is universally superior; each measures a different aspect of cellular physiology and comes with its own set of advantages and limitations. The following section compares the most common assays based on their underlying principles.
Assays of Metabolic Activity: Gauging Cellular Vigor
These assays measure the metabolic activity of a cell population, which serves as an indirect indicator of cell viability. They are widely used for high-throughput screening due to their simplicity and cost-effectiveness.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a classic colorimetric assay where the yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4][6] The amount of formazan produced is proportional to the number of viable cells.
-
Causality: The reliance on mitochondrial enzymes means that any compound that affects mitochondrial function, even without directly killing the cell, can interfere with the results. This is a critical consideration for compounds whose mechanism of action is unknown.
-
-
MTS and XTT Assays: These are second-generation tetrazolium assays that function on a similar principle to MTT. However, they offer a significant advantage: the formazan product is water-soluble, eliminating the need for a separate solubilization step and thereby simplifying the protocol.[7][8]
Assays of Membrane Integrity: Detecting Cell Death
These assays directly measure cytotoxicity by quantifying the leakage of cellular components from cells that have lost plasma membrane integrity, a hallmark of late-stage apoptosis and necrosis.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[4][9] The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Causality: Because it measures a direct consequence of cell lysis, the LDH assay is a true measure of cytotoxicity. However, its timing is critical. A compound that inhibits cell proliferation without causing immediate lysis may be incorrectly identified as non-toxic if the assay is performed too early.[8]
-
The following diagram illustrates a logical workflow for initial cytotoxicity screening.
Caption: Workflow for initial cytotoxicity screening of novel compounds.
Assays for Mechanistic Insight: Apoptosis vs. Necrosis
When a compound shows significant cytotoxic activity, the next logical step is to determine the mode of cell death. This is crucial for understanding its mechanism of action.
-
Annexin V & Propidium Iodide (PI) Staining: This is a powerful flow cytometry-based assay that distinguishes between different stages of cell death.[4]
-
Principle of Self-Validation: This assay provides a multi-parameter readout that is inherently self-validating.
-
Annexin V- / PI-: Viable cells with intact membranes.[10]
-
Annexin V+ / PI-: Early apoptotic cells, where phosphatidylserine has flipped to the outer membrane, but the membrane itself is still intact.[10][11]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells, where both phosphatidylserine flipping and membrane rupture have occurred.[10][11]
-
Annexin V- / PI+: Primarily necrotic cells that have lost membrane integrity without necessarily activating the apoptotic pathway.[10]
-
-
Causality: By plotting Annexin V fluorescence against PI fluorescence, a researcher can quantify the percentage of cells in each quadrant, providing a clear snapshot of the cell death mechanism induced by the compound.[11]
-
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases. Assays that measure the activity of key executioner caspases, like caspase-3 and caspase-7, provide a direct and specific measure of apoptosis induction.[10][12]
The following diagram illustrates the distinct cell populations identified by Annexin V/PI staining.
Caption: Cell populations identified by Annexin V and Propidium Iodide staining.
Data Presentation: From Raw Numbers to Actionable Insights
The primary output of many cytotoxicity assays is the IC50 value, which represents the concentration of a compound required to inhibit a biological process (like cell growth or viability) by 50%.[4] This value is a key measure of a drug's potency.[4] Data should be presented clearly, typically in a tabular format, comparing the IC50 values across different cell lines.
Table 1: Hypothetical Cytotoxicity Data for a Novel Compound (Cpd-X) Derived from this compound
| Cell Line | Cell Type | Cpd-X IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) | Selectivity Index (Normal/Cancer) |
| MCF-7 | Breast Cancer | 12.5 ± 1.1 | 0.8 ± 0.2 | N/A |
| A549 | Lung Cancer | 18.2 ± 2.3 | 1.2 ± 0.3 | N/A |
| HEK293 | Normal Kidney | >100 | 5.4 ± 0.9 | >8.0 (for MCF-7) |
Data are presented as mean ± standard deviation from three independent experiments.
Detailed Experimental Protocols
The trustworthiness of experimental data is rooted in meticulous execution. The following are standardized, step-by-step protocols for the key assays discussed.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]
-
Compound Treatment: Prepare serial dilutions of the synthesized compound. Remove the old media from the wells and add 100 µL of media containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[4]
-
Solubilization: Carefully remove the media and MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[4]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well. Be careful not to disturb the cells.
-
LDH Reaction: Use a commercial LDH assay kit. Typically, the collected supernatant is mixed with a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature for the time specified by the kit manufacturer (usually 10-30 minutes), protected from light.
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm).
-
Analysis: Use control wells (untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release) to calculate the percentage of cytotoxicity.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells in the media) by trypsinization, followed by centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Use appropriate controls (unstained cells, cells stained with Annexin V only, and cells stained with PI only) to set up the compensation and quadrants.[11]
Conclusion and Recommendations
For the initial screening of novel compounds synthesized from this compound, a two-tiered approach is recommended.
-
Primary Screen: Begin with a high-throughput metabolic assay like MTT or MTS to efficiently screen a library of compounds and determine their IC50 values against a panel of cancer and normal cell lines. This provides a rapid assessment of potency and selectivity.
-
Secondary/Mechanistic Screen: For compounds that demonstrate promising potency and selectivity (e.g., low micromolar IC50 against cancer cells and a high selectivity index), proceed to mechanistic studies. An Annexin V/PI assay is the gold standard for elucidating whether the compound induces apoptosis or necrosis, providing invaluable information for lead optimization and further development.
By logically selecting and meticulously executing these assays, researchers can build a comprehensive and reliable profile of their novel compounds, paving the way for the next generation of therapeutics.
References
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Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
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Bio-Rad. (2026, January 5). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. Retrieved from [Link]
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Sait, S. N., et al. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. In Vivo, 26(6), 985-990. Retrieved from [Link]
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de Mesquita, M. L., et al. (2016). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. Molecules, 21(3), 339. Retrieved from [Link]
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Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
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Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
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Chan, G. K., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 8(11), e79862. Retrieved from [Link]
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Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. ScienceDirect. Retrieved from [Link]
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Kroll, A., et al. (2016). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC Biotechnology, 16, 64. Retrieved from [Link]
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Lobner, D. (2000). Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? Journal of Neuroscience Methods, 96(2), 147-152. Retrieved from [Link]
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Biocompare. (2023, May 9). Selecting the Right Cell-Based Assay. Retrieved from [Link]
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A Comparative Guide to HPLC-Based Purity Assessment of 3-Bromo-5-isopropoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 3-Bromo-5-isopropoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We will explore two robust reversed-phase HPLC methodologies, offering a critical evaluation of stationary phase selection and providing detailed experimental protocols. This guide is designed to be a practical resource, grounded in scientific principles, to ensure the reliable quality control of this important chemical entity.
The Criticality of Purity for this compound
This compound (CAS No. 1112210-83-9, Molecular Formula: C₁₀H₁₁BrO₂) is a substituted aromatic aldehyde frequently utilized in the synthesis of complex organic molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted by-products, and compromised biological activity of the final compound. Therefore, a validated, stability-indicating analytical method is crucial for its quality control.
Understanding Potential Impurities
A robust purity assessment method begins with an understanding of the potential impurities that may be present. The most common synthetic route to this compound is the Williamson ether synthesis, starting from 3-Bromo-5-hydroxybenzaldehyde and an isopropylating agent (e.g., 2-bromopropane or isopropyl alcohol).
Based on this synthesis, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 3-Bromo-5-hydroxybenzaldehyde.
-
Reagent Residues: Residual isopropylating agent and bases used in the reaction.
-
By-products: Isomers such as C-alkylated products and over-alkylated species.
-
-
Degradation Products:
-
Oxidation Product: 3-Bromo-5-isopropoxybenzoic acid, a common degradation product of benzaldehydes.
-
Hydrolysis Product: Cleavage of the ether linkage under acidic or basic conditions to yield 3-Bromo-5-hydroxybenzaldehyde.
-
Photodegradation Products: Aromatic brominated compounds can be susceptible to photodecomposition.[1][2]
-
A suitable HPLC method must be able to resolve this compound from all these potential impurities.
Comparative HPLC Methodologies
The polarity of this compound makes it an ideal candidate for reversed-phase HPLC. We will compare two common stationary phases: the ubiquitous C18 and the Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds.
Method A: The Industry Standard - C18 Stationary Phase
The C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity. The long alkyl chains provide excellent retention for non-polar and moderately polar compounds.
Method B: Enhanced Aromatic Selectivity - Phenyl-Hexyl Stationary Phase
Phenyl-Hexyl columns have a stationary phase with a phenyl ring connected to a hexyl linker. This provides a unique separation mechanism involving π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte. This can lead to enhanced resolution of aromatic isomers and compounds with subtle differences in their electronic structure.
Experimental Design and Protocols
The following sections detail the experimental setup for a comprehensive purity assessment, including a stability-indicating forced degradation study.
Instrumentation and General Conditions
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Software: Chromatography data acquisition and processing software.
Forced Degradation (Stress Testing) Protocol
To develop a stability-indicating method, forced degradation studies are essential to demonstrate that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[3][4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Thermal Degradation: Store a solid sample of the compound at 105°C for 48 hours. Dissolve the stressed sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in mobile phase) in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
HPLC Method Parameters
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B | 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at ~254 nm (Estimated λmax) | UV at ~254 nm (Estimated λmax) |
| Injection Vol. | 10 µL | 10 µL |
| Sample Conc. | 100 µg/mL in Mobile Phase | 100 µg/mL in Mobile Phase |
Data Presentation and Interpretation
The results of the HPLC analysis should be presented in a clear and comparative manner.
Table 1: Comparison of Chromatographic Performance
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (Main Peak) | e.g., 15.2 min | e.g., 16.5 min |
| Theoretical Plates (Main Peak) | > 5000 | > 5000 |
| Tailing Factor (Main Peak) | 0.9 - 1.2 | 0.9 - 1.2 |
| Resolution (Main Peak and Closest Impurity) | > 2.0 | > 2.0 |
Expected Results from Forced Degradation
The chromatograms from the forced degradation studies are expected to show the main peak of this compound with additional peaks corresponding to degradation products. A successful stability-indicating method will show baseline separation of the main peak from all degradation product peaks.
-
Acid/Base Hydrolysis: Expect to see a peak corresponding to 3-Bromo-5-hydroxybenzaldehyde.
-
Oxidation: A peak corresponding to 3-Bromo-5-isopropoxybenzoic acid is likely to appear.
-
Thermal and Photolytic Stress: May result in a more complex mixture of degradation products.
Visualizing the Workflow and Logic
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of this compound.
Caption: Logical relationship between stationary phase chemistry and separation mechanism.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl columns are capable of providing a robust method for the purity assessment of this compound.
-
Method A (C18) is a reliable and universally applicable method that should provide adequate separation for routine quality control.
-
Method B (Phenyl-Hexyl) is recommended when dealing with complex impurity profiles, particularly if isomeric by-products are suspected. The alternative selectivity offered by the π-π interactions can be crucial for resolving closely related aromatic compounds.
For comprehensive method validation, it is essential to perform forced degradation studies to establish the stability-indicating nature of the chosen method. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to ensure the quality and purity of this compound in their critical applications.
References
- Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
- Basniwal, P. K., & Singh, R. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Hacettepe University Journal of the Faculty of Pharmacy, 33(1), 41-58.
- Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 5(5).
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
- Bekbölet, M., & Getoff, N. (2002). Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. International Journal of Photoenergy, 4, 87-92.
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comparison of synthetic routes to substituted benzaldehydes
An In-depth Comparative Guide to the Synthetic Routes of Substituted Benzaldehydes
Substituted benzaldehydes are fundamental cornerstone molecules in the landscape of organic chemistry.[1] They serve as indispensable intermediates in the synthesis of a wide spectrum of high-value products, including pharmaceuticals, agrochemicals, fragrances, and dyes.[1][2] The reactivity of the aldehyde functional group, combined with the diverse substitution patterns possible on the aromatic ring, makes these compounds exceptionally versatile building blocks. The evolution of methods to synthesize these molecules mirrors the advancement of organic chemistry itself, progressing from classical, often harsh, formylation reactions to sophisticated, mild, and highly selective modern protocols.
This technical guide offers a comparative analysis of the principal synthetic routes to substituted benzaldehydes. It is designed for researchers, scientists, and drug development professionals, providing not only the mechanistic underpinnings of each reaction but also practical, field-proven insights and detailed experimental protocols to aid in the selection and execution of the most appropriate synthetic strategy.
Formylation via Electrophilic Aromatic Substitution
These classical methods involve the direct introduction of a formyl group (—CHO) onto an electron-rich aromatic ring. The choice of method is dictated by the nature of the aromatic substrate and its tolerance to the reaction conditions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4][5]
Mechanism of Action:
The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The electron-rich arene then attacks this iminium ion in a classic electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium intermediate liberates the aryl aldehyde.[4][5] The driving force for this reaction is the high nucleophilicity of the aromatic ring; hence, it is most effective for phenols, anilines, and their derivatives, as well as electron-rich heterocycles like pyrroles and indoles.[4][5]
Figure 1: Mechanism of the Vilsmeier-Haack Reaction.
Advantages:
-
Relatively mild conditions compared to Friedel-Crafts type reactions.
-
Effective for a wide range of electron-rich aromatics and heterocycles.[3]
-
Reagents are common and inexpensive.
Limitations:
-
Generally unsuitable for aromatic rings bearing electron-withdrawing groups.[5]
-
The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations.[5]
Experimental Protocol: Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol [6]
-
Vilsmeier Reagent Preparation: In a flask equipped with a mechanical stirrer, add N,N-Dimethylformamide (DMF) and acetonitrile. Cool the mixture in a water bath. Slowly add phosphorous oxychloride (POCl₃) dropwise while maintaining the temperature between 22-28 °C.[6]
-
Stir the mixture at ambient temperature for one hour to ensure complete formation of the Vilsmeier reagent.[6]
-
Formylation: Separately, dissolve resorcinol in acetonitrile. Add this solution dropwise to the prepared Vilsmeier reagent, keeping the temperature below 5 °C.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis & Isolation: Carefully pour the reaction mixture into ice-water and stir. The product, 2,4-dihydroxybenzaldehyde, will precipitate from the aqueous solution.[6]
-
Collect the solid by filtration, wash with cold water, and recrystallize from warm water to yield the pure product.[6]
Gattermann & Gattermann-Koch Reactions
The Gattermann and Gattermann-Koch reactions are classic methods for formylating aromatic compounds.[7] The Gattermann-Koch reaction is a variant of the Gattermann reaction; the primary difference lies in the formylating agent.[2]
-
Gattermann-Koch Reaction: This method uses a high-pressure mixture of carbon monoxide (CO) and hydrogen chloride (HCl), with a catalyst system of aluminum chloride (AlCl₃) and a copper(I) chloride (CuCl) co-catalyst.[8][9] It is primarily used for benzene and its alkylated derivatives.[9]
-
Gattermann Reaction: This more versatile method uses a mixture of hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst (e.g., AlCl₃).[7] It can be applied to phenols, phenolic ethers, and various heteroaromatic compounds, which are unsuitable substrates for the Gattermann-Koch reaction.[7][10]
Mechanism of Action:
Both reactions proceed via an electrophilic aromatic substitution. In the Gattermann-Koch reaction, CO and HCl react under catalysis to form a highly reactive formyl cation ([CHO]⁺) electrophile.[8][10] The aromatic ring attacks this electrophile, and subsequent loss of a proton restores aromaticity, yielding the benzaldehyde.[10]
Figure 2: Mechanism of the Gattermann-Koch Reaction.
Advantages:
-
Directly introduces a formyl group onto simple arenes (Gattermann-Koch).
-
The Gattermann variant is applicable to a broader range of activated substrates.[7]
Limitations:
-
The Gattermann-Koch reaction is not applicable to phenol or phenol ether substrates.[10]
-
The Gattermann reaction uses highly toxic and volatile hydrogen cyanide.
-
Both reactions often require harsh conditions (high pressure for Gattermann-Koch) and strong Lewis acids.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is specifically used for the ortho-formylation of phenols.[11][12] The classic example is the conversion of phenol to salicylaldehyde using chloroform (CHCl₃) and a strong base, typically an aqueous hydroxide solution.[11][12]
Mechanism of Action:
The reaction proceeds through a unique carbene-based mechanism. The strong base deprotonates chloroform to form the chloroform carbanion, which rapidly undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).[11][12][13] The base also deprotonates the phenol to form the electron-rich phenoxide ion. The negative charge is delocalized into the ring, making it highly nucleophilic and directing the attack on the dichlorocarbene preferentially to the ortho position.[11][12] Subsequent hydrolysis of the dichloromethyl intermediate yields the final aldehyde.[11]
Figure 4: Simplified mechanism of the Stephen Aldehyde Synthesis.
Advantages:
-
Provides a direct route from nitriles to aldehydes, avoiding over-reduction to amines. [14]* Particularly effective for aromatic nitriles, with yields often exceeding 80%. [14] Limitations:
-
Less efficient for aliphatic nitriles. [15][14]* Requires strictly anhydrous conditions for the initial reduction step. [14]* Generates stoichiometric amounts of tin waste. [14]
Synthesis from Benzyl Halides
Sommelet Reaction
The Sommelet reaction converts a benzylic halide into the corresponding aldehyde using hexamethylenetetramine (HMTA) followed by hydrolysis. [16][17] Mechanism of Action: The benzyl halide first reacts with HMTA via nucleophilic substitution to form a quaternary ammonium (hexaminium) salt. [16][17]This salt is then hydrolyzed under aqueous acidic conditions. The mechanism involves the transfer of a hydride from a methylene group of the hexamine moiety to the benzylic carbon, which is then hydrolyzed to the aldehyde. [16] Advantages:
-
A mild method that avoids harsh oxidizing agents, preventing over-oxidation to the carboxylic acid. [16]* Tolerates a variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing groups. [16] Limitations:
-
The reaction is largely limited to primary benzylic halides. [16]* Yields can be variable, typically ranging from 50-80%. [16]* Sterically hindered substrates, such as ortho-substituted benzyl halides, often perform poorly. [16]
Modern One-Pot Methodologies
Modern synthetic chemistry emphasizes efficiency and atom economy, leading to the development of powerful one-pot procedures.
One-Pot Reduction/Cross-Coupling of Weinreb Amides
A recently developed method provides access to highly functionalized benzaldehydes via a two-step, one-pot procedure. [18][19][20]The process starts with a Weinreb amide, which is first reduced with a reagent like diisobutylaluminum hydride (DIBAL-H). This reduction forms a stable aluminum hemiaminal intermediate, which effectively acts as a "protected" aldehyde. [18][19][20]This stable intermediate can then undergo a palladium-catalyzed cross-coupling reaction with various organometallic reagents (e.g., organolithiums) to introduce a wide range of substituents onto the aromatic ring before the final hydrolytic workup liberates the aldehyde. [18][19] Advantages:
-
Highly versatile, allowing for the synthesis of a wide array of substituted benzaldehydes from common starting materials. [18]* The one-pot nature improves efficiency and reduces waste from intermediate purification steps.
-
The hemiaminal intermediate is stable towards strongly nucleophilic organometallic reagents, which would otherwise react with an unprotected aldehyde. [18]* The methodology is very fast and has been applied to the synthesis of ¹¹C radiolabeled aldehydes for PET imaging. [18][19][20] Limitations:
-
Requires careful control of reaction conditions (temperature, reagent addition).
-
Relies on transition metal catalysis, which can add cost and require removal from the final product.
Comparative Summary of Synthetic Routes
| Reaction Name | Starting Material | Key Reagents | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Vilsmeier-Haack | Electron-rich arene | DMF, POCl₃ | 65-90% | Good for phenols, anilines, heterocycles | Mild conditions, inexpensive reagents | Limited to electron-rich substrates |
| Gattermann-Koch | Benzene, Toluene | CO, HCl, AlCl₃, CuCl | 45-95% | Limited to simple arenes | Direct formylation of simple arenes | High pressure, harsh Lewis acids |
| Reimer-Tiemann | Phenols | CHCl₃, NaOH | 20-60% | Phenols, naphthols, electron-rich heterocycles | Direct ortho-hydroxybenzaldehyde synthesis | Moderate yields, poor regioselectivity, thermal runaway risk |
| Duff Reaction | Phenols | Hexamethylenetetramine (HMTA), Acid | 20-80% | Strongly activated phenols | Mild conditions, simple reagents | Variable yields, limited to activated substrates |
| Étard Reaction | Substituted Toluene | Chromyl Chloride (CrO₂Cl₂) | 50-80% | Aromatic methyl groups | Direct conversion, stops at aldehyde stage | Highly toxic reagent, chromium waste |
| Catalytic Oxidation | Substituted Toluene | H₂O₂ or O₂, Catalyst (e.g., MnWO₄) | 60-90% | Aromatic methyl groups | Green oxidants, high selectivity, recyclable catalysts | Catalyst-dependent, moderate conversion rates |
| Stephen Synthesis | Aryl Nitrile | SnCl₂, HCl | 70-90% | Aromatic nitriles favored | Avoids over-reduction to amine | Tin waste, requires anhydrous conditions |
| Sommelet Reaction | Benzyl Halide | Hexamethylenetetramine (HMTA) | 50-80% | Primary benzylic halides | Mild, avoids over-oxidation, good functional group tolerance | Limited to primary halides, variable yields |
| Weinreb Amide Route | Weinreb Amide | DIBAL-H, Pd-catalyst, Organometallic | 60-90% | Broad scope via cross-coupling partners | Highly versatile, one-pot efficiency, access to complex molecules | Requires organometallics and Pd-catalysis |
Conclusion
The synthesis of substituted benzaldehydes is a mature field with a rich arsenal of methodologies. Classical electrophilic substitution reactions like the Vilsmeier-Haack and Reimer-Tiemann reactions remain valuable for specific transformations of electron-rich systems. Oxidation and reduction methods provide alternative pathways from readily available precursors like toluenes and nitriles, with modern catalytic approaches offering significant improvements in sustainability and selectivity. For the construction of highly functionalized and complex benzaldehydes, modern one-pot strategies based on the reduction and subsequent cross-coupling of Weinreb amides represent the state of the art, offering unparalleled versatility and efficiency. The optimal choice of synthetic route is a strategic decision that must be guided by the specific substitution pattern desired, the functional group tolerance required, scalability, and considerations of cost and environmental impact.
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A Comparative Guide to the X-ray Crystal Structure Analysis of 3-Bromo-5-isopropoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for rational drug design. Substituted benzaldehydes are a class of compounds frequently encountered as key intermediates and pharmacophores in medicinal chemistry. Among these, 3-Bromo-5-isopropoxybenzaldehyde and its derivatives represent a scaffold of significant interest due to the nuanced interplay of steric and electronic effects imparted by the bromo and isopropoxy substituents.
This guide provides an in-depth, comparative analysis of the X-ray crystal structure determination of this compound derivatives. While a crystal structure for the parent this compound is not publicly available at the time of this publication, we will leverage crystallographic data from closely related substituted benzaldehydes to provide a robust framework for analysis. This guide will detail the experimental workflow from synthesis and crystallization to data collection and structure refinement, offering insights into the causal relationships behind experimental choices. Furthermore, we will explore alternative and complementary characterization techniques, providing a holistic view of structural elucidation for this important class of molecules.
The Primacy of X-ray Crystallography in Structural Elucidation
X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal lattice. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional model of the electron density, from which the precise positions of atoms can be inferred. This yields a wealth of information, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern crystal packing.[1]
For drug development professionals, this information is invaluable. It allows for the visualization of how a molecule might interact with its biological target, informs the design of more potent and selective analogs, and is a critical component of intellectual property protection.
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
A successful X-ray crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals of suitable size and quality.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established procedures for similar alkoxy-substituted benzaldehydes. A common starting material is 3-bromo-5-hydroxybenzaldehyde. The synthesis would likely proceed via a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base, followed by nucleophilic attack on an isopropyl halide.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a slight excess of a base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir at room temperature for 30 minutes.
-
Alkylation: Add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-70°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in the process. The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically optimized. For benzaldehyde derivatives, slow evaporation of a saturated solution is a commonly successful technique.
Experimental Protocol: Single Crystal Growth
-
Solvent Screening: Screen a variety of solvents in which the compound is sparingly soluble at room temperature but readily soluble upon heating. Common choices include ethanol, methanol, isopropanol, acetone, and ethyl acetate, as well as solvent mixtures.
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.
-
Slow Evaporation: Loosely cap the vial or flask and allow the solvent to evaporate slowly and undisturbed at room temperature. Placing the vessel in a location free from vibrations is crucial.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Comparative Crystallographic Analysis of Substituted Benzaldehydes
To anticipate the crystallographic properties of this compound derivatives, it is instructive to examine the crystal structures of closely related analogs. The following table summarizes key crystallographic parameters for a selection of substituted benzaldehydes, providing a basis for understanding how different substituents influence crystal packing and molecular geometry.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | C₁₁H₁₃BrO₂ | Orthorhombic | Pbca | 9.9727 | 12.174 | 18.558 | 90 | 2253.0 | 8 | [2] |
| 3-Chloro-5-fluorosalicylaldehyde | C₇H₄ClFO₂ | Monoclinic | P2₁/n | 7.0282 | 14.9715 | 6.8472 | 108.907 | 681.61 | 4 | [3] |
| 3-Methoxy-4-(prop-2-ynyloxy)benzaldehyde | C₁₁H₁₀O₃ | Monoclinic | P2₁/c | 10.123 | 5.891 | 15.987 | 98.45 | 942.1 | 4 | [4] |
a, b, c = unit cell dimensions; β = unit cell angle; V = unit cell volume; Z = number of molecules per unit cell
The data in the table highlight the influence of substituent patterns on the crystal lattice. For instance, the presence of a hydroxyl group in 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde facilitates intramolecular hydrogen bonding, which can significantly impact molecular conformation and crystal packing.[2] The interplay of various intermolecular forces, such as C-H···O hydrogen bonds, π-π stacking, and halogen bonding, will ultimately dictate the supramolecular architecture of this compound derivatives in the solid state.[5]
X-ray Diffraction: From Data Collection to a Refined Structure
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.[1] X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[1] The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and the intensities of the reflections.[1] The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[1]
Caption: Workflow for X-ray Crystal Structure Analysis.
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural information, it is not always feasible to obtain suitable single crystals. In such cases, and to provide corroborating evidence, other analytical techniques are indispensable.
Powder X-ray Diffraction (PXRD)
When single crystals cannot be grown, PXRD can be a powerful alternative for structural analysis of microcrystalline powders.[6] While providing less detailed information than its single-crystal counterpart, PXRD is invaluable for confirming the identity of a solid, determining crystallinity, and identifying different polymorphic forms.[6] For some organic molecules, it is even possible to solve the crystal structure ab initio from high-quality powder diffraction data.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of organic chemistry for elucidating molecular structure in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the connectivity of the molecule. For this compound, ¹H NMR would be expected to show characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the isopropoxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. This is a crucial technique for confirming the identity of a synthesized compound.
Caption: Interplay of Analytical Techniques.
Conclusion
The X-ray crystal structure analysis of this compound derivatives is a critical endeavor for advancing research in medicinal chemistry and materials science. Although a definitive crystal structure for the parent compound is yet to be reported, a comprehensive understanding of the methodologies and a comparative analysis of related structures provide a solid foundation for future investigations. The successful elucidation of these structures hinges on a meticulous experimental workflow, from rational synthesis and patient crystallization to precise data collection and refinement. By integrating X-ray diffraction with complementary techniques such as NMR and mass spectrometry, researchers can achieve a holistic and unambiguous characterization of these promising molecules, thereby accelerating the pace of discovery and innovation.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-isopropoxybenzaldehyde
This guide provides an in-depth operational plan for the proper and safe disposal of 3-Bromo-5-isopropoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within the laboratory. Our commitment is to furnish you with the necessary information to handle this chemical confidently and responsibly, reinforcing our role as your trusted partner in laboratory safety.
Part 1: Immediate Safety and Hazard Assessment
Understanding the hazard profile of this compound is the foundation of its safe handling and disposal. Based on analogous compounds, it should be treated as a hazardous substance with the following potential effects:
Given these hazards, adherence to stringent safety protocols is not merely procedural—it is essential for personnel protection.
A multi-layered approach to PPE is critical to prevent exposure. The causality is clear: each piece of equipment protects a specific route of entry.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves. For extensive handling, consider double-gloving.[3][4] | Prevents direct skin contact, which can cause irritation.[1][2] Nitrile offers good resistance to a range of chemicals. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[1] | Protects against accidental splashes that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat.[3] | Shields skin from incidental contact and contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound or its solutions should occur within a certified chemical fume hood.[3][5] | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] A respirator may be needed for large spills or inadequate ventilation. |
To prevent dangerous reactions, this compound waste must be segregated from the following:
Accidental mixing can lead to vigorous, exothermic reactions or the release of toxic gases. Therefore, dedicated and clearly labeled waste containers are mandatory.[6][7]
Part 2: Step-by-Step Disposal and Decontamination Protocols
The appropriate disposal procedure depends on the scale and nature of the waste. This section details workflows for minor spills, contaminated materials, and bulk quantities.
The following diagram outlines the logical flow for managing this compound waste.
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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 3-Bromo-5-isopropoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe use and disposal of 3-Bromo-5-isopropoxybenzaldehyde, a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to empower you with the knowledge to not only execute your research effectively but to do so with the highest degree of safety and environmental responsibility.
Hazard Identification and Risk Assessment: Understanding the Moiety
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough risk assessment can be conducted by examining the hazards associated with its structural components: a brominated aromatic ring and an aldehyde functional group. The GHS classification for the closely related compound, 3-Bromo-5-hydroxybenzaldehyde, provides a strong surrogate for understanding the potential hazards.[1]
Anticipated GHS Classification:
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[1] | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[1] | |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[2] | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |
Causality of Hazards:
-
Aromatic Aldehyde: The aldehyde group is a known irritant to the skin, eyes, and respiratory tract.[3] Aldehydes can react with biological macromolecules, leading to cellular damage and inflammatory responses. Aromatic aldehydes, in particular, can be readily absorbed through the skin.
-
Brominated Aromatic Ring: Halogenated organic compounds can possess inherent toxicity and may be persistent in the environment.[4] The bromo-substitution can influence the electronic properties of the molecule, potentially enhancing its reactivity or biological activity.
-
Air and Light Sensitivity: The SDS for the related compound, 3-Bromobenzaldehyde, indicates sensitivity to light and air.[5] This is a common characteristic of aldehydes, which can undergo auto-oxidation to form carboxylic acids, a process that can be accelerated by light and air.[6][7][8][9] This degradation can not only affect the purity of the reagent but may also form unstable peroxide byproducts.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical decision based on the chemical's properties.
| PPE Category | Minimum Requirement | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] This is to protect against splashes and potential vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves. | Butyl rubber or Viton® gloves are recommended for handling aromatic aldehydes and halogenated hydrocarbons.[10][11] Nitrile gloves may offer splash protection but have poor resistance to aromatic hydrocarbons and should be changed immediately upon contact.[12][13] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination. |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes. | This provides a barrier against accidental spills and skin contact. For larger quantities or operations with a higher risk of splashing, a chemically resistant apron or suit should be considered. |
| Respiratory Protection | Use in a certified chemical fume hood. | Due to the potential for respiratory irritation, all handling of solid and dissolved this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to keep exposure to airborne contaminants below the exposure limit.[14] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the integrity of your experiment.
Preparation and Weighing
dot digraph "Preparation_and_Weighing_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Prep" { label="Preparation"; style="rounded"; color="#4285F4"; bgcolor="#F1F3F4"; "Don_PPE" [label="Don Appropriate PPE"]; "Prepare_Hood" [label="Prepare Chemical Fume Hood"]; "Inert_Atmosphere" [label="Establish Inert Atmosphere (if necessary)"]; }
subgraph "cluster_Weigh" { label="Weighing"; style="rounded"; color="#34A853"; bgcolor="#F1F3F4"; "Tare_Vessel" [label="Tare Sealed Weighing Vessel"]; "Transfer_Solid" [label="Transfer Solid into Vessel"]; "Seal_Vessel" [label="Seal and Record Weight"]; }
subgraph "cluster_Dissolve" { label="Dissolution"; style="rounded"; color="#FBBC05"; bgcolor="#F1F3F4"; "Add_Solvent" [label="Add Solvent via Syringe"]; "Dissolve_Solid" [label="Dissolve Solid"]; }
"Don_PPE" -> "Prepare_Hood" [label="1."]; "Prepare_Hood" -> "Inert_Atmosphere" [label="2."]; "Inert_Atmosphere" -> "Tare_Vessel" [label="3."]; "Tare_Vessel" -> "Transfer_Solid" [label="4."]; "Transfer_Solid" -> "Seal_Vessel" [label="5."]; "Seal_Vessel" -> "Add_Solvent" [label="6."]; "Add_Solvent" -> "Dissolve_Solid" [label="7."]; } END_DOT Figure 1. Workflow for the safe preparation and weighing of this compound.
-
Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly.
-
Prepare Chemical Fume Hood: Verify that the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.
-
Establish Inert Atmosphere (if necessary): Given the air sensitivity of aldehydes, for reactions requiring anhydrous conditions, perform weighing and transfer under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line.[8][9][15]
-
Tare a Sealed Weighing Vessel: Use a vial with a septum-lined cap or a flask with a ground glass joint and stopper.
-
Transfer the Solid: Quickly transfer the desired amount of the solid into the tared vessel and seal it immediately to minimize exposure to air.
-
Record the Weight: Place the sealed vessel on the balance and record the weight.
-
Dissolution: If the next step is to dissolve the compound, do so by adding the solvent via a syringe through the septum or by briefly removing the stopper in the fume hood.
Reaction Setup and Monitoring
-
Glassware: Ensure all glassware is clean, dry, and free of cracks. For air-sensitive reactions, oven- or flame-dried glassware is essential.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can react exothermically or violently with aldehydes.[5]
-
Reaction Monitoring: When monitoring the reaction, do not open the reaction vessel unnecessarily. Use techniques like Thin Layer Chromatography (TLC) by taking aliquots with a syringe.
Disposal Plan: Responsible Environmental Stewardship
Proper disposal of this compound and its waste is a legal and ethical responsibility. As a halogenated organic compound, it must be disposed of as hazardous waste.[16][17]
dot digraph "Disposal_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Waste_Collection" { label="Waste Collection"; style="rounded"; color="#EA4335"; bgcolor="#F1F3F4"; "Quench" [label="Quench Reaction (if necessary)"]; "Segregate" [label="Segregate Halogenated Waste"]; "Label" [label="Label Waste Container"]; }
subgraph "cluster_Storage_Disposal" { label="Storage and Disposal"; style="rounded"; color="#4285F4"; bgcolor="#F1F3F4"; "Store" [label="Store in a Designated Area"]; "Dispose" [label="Dispose via Certified Hazardous Waste Handler"]; }
"Quench" -> "Segregate" [label="1. Neutralize reactive reagents"]; "Segregate" -> "Label" [label="2. Use designated halogenated organic waste container"]; "Label" -> "Store" [label="3. Clearly identify contents"]; "Store" -> "Dispose" [label="4. Follow institutional protocols"]; } END_DOT Figure 2. Step-by-step disposal plan for this compound waste.
-
Quenching: If the reaction mixture contains unreacted, reactive reagents, they must be carefully quenched according to established laboratory procedures before disposal.
-
Waste Segregation: All waste containing this compound, including reaction mixtures, contaminated solvents, and cleaning materials, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[16] Do not mix with non-halogenated waste to avoid costly disposal procedures.[17]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of all components, and their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Follow all local, state, and federal regulations. The EPA regulates the disposal of halogenated organic compounds under 40 CFR Part 268.[18][19]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][20] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][20] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][20]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For large spills, contact your institution's EHS department immediately.
By integrating these safety protocols into your daily laboratory workflow, you contribute to a robust culture of safety, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.
References
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PubChem. 3-Bromo-5-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
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University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]
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Stanford Environmental Health & Safety. Air-Sensitive or Highly Reactive Compounds. [Link]
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International Safety, Inc. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
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EPA. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Medicom. Chemical Resistance Reference Chart. [Link]
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University of California, Santa Cruz. Hazardous Waste Segregation. [Link]
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JoVE. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. [Link]
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Crysdot LLC. This compound. [Link]
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Scribd. Chemical Resistance Selection Chart For Protective Gloves. [Link]
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eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Michigan State University Chemistry. Aldehydes and Ketones. [Link]
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Online Chemistry Notes. Aromatic Aldehydes and Ketones - Preparation and Properties. [Link]
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Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]
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Oklahoma State University. Resistance To Chemicals of Common Glove Materials. [Link]
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Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]
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MDPI. Aldehydes: What We Should Know About Them. [Link]
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EPA. EPA HAZARDOUS WASTE CODES. [Link]
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Cram.com. Organic Chemistry Aldehydes and Ketones - Relative Reactivity Flashcards. [Link]
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OSU Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. [Link]
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Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
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CP Lab Safety. Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. [Link]
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PubChem. 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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CP Lab Safety. This compound, 96% Purity, C10H11BrO2, 1 gram. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
